4-(2,3-Dichlorophenyl)-1-piperazinebutanol
Description
Properties
IUPAC Name |
4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O/c15-12-4-3-5-13(14(12)16)18-9-7-17(8-10-18)6-1-2-11-19/h3-5,19H,1-2,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCMWDBARFJWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCO)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657868 | |
| Record name | 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870765-38-1 | |
| Record name | 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,3-Dichlorophenyl)-1-piperazinebutanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX7MZ7UFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Activity of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
This guide provides a detailed examination of the anticipated in vitro pharmacological profile of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol. Direct experimental data on this specific molecule is limited in public literature; however, its core structure is a cornerstone of several key neuropsychiatric drugs. This document synthesizes data from its parent compounds and structural analogs to construct a predictive and actionable technical overview for researchers in pharmacology and drug development.
Executive Summary: A Molecule of Interest by Association
This compound is identified as a known impurity and a significant structural fragment of the atypical antipsychotic, aripiprazole[1]. Its chemical architecture, specifically the 2,3-dichlorophenylpiperazine moiety linked to a butyl chain, strongly suggests a pharmacological profile that mirrors aspects of aripiprazole and related compounds like cariprazine. The core hypothesis of this guide is that this compound will exhibit activity as a modulator of dopaminergic and serotonergic receptors, a hallmark of the class of drugs from which it is derived. Understanding its potential in vitro activity is crucial for researchers investigating structure-activity relationships (SAR) in this therapeutic area and for professionals managing the purity and safety profiles of aripiprazole.
The Core Pharmacophore: 2,3-Dichlorophenylpiperazine (DCPP)
The foundation of the topic molecule's activity lies in the 2,3-dichlorophenylpiperazine (DCPP) group. DCPP is not an inert precursor; it is a known metabolite of aripiprazole and possesses intrinsic pharmacological activity. Research has demonstrated that DCPP itself acts as a partial agonist at dopamine D2 and D3 receptors[2]. This inherent activity of the core structure is the primary reason to anticipate a similar, though potentially modulated, functional profile in this compound. The addition of the butanol side chain is expected to alter the molecule's affinity, selectivity, and potency for these and other related receptors.
Predictive Profiling Based on Aripiprazole and Cariprazine
The most effective method to predict the in vitro activity of this compound is to analyze the detailed pharmacology of aripiprazole and cariprazine, which feature the same core DCPP moiety. These drugs are well-characterized partial agonists at dopamine D2/D3 receptors and also interact with a range of serotonin receptors[3][4][5].
Predicted Receptor Binding Affinity
The binding affinity, quantified by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the target receptors. A lower Ki value signifies a higher binding affinity[6]. Based on the extensive data available for aripiprazole and cariprazine, it is highly probable that this compound will exhibit significant affinity for the receptors listed below.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Aripiprazole and Cariprazine
| Receptor Target | Aripiprazole Ki (nM) | Cariprazine Ki (nM) | Predicted Affinity for this compound |
| Dopamine D2 | 0.34[7] | 0.49 | High |
| Dopamine D3 | 0.8[7] | 0.085[6] | Very High (Potentially D3-preferential) |
| Serotonin 5-HT1A | 1.7[7] | 2.6 | High |
| Serotonin 5-HT2A | 3.4[7] | 18.8 | Moderate to High |
| Serotonin 5-HT2B | 0.36[7] | 0.58 | High |
| Serotonin 5-HT7 | 19 | 111 | Moderate |
| Adrenergic α1A | 25.7[8] | 155 | Moderate to Low |
| Histamine H1 | 25.1[8] | 23.2 | Moderate |
Rationale: The DCPP core is the primary driver for D2/D3 and key serotonin receptor interactions. The butanol side chain of the topic compound is a truncated version of the butoxy-quinolinone tail of aripiprazole. This structural simplification may reduce affinity compared to aripiprazole but is still expected to engage with the same primary targets. The high D3 affinity of cariprazine suggests that modifications to the arylpiperazine structure can tune D2/D3 selectivity, a property that may be present in the topic compound[4][9].
Anticipated Functional Activity: The Partial Agonist Hypothesis
Beyond simple binding, the functional activity of a ligand is paramount. Aripiprazole and cariprazine are distinguished by their partial agonism at D2 and D3 receptors[3][5]. This means they provide a submaximal receptor response, acting as functional agonists in low-dopamine environments and as functional antagonists in high-dopamine (hyperdopaminergic) environments. This stabilizing effect is central to their therapeutic mechanism.
It is logical to predict that This compound will also function as a partial agonist at dopamine D2 and D3 receptors. It is also likely to exhibit partial agonism at the 5-HT1A receptor and antagonism at the 5-HT2A receptor, mirroring the properties of aripiprazole[10][11].
The signaling pathway diagram below illustrates the concept of D2 receptor partial agonism.
Caption: Predicted D2 receptor partial agonism signaling pathway.
Recommended In Vitro Experimental Protocols
To validate the predicted pharmacological profile of this compound, a series of standard in vitro assays are required. The following protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.
Protocol: Radioligand Binding Assay for D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Step-by-Step Methodology:
-
Materials Preparation:
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Reference Compound: Aripiprazole or Haloperidol for positive control.
-
Radioligand: [³H]-Raclopride or [³H]-Spiperone (a D2 antagonist).
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled D2 antagonist like Haloperidol.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and reference compound in assay buffer (e.g., 11 points from 10 µM to 0.1 nM).
-
In a 96-well plate, add in order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of test compound, reference compound, or buffer.
-
50 µL of the radioligand at a final concentration near its Kd value.
-
100 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Protocol: cAMP Accumulation Assay for Functional Activity
This assay determines whether a compound acts as an agonist, antagonist, or partial agonist by measuring its effect on the intracellular second messenger, cyclic AMP (cAMP), following receptor activation.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use CHO or HEK293 cells stably expressing the human D2 receptor.
-
Plate the cells in a 96-well plate and grow to ~90% confluency.
-
-
Assay Procedure (Agonist Mode):
-
Wash the cells with serum-free media.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of the test compound along with an adenylyl cyclase stimulator (e.g., 5 µM Forskolin). Forskolin raises basal cAMP levels, allowing for the detection of Gi-mediated inhibition.
-
Incubate for 30 minutes at 37°C.
-
-
Assay Procedure (Antagonist Mode):
-
Follow the same steps as above, but co-incubate the cells with the test compound and a known D2 agonist (e.g., Quinpirole at its EC80 concentration).
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Measure the cAMP levels.
-
-
Data Analysis:
-
Agonist Mode: Plot the percentage of Forskolin-stimulated cAMP inhibition against the log concentration of the test compound. Calculate the EC50 (potency) and the Emax (maximal effect or intrinsic activity). A full agonist like dopamine will produce a large Emax, while a partial agonist will produce a smaller, submaximal Emax.
-
Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound. An antagonist will reverse the effect of the co-incubated agonist. Calculate the IC50 and convert to a Kb (antagonist dissociation constant).
-
Conclusion for the Research Professional
While this compound may be primarily known as a process impurity of aripiprazole, its core structure strongly implies a distinct and potent in vitro pharmacological profile. The evidence from structurally-related, clinically successful drugs points towards a high-affinity partial agonist at dopamine D2/D3 receptors and a modulator of key serotonin receptors. This predictive analysis provides a robust framework for its empirical investigation. The detailed protocols provided herein offer a clear path to confirming its binding and functional characteristics, enabling a deeper understanding of the structure-activity relationships that define this important class of neuropsychiatric agents.
References
A consolidated list of authoritative sources is provided below for verification and further reading.
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
Nishi, A., et al. (1995). 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 274(1), 329-336. [Link][12]
-
VRAYLAR® (cariprazine) Mechanism of Action. AbbVie Inc. [Link][6]
-
Stahl, S. M. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psychopharmacology Institute. [Link][7]
-
Wikipedia. 2,3-Dichlorophenylpiperazine. Wikimedia Foundation. [Link][2]
-
U.S. Food and Drug Administration. (2012). Pharmacology Review: Cariprazine. [Link][3]
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Cosi, C., et al. (2021). Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. CNS Drugs, 35(8), 845-863. [Link][4]
-
Kiss, B., et al. (2016). Clinical pharmacology study of cariprazine (MP-214) in patients with schizophrenia (12-week treatment). Neuropsychiatric Disease and Treatment, 12, 135-144. [Link][9]
-
Miyamoto, S. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. American Journal of Psychiatry, 164(9), 1411-1417. [Link][10]
-
Shapiro, D. A., et al. (1999). Interactions of the Novel Antipsychotic Aripiprazole (OPC-14597) with Dopamine and Serotonin Receptor Subtypes. Neuropsychopharmacology, 20(6), 612-627. [Link][13]
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Roth, B. L., et al. (2004). Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. Psychopharmacology, 174(1), 30-34. [Link][8]
Sources
- 1. This compound | C14H20Cl2N2O | CID 44203060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cariprazine - Wikipedia [en.wikipedia.org]
- 6. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
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- 8. researchgate.net [researchgate.net]
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- 12. 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide delineates the putative mechanism of action of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, a compound structurally related to the class of third-generation atypical antipsychotics. Given its chemical similarity to aripiprazole, brexpiprazole, and cariprazine, and its identification as a potential impurity or metabolite, its pharmacological profile is hypothesized to converge on the modulation of central dopamine and serotonin pathways. This document synthesizes the known pharmacology of these related, well-characterized therapeutic agents to build a predictive model for the action of this compound. We will explore the foundational principles of dopamine D2 receptor partial agonism, its interplay with serotonin receptor modulation, and the downstream signaling cascades that underpin the therapeutic efficacy and side-effect profiles of this drug class. Furthermore, this guide provides detailed, field-proven experimental protocols for the empirical validation of the hypothesized mechanism of action.
Introduction: Unveiling a Structurally Significant Compound
This compound is a molecule of interest due to its core structure, featuring a 2,3-dichlorophenylpiperazine (DCPP) moiety linked to a butanol chain.[1] DCPP is a known precursor and a significant metabolite of several approved third-generation antipsychotic drugs, including aripiprazole, brexpiprazole, and cariprazine.[2] The compound this compound itself has been identified as "Aripiprazole Impurity N9".[1] This close structural relationship strongly suggests that its mechanism of action will mirror that of these established drugs, which are defined by their unique "dopamine-serotonin system stabilizer" properties.
The core therapeutic hypothesis for these agents is their ability to modulate, rather than simply block, dopaminergic and serotonergic neurotransmission. This is primarily achieved through a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3][4][5][6] This guide will dissect these interactions to build a comprehensive, albeit predictive, understanding of this compound's pharmacological activity.
The Cornerstone of Action: Dopamine D2 Receptor Partial Agonism
The hallmark of third-generation antipsychotics is their partial agonism at the dopamine D2 receptor.[3][7] Unlike traditional antipsychotics which are full antagonists at the D2 receptor, a partial agonist has a high affinity for the receptor but elicits a submaximal response compared to the endogenous full agonist, dopamine.[3][7] This dualistic nature allows these compounds to act as "dopamine stabilizers".
-
In states of hyperdopaminergic activity (believed to underlie the positive symptoms of schizophrenia), a partial agonist will compete with dopamine for D2 receptor binding and reduce the overall receptor activation to its own lower level of intrinsic activity, thus functioning as a functional antagonist.
-
In states of hypodopaminergic activity (thought to be associated with negative and cognitive symptoms), the same partial agonist will provide a baseline level of D2 receptor stimulation, acting as a functional agonist.[7]
This stabilizing effect is crucial for achieving therapeutic benefit while minimizing the risk of extrapyramidal symptoms (EPS) and hyperprolactinemia, which are common side effects of D2 receptor antagonists.[3]
Downstream Signaling of D2 Receptor Partial Agonism
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Partial agonists at the D2 receptor will therefore attenuate the dopamine-induced decrease in cAMP.
Furthermore, D2 receptor signaling is not limited to the G-protein pathway. It also involves β-arrestin-mediated signaling, which is implicated in receptor desensitization and internalization, as well as initiating distinct signaling cascades. Some D2 partial agonists, like aripiprazole, exhibit "functional selectivity" or "biased agonism," meaning they can differentially activate the G-protein and β-arrestin pathways.[2][8] This biased signaling may contribute to their unique therapeutic profiles.
Caption: Dopamine D2 Receptor Gαi/o Signaling Pathway.
The Serotonergic Interplay: A Multifaceted Modulation
The therapeutic efficacy of third-generation antipsychotics is not solely dependent on their interaction with D2 receptors. Their activity at serotonin receptors, particularly 5-HT1A and 5-HT2A, is critical to their overall profile.
Serotonin 5-HT1A Receptor Partial Agonism
Partial agonism at 5-HT1A receptors is thought to contribute to the anxiolytic, antidepressant, and cognitive-enhancing effects of these drugs.[9] 5-HT1A receptors are also GPCRs coupled to Gαi/o, and their activation leads to a decrease in cAMP. Presynaptic 5-HT1A autoreceptors regulate the firing of serotonin neurons; their activation reduces serotonin release.[9][10] Postsynaptic 5-HT1A receptors are located in brain regions like the hippocampus and cortex and are involved in mood and cognition. The partial agonist activity at these receptors is believed to contribute to the improvement of negative and affective symptoms in schizophrenia.[9]
Serotonin 5-HT2A Receptor Antagonism
Antagonism at 5-HT2A receptors is a key feature of many atypical antipsychotics.[11] This action is thought to contribute to their efficacy against negative symptoms and to reduce the risk of EPS.[12] 5-HT2A receptors are coupled to the Gαq/11 pathway, and their activation leads to an increase in intracellular calcium. By blocking these receptors, particularly in the prefrontal cortex, these drugs can enhance dopamine release, which may help to alleviate negative and cognitive symptoms.[11]
Caption: Hypothesized Receptor Interactions and Outcomes.
Predictive Receptor Binding Profile
Based on the pharmacology of aripiprazole, brexpiprazole, and cariprazine, we can predict the receptor binding affinities (Ki values, in nM) of this compound. A lower Ki value indicates a higher binding affinity.
| Receptor | Aripiprazole (Ki, nM) | Brexpiprazole (Ki, nM) | Cariprazine (Ki, nM) | Predicted Activity of this compound |
| Dopamine D2 | 0.34[7] | 0.3[4] | 0.49[4] | High Affinity, Partial Agonist |
| Dopamine D3 | 0.8[7] | 1.1[4] | 0.085[4] | High Affinity, Partial Agonist |
| Serotonin 5-HT1A | 1.7[7] | 0.12[4] | 2.6[4] | High Affinity, Partial Agonist |
| Serotonin 5-HT2A | 3.4[7] | 0.47[4] | 18.8[4] | High Affinity, Antagonist |
| Serotonin 5-HT2B | 0.36[7] | - | - | High Affinity, Antagonist |
| Histamine H1 | 25.1[13] | - | - | Moderate Affinity, Antagonist |
| Adrenergic α1B | - | <1[14] | - | Moderate to High Affinity, Antagonist |
Note: This table presents a compilation of data from multiple sources and serves as a predictive framework. Experimental validation is required.
Experimental Protocols for Mechanistic Validation
To empirically determine the mechanism of action of this compound, a series of in vitro pharmacological assays are necessary. The following protocols provide a robust framework for this characterization.
Radioligand Binding Assays: Determining Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[15][16]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human recombinant dopamine D2, D3, serotonin 5-HT1A, and 5-HT2A receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.[17]
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and a range of concentrations of the unlabeled test compound (this compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[18]
-
Measure the radioactivity retained on the filters using a scintillation counter.[17]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Functional Assays: Assessing Intrinsic Activity
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.
Objective: To characterize the functional activity of this compound at dopamine D2 and serotonin 5-HT1A receptors by measuring its effect on cAMP levels.
Methodology (cAMP Accumulation Assay): [19][20]
-
Cell Preparation:
-
Use cells expressing the receptor of interest (e.g., CHO cells) that are coupled to the adenylyl cyclase pathway.
-
For Gi-coupled receptors like D2 and 5-HT1A, pre-treat the cells with forskolin to stimulate adenylyl cyclase and generate a measurable baseline of cAMP.
-
-
Agonist Mode:
-
Add increasing concentrations of the test compound to the forskolin-treated cells.
-
Incubate for a specified period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A partial agonist will inhibit the forskolin-stimulated cAMP production to a lesser extent than a full agonist like dopamine.
-
-
Antagonist Mode (for 5-HT2A):
-
For Gq-coupled receptors like 5-HT2A, a different assay measuring inositol phosphate accumulation or intracellular calcium mobilization would be appropriate.
-
Alternatively, to assess antagonism at Gi-coupled receptors, pre-incubate the cells with the test compound before adding a known full agonist. An antagonist will block the agonist-induced inhibition of cAMP production.
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of the test compound.
-
Determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect) relative to a full agonist.
-
The Emax value will indicate the degree of partial agonism.
-
Conclusion
The structural analogy of this compound to aripiprazole and other third-generation antipsychotics provides a strong foundation for predicting its mechanism of action. The core of this mechanism is likely a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, coupled with antagonism at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" profile is hypothesized to offer a balanced modulation of key neurotransmitter systems implicated in psychosis and mood disorders. The experimental protocols detailed in this guide provide a clear and robust pathway for the empirical validation of this putative mechanism, enabling a comprehensive understanding of the pharmacological profile of this compound. Further investigation into its potential for biased agonism at the D2 receptor could reveal even more nuanced aspects of its action and therapeutic potential.
References
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5-HT1A receptor. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders. (2023). PMC. [Link]
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Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current neuropharmacology, 15(8), 1165–1177. [Link]
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Allen, J. A., et al. (2016). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. ACS medicinal chemistry letters, 8(3), 332–337. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Roth, B. L., et al. (2020). “Selective” serotonin 5-HT2A receptor antagonists. ACS chemical neuroscience, 12(1), 20–34. [Link]
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Stahl, S. M. (2024). A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia. Frontiers in Psychiatry, 15. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44203060, this compound. Retrieved from [Link]
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VRAYLAR® (cariprazine). (n.d.). Mechanism of Action. Retrieved from [Link]
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Patsnap. (2024). What are 5-HT1 receptor partial agonists and how do they work? Synapse. [Link]
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Aripiprazole. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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Patsnap. (2024). What are 5-HT2A receptor antagonists and how do they work? Synapse. [Link]
- Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual.
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Citrome, L. (2016). Brexpiprazole: A new dopamine D2 receptor partial agonist for the treatment of schizophrenia and major depressive disorder. Drugs of today (Barcelona, Spain : 1998), 52(7), 397–414. [Link]
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REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved from [Link]
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Carhart-Harris, R. L., & Nutt, D. J. (2017). Serotonin and brain function: a tale of two receptors. Journal of psychopharmacology (Oxford, England), 31(9), 1091–1120. [Link]
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Mamo, D., et al. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. American Journal of Psychiatry, 164(9), 1411-1417. [Link]
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An In-depth Technical Guide on the Predicted Receptor Binding Affinity of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
Abstract
This technical guide provides a comprehensive analysis of the predicted receptor binding affinity of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, a known impurity of the atypical antipsychotic aripiprazole. In the absence of direct empirical data for this specific compound, this document leverages a detailed structural-activity relationship (SAR) analysis, comparing it with the well-characterized pharmacological profile of aripiprazole and its key structural intermediates. The guide is intended for researchers, scientists, and drug development professionals, offering a robust predictive framework for its potential interactions with key central nervous system (CNS) receptors. Furthermore, it outlines the state-of-the-art experimental methodologies, specifically radioligand binding assays, that would be employed to empirically validate the hypothesized binding profile.
Introduction: The Significance of a Structurally Related Impurity
This compound is recognized as an impurity in the synthesis of aripiprazole, a widely prescribed second-generation antipsychotic.[1] Aripiprazole is a quinolinone derivative[2] used in the management of schizophrenia, bipolar disorder, and major depressive disorder.[3][4] Its therapeutic efficacy is attributed to a unique and complex pharmacology, primarily acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[5][6]
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in drug development and manufacturing, as these molecules may possess their own pharmacological and toxicological profiles. Understanding the potential receptor binding affinity of an impurity like this compound is therefore essential for a complete safety and efficacy assessment of the parent drug.
This guide will first dissect the molecular structure of this compound, comparing it with aripiprazole to predict its likely receptor interactions. This will be followed by a detailed, though predictive, receptor binding profile. Finally, a comprehensive experimental protocol for determining receptor binding affinity via radioligand binding assays will be presented, providing a clear roadmap for the empirical validation of the theoretical analysis.
Structural Analysis and Predicted Receptor Binding Profile
The key to predicting the receptor binding affinity of this compound lies in its structural comparison with aripiprazole and its synthetic precursors.
Molecular Scaffolds: A Comparative View
Aripiprazole's structure can be deconstructed into three key moieties:
-
The 2,3-dichlorophenylpiperazine group.
-
A butyl chain linker .
-
The 7-oxy-3,4-dihydroquinolin-2(1H)-one (carbostyril) moiety.
This compound shares the first two of these critical components: the 2,3-dichlorophenylpiperazine group and a butanol chain. The primary structural difference is the absence of the carbostyril moiety, which is replaced by a terminal hydroxyl group on the butyl chain.
The 2,3-dichlorophenylpiperazine moiety is a known pharmacophore that confers affinity for dopamine and serotonin receptors. In fact, 1-(2,3-dichlorophenyl)piperazine is a key intermediate in the synthesis of aripiprazole and is also a metabolite.[7] It has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[7]
Aripiprazole's Receptor Binding Profile: The Benchmark
Aripiprazole exhibits a broad receptor binding profile with high affinity for several key CNS receptors. This profile is what underpins its "dopamine-serotonin system stabilizer" properties.
| Receptor | Aripiprazole Kᵢ (nM) | Functional Activity |
| Dopamine D₂ | 0.34 - 0.8 | Partial Agonist |
| Dopamine D₃ | 0.8 | Partial Agonist |
| Serotonin 5-HT₁ₐ | 1.7 | Partial Agonist |
| Serotonin 5-HT₂ₐ | 3.4 | Antagonist/Inverse Agonist |
| Serotonin 5-HT₂ₑ | 0.36 | Antagonist/Inverse Agonist |
| Serotonin 5-HT₇ | 1.9 | Antagonist |
| Adrenergic α₁ₐ | 25.7 | Antagonist |
| Histamine H₁ | 25.1 | Antagonist |
Table 1: Reported binding affinities (Kᵢ) and functional activities of aripiprazole at various human (h) or rat (r) receptors. Data compiled from multiple sources.[8][9]
Predicted Binding Affinity of this compound
Given the shared 2,3-dichlorophenylpiperazine pharmacophore with aripiprazole, it is highly probable that this compound will exhibit affinity for dopamine D₂ and D₃ receptors, as well as certain serotonin receptors.
However, the absence of the bulky carbostyril moiety is expected to significantly alter the binding affinity and functional activity compared to aripiprazole. The carbostyril group in aripiprazole is crucial for its high affinity and partial agonism at D₂ and 5-HT₁ₐ receptors. Therefore, it is predicted that this compound will have a lower binding affinity for these receptors compared to aripiprazole.
Hypothesized Receptor Binding Profile:
-
Dopamine D₂/D₃ Receptors: Moderate affinity, likely acting as a partial agonist or antagonist. The affinity is expected to be lower than that of aripiprazole.
-
Serotonin 5-HT₁ₐ Receptors: Low to moderate affinity. The carbostyril moiety of aripiprazole is a significant contributor to 5-HT₁ₐ binding.
-
Serotonin 5-HT₂ₐ Receptors: Moderate affinity, likely as an antagonist. The dichlorophenylpiperazine portion contributes significantly to 5-HT₂ₐ antagonism in many compounds.
-
Other Receptors (Adrenergic, Histaminergic): Likely to have significantly lower affinity compared to aripiprazole, as the carbostyril moiety also influences interactions with these receptors.
Experimental Validation: Radioligand Binding Assays
To empirically determine the receptor binding affinity of this compound, competitive radioligand binding assays are the gold standard.[10][11] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.[12]
Principle of the Assay
A fixed concentration of a high-affinity radioligand for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The test compound, this compound, is added in increasing concentrations. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Step-by-Step Experimental Protocol
3.2.1. Cell Culture and Membrane Preparation
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human receptor of interest (e.g., D₂, 5-HT₁ₐ, 5-HT₂ₐ) are cultured to confluency in appropriate media.
-
Cell Harvest: Adherent cells are washed with phosphate-buffered saline (PBS) and detached using a cell scraper.[13]
-
Homogenization: The cell suspension is centrifuged, and the cell pellet is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[14] The cells are then homogenized using a Polytron homogenizer.[15]
-
Membrane Isolation: The homogenate is subjected to differential centrifugation to pellet the cell membranes. The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay.[14] The membranes are then stored at -80°C until use.[15]
3.2.2. Radioligand Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format in a final volume of 250 µL per well.[14]
-
Incubation: To each well, the following are added in order:
-
Cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
A solution of this compound at various concentrations (typically a serial dilution).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors).
-
-
Equilibration: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[14]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[12]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
3.2.3. Data Analysis
-
Specific Binding Calculation: For each concentration of the test compound, the non-specific binding (determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand) is subtracted from the total binding to yield the specific binding.
-
IC₅₀ Determination: The specific binding data is plotted against the logarithm of the test compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.
-
Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
Visualizing the Workflow
Downstream Signaling and Functional Activity
While binding affinity (Kᵢ) is a crucial parameter, it does not provide information about the functional consequence of the compound binding to the receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
To determine the functional activity of this compound, downstream signaling assays would be necessary. For G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors, common functional assays include:
-
cAMP Assays: For receptors coupled to Gₛ or Gᵢ proteins, changes in intracellular cyclic adenosine monophosphate (cAMP) levels can be measured.
-
Calcium Flux Assays: For receptors coupled to Gₐ proteins, changes in intracellular calcium concentrations are monitored.
-
GTPγS Binding Assays: This assay measures the binding of a non-hydrolyzable GTP analog to G-proteins upon receptor activation.
Conclusion
While direct experimental data on the receptor binding affinity of this compound is not currently available in the public domain, a thorough structural analysis in comparison to aripiprazole allows for a scientifically grounded prediction of its pharmacological profile. It is hypothesized that this compound possesses a moderate affinity for dopamine D₂/D₃ and serotonin 5-HT₂ₐ receptors, with lower affinity for 5-HT₁ₐ and other CNS receptors compared to its parent compound, aripiprazole.
This in-depth technical guide provides not only a predictive framework for the receptor binding affinity of this aripiprazole impurity but also a detailed experimental roadmap for its empirical validation using radioligand binding assays. Such studies are imperative for a comprehensive understanding of the safety and pharmacology of aripiprazole and to ensure the highest standards of drug quality and patient safety.
References
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Aripiprazole. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]3]
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Bylund, D. B., & Toews, M. L. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.[10]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 23, 2026, from a relevant technical note.[14]
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Pollock, B. G. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2725-2729.[16]
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Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Retrieved January 23, 2026, from a relevant technical note.[13]
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"metabolic pathway of aripiprazole to 4-(2,3-Dichlorophenyl)-1-piperazinebutanol"
A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals
Introduction: Aripiprazole and the Imperative of Metabolic Scrutiny
Aripiprazole is a widely prescribed atypical antipsychotic agent, distinguished by its unique mechanism as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at the 5-HT2A receptor. Its clinical efficacy in treating a spectrum of psychiatric disorders is well-established. However, like any xenobiotic, its journey through the human body is a complex narrative of biochemical transformation. Understanding the metabolic fate of aripiprazole is not merely an academic exercise; it is fundamental to optimizing therapeutic outcomes, predicting drug-drug interactions, and ensuring patient safety.
The metabolic profile of aripiprazole is dominated by several key pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system. These transformations yield a variety of metabolites, some of which retain significant pharmacological activity. This guide provides a detailed exploration of these pathways, with a specific clarification on the identity and formation of its principal metabolites. While the query specifically mentioned "4-(2,3-Dichlorophenyl)-1-piperazinebutanol," it is critical to address a common point of confusion. The core moiety, 1-(2,3-dichlorophenyl)piperazine (DCPP), is indeed a known metabolite formed via N-dealkylation. However, the butanol derivative is not a recognized product of aripiprazole's metabolic pathway. This guide will focus on the scientifically validated metabolic routes, including the formation of DCPP and the principal active metabolite, dehydro-aripiprazole.
Part 1: The Core Metabolic Pathways of Aripiprazole
The biotransformation of aripiprazole is primarily hepatic and is catalyzed by two key cytochrome P450 isoenzymes: CYP2D6 and CYP3A4. The reactions involved are characteristic of Phase I metabolism and include dehydrogenation, hydroxylation, and N-dealkylation.
-
Dehydrogenation to Dehydro-aripiprazole (OPC-14857): This is the most significant metabolic pathway in terms of clinical pharmacology. Aripiprazole undergoes dehydrogenation to form dehydro-aripiprazole. This metabolite is not only abundant, with plasma concentrations reaching about 40% of the parent drug at steady state, but it is also pharmacologically active. It exhibits a high affinity for D2 receptors, similar to aripiprazole itself, and thus contributes meaningfully to the overall therapeutic effect. This conversion is predominantly catalyzed by CYP3A4 and CYP2D6.
-
Hydroxylation: Aripiprazole can be hydroxylated at several positions on its quinolinone nucleus. These reactions, also mediated by CYP3A4 and CYP2D6, lead to the formation of various hydroxylated metabolites which are generally considered less active and are subsequently conjugated for excretion.
-
N-Dealkylation to 1-(2,3-dichlorophenyl)piperazine (DCPP): This pathway involves the cleavage of the butyl side chain that links the piperazine ring to the quinolinone structure. This reaction, primarily catalyzed by CYP3A4, results in the formation of DCPP. DCPP itself is a known serotonergic agent and has been investigated independently, but in the context of aripiprazole therapy, its contribution to the overall pharmacological profile is considered minor compared to the parent drug and dehydro-aripiprazole. It is crucial to note that further metabolism of DCPP from aripiprazole does not typically result in the formation of a butanol derivative. The cleaved portion is a four-carbon chain, but it does not reattach as a butanol group to the piperazine ring.
The following diagram illustrates these principal metabolic transformations.
Caption: Major metabolic pathways of aripiprazole.
Part 2: Experimental Protocols for Metabolite Identification and Quantification
The elucidation of aripiprazole's metabolic pathways relies on robust in vitro and in vivo experimental models. The choice of system is dictated by the specific question being addressed, from initial metabolite discovery to detailed enzymatic kinetics.
In Vitro Metabolism using Human Liver Microsomes (HLM)
Causality and Trustworthiness: HLMs are subcellular fractions of hepatocytes that are rich in CYP enzymes, making them the gold standard for in vitro metabolic profiling. This system allows for the controlled investigation of Phase I metabolism in the absence of confounding factors like drug transport or distribution. By including specific cofactors (e.g., NADPH), the enzymatic reactions are initiated, and the results are highly reproducible, forming a self-validating system for metabolite identification.
Detailed Protocol:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add human liver microsomes (typically 0.2-0.5 mg/mL final concentration).
-
Add aripiprazole from a stock solution (e.g., in methanol or DMSO) to achieve the desired final concentration (e.g., 1-10 µM).
-
The mixture is pre-incubated at 37°C for 5-10 minutes to equilibrate.
-
-
Initiation of Reaction:
-
The metabolic reaction is initiated by adding an NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This provides a continuous supply of NADPH, the essential cofactor for CYP enzyme activity.
-
-
Incubation and Termination:
-
The reaction mixture is incubated at 37°C, typically with gentle shaking, for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical quantification. This step serves to precipitate proteins and halt all enzymatic activity.
-
-
Sample Processing and Analysis:
-
The terminated reaction mixture is centrifuged at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is transferred to a new tube or vial.
-
The sample is then analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The high resolution and sensitivity of this technique allow for the separation, identification, and quantification of aripiprazole and its various metabolites based on their retention times and mass-to-charge ratios.
-
The workflow for such an experiment is visualized below.
Caption: Experimental workflow for in vitro metabolite identification.
Part 3: Quantitative Data and Enzymatic Contributions
The relative contribution of different CYP isozymes to aripiprazole metabolism has been quantified in various studies. This information is critical for predicting potential drug-drug interactions (DDIs). For instance, co-administration of aripiprazole with a strong inhibitor of CYP3A4 (e.g., ketoconazole) or CYP2D6 (e.g., quinidine) can significantly increase aripiprazole's plasma concentration, potentially requiring a dose adjustment.
| Pathway | Primary Enzyme(s) | Contribution | Clinical Significance |
| Dehydrogenation | CYP3A4, CYP2D6 | Major | Forms the main active metabolite, dehydro-aripiprazole. |
| Hydroxylation | CYP3A4, CYP2D6 | Moderate | Contributes to the clearance of the parent drug. |
| N-Dealkylation | CYP3A4 | Minor | Forms the DCPP metabolite. |
Conclusion
The metabolic pathway of aripiprazole is a well-characterized process orchestrated primarily by CYP3A4 and CYP2D6 enzymes. The key transformations are dehydrogenation, leading to the pharmacologically active dehydro-aripiprazole, and to a lesser extent, hydroxylation and N-dealkylation, the latter producing DCPP. The molecule "this compound" is not a recognized metabolite in this pathway. A thorough understanding of these routes, supported by robust experimental methodologies like HLM assays coupled with LC-MS/MS analysis, is essential for the safe and effective clinical use of aripiprazole. This knowledge empowers researchers and clinicians to anticipate and manage drug interactions and variability in patient response, ultimately advancing the goals of personalized medicine in psychiatric care.
References
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Kubo, M., et al. (2005). Contribution of cytochrome P450 2D6 and 3A4 to the metabolism of aripiprazole. Drug Metabolism and Disposition, 33(5), 745-753. Available at: [Link]
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Uchaipichat, V., et al. (2006). The role of CYP2D6 and CYP3A4 in the metabolism of aripiprazole. Drug Metabolism and Disposition, 34(5), 871-877. Available at: [Link]
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Li, W., et al. (2011). Simultaneous determination of aripiprazole and its major metabolite dehydroaripiprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(24), 2444-2450. Available at: [Link]
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Swärd, P., et al. (2012). Aripiprazole and its metabolite dehydroaripiprazole in human breast milk and their effects on infant monoamine metabolism. Journal of Clinical Psychopharmacology, 32(6), 796-802. Available at: [Link]
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A Neuropharmacological Guide to Dichlorophenylpiperazine Derivatives: Mechanisms, Methods, and Therapeutic Potential
Introduction: The Versatile Scaffold of Dichlorophenylpiperazine
Dichlorophenylpiperazine (DCPP) derivatives represent a significant class of arylpiperazine compounds that have garnered substantial interest in neuropharmacology and medicinal chemistry.[1] The core structure, a piperazine ring linked to a dichlorinated phenyl group, serves as a versatile scaffold for developing ligands with high affinity and selectivity for various central nervous system (CNS) receptors.[1] Primarily, these derivatives exhibit modulatory effects on serotonergic and dopaminergic systems, making them valuable tools for investigating the pathophysiology of and developing treatments for a range of psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.[]
This in-depth technical guide provides a comprehensive overview of the neuropharmacological effects of DCPP derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, structure-activity relationships, and the key experimental methodologies used for their characterization. The causality behind experimental choices is emphasized to provide a deeper understanding of the scientific process in this field.
Molecular Mechanisms of Action: Targeting Serotonin and Dopamine Receptors
The neuropharmacological profile of DCPP derivatives is largely defined by their interaction with G protein-coupled receptors (GPCRs), particularly subtypes of serotonin (5-HT) and dopamine (D) receptors.[3] The specific substitution pattern of the chlorine atoms on the phenyl ring, along with modifications to the piperazine moiety, dictates the affinity and efficacy of these compounds at their molecular targets.
Serotonergic System Modulation
DCPP derivatives frequently target 5-HT1A and 5-HT2A receptors, often exhibiting complex pharmacological profiles that can range from full agonism to antagonism.[3]
-
5-HT1A Receptor Interaction: Many arylpiperazine derivatives, including those with dichlorophenyl substitutions, act as agonists or partial agonists at the 5-HT1A receptor.[4] Presynaptic 5-HT1A autoreceptors regulate the firing of serotonergic neurons, while postsynaptic 5-HT1A receptors mediate serotonergic signaling in various brain regions.[4] The anxiolytic effects of some of these compounds are attributed to their agonist activity at these receptors.[3]
-
5-HT2A Receptor Interaction: The 5-HT2A receptor is a key target for many psychoactive compounds. Activation of 5-HT2A receptors is primarily coupled to the Gαq protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[3] Some DCPP derivatives act as antagonists at this receptor, a property often associated with atypical antipsychotic activity.[5] Furthermore, the 5-HT2A receptor can also signal through β-arrestin-2 pathways, which can be differentially modulated by biased ligands.[3]
Caption: D2 Receptor Partial Agonism by DCPP Derivatives.
Structure-Activity Relationships (SAR)
The pharmacological profile of DCPP derivatives is exquisitely sensitive to their chemical structure. Understanding these relationships is crucial for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
-
Position of Chlorine Atoms: The substitution pattern of the chlorine atoms on the phenyl ring significantly influences receptor affinity and selectivity. For instance, the 2,3-dichloro substitution is a key feature of the D2/D3 partial agonist 2,3-DCPP. Altering the position to 3,4-dichlorophenylpiperazine (3,4-DCPP) results in a compound that acts as a serotonin releaser.
-
Modifications to the Piperazine Ring: The nitrogen atoms of the piperazine ring are critical for interaction with target receptors. The protonated nitrogen often forms an ionic bond with acidic residues, such as aspartate, in the receptor's binding pocket.
-
"Long-chain" Arylpiperazines: Extending a flexible aliphatic chain from the second nitrogen of the piperazine ring to another pharmacophore group is a common strategy to modulate activity. The length and nature of this chain, as well as the terminal group, can fine-tune the affinity for various serotonin and dopamine receptor subtypes.
| Compound | Substitution Pattern | Primary Target(s) | Pharmacological Effect |
| 2,3-DCPP | 2,3-Dichlorophenyl | D2, D3 | Partial Agonist |
| 3,4-DCPP | 3,4-Dichlorophenyl | SERT | Serotonin Releaser |
| Aripiprazole | 2,3-Dichlorophenyl (as part of a larger structure) | D2, 5-HT1A, 5-HT2A | D2/5-HT1A Partial Agonist, 5-HT2A Antagonist |
Key Experimental Protocols for Characterization
A multi-faceted experimental approach is necessary to fully characterize the neuropharmacological effects of DCPP derivatives. The following protocols represent core methodologies in this field.
Radioligand Binding Assays
Causality: This is the foundational in vitro technique to determine the affinity of a DCPP derivative for its target receptors. It quantifies the binding of a radiolabeled ligand to a receptor preparation in the presence of increasing concentrations of the unlabeled test compound (the DCPP derivative). The resulting data are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration. [6]2. Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled DCPP derivative.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubate at a specific temperature for a set time to reach equilibrium. [6]3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The bound radioligand is trapped on the filter, while the free ligand passes through.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. [6]4. Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the DCPP derivative to generate a competition curve.
-
Determine the IC50 value (the concentration of the DCPP derivative that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Electrophysiological Recordings (Whole-Cell Patch Clamp)
Causality: To understand the functional consequences of receptor binding (i.e., whether a compound is an agonist, antagonist, or partial agonist), electrophysiological techniques are employed. Whole-cell patch clamp allows for the measurement of ion channel activity and changes in membrane potential in response to the application of a DCPP derivative. This directly assesses the compound's effect on neuronal excitability. [7] Step-by-Step Methodology:
-
Cell/Slice Preparation:
-
Use cultured neurons or acute brain slices containing the neurons of interest.
-
Place the preparation in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).
-
-
Pipette Preparation:
-
Fabricate a glass micropipette with a fine tip (1-3 µm).
-
Fire-polish the tip to ensure a smooth surface for sealing.
-
Fill the pipette with an internal solution that mimics the intracellular ionic composition.
-
-
Establishing a Giga-ohm Seal:
-
Under visual guidance, carefully approach a neuron with the micropipette.
-
Apply slight positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane. [7]4. Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
-
Recording:
-
Voltage-Clamp Mode: Hold the cell's membrane potential at a constant value and record the currents flowing across the membrane in response to the application of the DCPP derivative. This is useful for studying ligand-gated ion channels or the effects of GPCR modulation on voltage-gated channels.
-
Current-Clamp Mode: Inject a constant current (or no current) and record changes in the cell's membrane potential. This allows for the study of how the DCPP derivative affects neuronal firing rate and excitability.
-
-
Data Analysis:
-
Analyze changes in current amplitude, frequency of spontaneous postsynaptic currents, or changes in membrane potential and action potential firing rate before and after drug application.
-
In Vivo Behavioral Models
Causality: To assess the potential therapeutic effects of DCPP derivatives (e.g., anxiolytic or antidepressant-like activity), in vivo behavioral models are essential. These tests place rodents in situations that elicit specific behaviors related to anxiety or depression, and the effect of the compound on these behaviors is quantified.
-
Elevated Plus Maze (EPM) for Anxiety-like Behavior:
-
Principle: This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms. [8] * Protocol:
-
The apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
A rodent is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set period (e.g., 5 minutes).
-
The time spent in the open arms and the number of entries into the open and closed arms are recorded and analyzed. [9]
-
-
-
Forced Swim Test (FST) for Antidepressant-like Activity:
-
Principle: This test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Antidepressant compounds reduce the duration of immobility. [8] * Protocol:
-
A rodent is placed in a transparent cylinder filled with water from which it cannot escape.
-
The duration of the test is typically 6 minutes.
-
Behavior is recorded, and the time the animal spends immobile (making only small movements to keep its head above water) is scored, usually during the last 4 minutes of the test. [10]
-
-
Conclusion: From Bench to Bedside
Dichlorophenylpiperazine derivatives are a pharmacologically rich class of compounds with significant potential for the development of novel CNS therapeutics. Their ability to finely modulate serotonergic and dopaminergic systems, particularly through mechanisms like D2 partial agonism, makes them attractive candidates for treating complex neuropsychiatric disorders. A thorough understanding of their structure-activity relationships, coupled with a rigorous application of in vitro and in vivo characterization methods, is paramount to unlocking their full therapeutic potential. The integrated approach of receptor binding studies, functional electrophysiological assays, and behavioral models provides the necessary framework for advancing these promising molecules from the laboratory to clinical applications.
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An In-Depth Technical Guide on 4-(2,3-Dichlorophenyl)-1-piperazinebutanol: A Potential Therapeutic Agent
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, a molecule of significant interest within the landscape of neuropsychopharmacology. While primarily recognized as a key intermediate and impurity in the synthesis of the atypical antipsychotic aripiprazole, its structural features warrant a deeper investigation into its own therapeutic potential. This document will delve into the known chemical and physical properties of this compound, explore its hypothesized pharmacological profile based on structure-activity relationships with related compounds, and propose a strategic framework for its preclinical and clinical development. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to explore novel therapeutic avenues in the treatment of central nervous system disorders.
Introduction: Unveiling the Potential of a Related Compound
This compound, also known as Aripiprazole Impurity N9, is a chemical entity that has largely remained in the shadow of its renowned analogue, aripiprazole.[1] Aripiprazole is a widely prescribed atypical antipsychotic for conditions such as schizophrenia, bipolar disorder, and major depressive disorder.[2][3] The synthesis of aripiprazole and other related antipsychotics like brexpiprazole and cariprazine often involves the key intermediate 1-(2,3-Dichlorophenyl)piperazine hydrochloride.[4][5] The structural similarity of this compound to these established therapeutic agents, particularly the presence of the 2,3-dichlorophenylpiperazine moiety, suggests that it may possess intrinsic pharmacological activity.
This guide will move beyond its current classification as a mere process impurity and explore its potential as a standalone therapeutic agent. By dissecting its structure and drawing parallels with well-characterized drugs, we can construct a scientifically-grounded hypothesis for its mechanism of action and potential clinical utility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the key computed properties of this compound.
| Property | Value | Source |
| IUPAC Name | 4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-ol | PubChem CID: 44203060[1] |
| Molecular Formula | C14H20Cl2N2O | PubChem CID: 44203060[1] |
| Molecular Weight | 303.2 g/mol | PubChem CID: 44203060[1] |
| CAS Number | 870765-38-1 | PubChem CID: 44203060[1] |
These properties provide a foundational dataset for formulation development, permeability assessments, and initial toxicological evaluations.
Synthesis and Manufacturing Considerations
The synthesis of this compound is intrinsically linked to the manufacturing processes of aripiprazole. A common synthetic route to aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a suitable four-carbon linker attached to the 7-hydroxy-3,4-dihydroquinolin-2(1H)-one moiety.[4]
A plausible synthetic route to isolate this compound for research and development would involve the reaction of 1-(2,3-dichlorophenyl)piperazine with a 4-halobutanol or a related electrophilic species. The optimization of this synthesis would be a critical first step in any drug development program.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Hypothesized Pharmacology and Mechanism of Action
The pharmacological profile of this compound is, at present, largely uncharacterized. However, by examining its structural components, we can formulate a compelling hypothesis regarding its potential mechanism of action.
The 2,3-dichlorophenylpiperazine (DCPP) moiety is a known pharmacophore that interacts with dopaminergic and serotonergic receptors.[6] In fact, DCPP itself is a precursor and metabolite of aripiprazole and has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[6]
Aripiprazole's unique mechanism of action as a dopamine D2 receptor partial agonist is central to its therapeutic efficacy and favorable side-effect profile.[7][8] This partial agonism allows it to act as a functional antagonist in a hyperdopaminergic environment and as a functional agonist in a hypodopaminergic state, thereby stabilizing the dopamine system.[7][8]
Given the presence of the DCPP core, it is highly probable that this compound also exhibits modulatory activity at dopamine and serotonin receptors. The butanol side chain, while different from the butoxy-quinolinone of aripiprazole, will influence the molecule's overall affinity, selectivity, and intrinsic activity at these receptors.
Proposed Signaling Pathway Interactions
Caption: Hypothesized receptor interactions of this compound.
A Roadmap for Preclinical Development
To validate the therapeutic potential of this compound, a systematic and rigorous preclinical development program is essential. The following outlines a proposed experimental workflow.
Experimental Workflow for Preclinical Evaluation
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A Technical Guide to the Synthesis and Characterization of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, a key intermediate in the manufacturing of important pharmaceutical agents, notably the atypical antipsychotic, Cariprazine.[1][2] This guide is intended for researchers, chemists, and professionals in drug development. We will explore the strategic synthesis involving a nucleophilic substitution, detail a robust, step-by-step protocol, and outline a comprehensive analytical workflow for structural verification and purity assessment. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process.
Introduction and Strategic Importance
This compound, with the molecular formula C₁₄H₂₀Cl₂N₂O and a molecular weight of 303.2 g/mol , is a critical building block in medicinal chemistry.[3] Its structure, featuring an arylpiperazine moiety linked to a butanol chain, makes it a versatile precursor. The arylpiperazine scaffold is a well-established pharmacophore in many Central Nervous System (CNS) active agents.[4][5][6] The primary significance of this compound lies in its role as a late-stage intermediate in the synthesis of Cariprazine, an antipsychotic drug used for treating schizophrenia and bipolar disorder.[1] Therefore, a reliable and well-characterized synthesis of this intermediate is paramount for the efficient production of the final active pharmaceutical ingredient (API).
This guide focuses on the most common and industrially scalable synthetic route: the N-alkylation of 1-(2,3-dichlorophenyl)piperazine. This approach is favored for its high efficiency and the commercial availability of the starting materials.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of this compound is conceptually straightforward, relying on the formation of a carbon-nitrogen bond.
Core Reaction: Nucleophilic Substitution (Sₙ2)
The strategy involves the reaction of a nucleophile, 1-(2,3-dichlorophenyl)piperazine, with a suitable four-carbon electrophile. The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon of the butanol precursor.
Logical Flow of Synthesis
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The Genesis of a Third-Generation Antipsychotic: A Technical Chronicle of Aripiprazole's Core Moiety, 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
Introduction
In the landscape of psychopharmacology, the advent of aripiprazole marked a significant evolution in the management of schizophrenia and other psychiatric disorders. Classified as a "third-generation" or "atypical" antipsychotic, its unique mechanism of action as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist, combined with 5-HT2A antagonist properties, set it apart from its predecessors. This guide delves into the pivotal discovery and developmental history of aripiprazole, with a specific focus on its core chemical constituent: the 4-(2,3-Dichlorophenyl)-1-piperazinebutanol moiety. Understanding the synthesis and strategic importance of this fragment is fundamental to appreciating the innovation behind aripiprazole's design and its subsequent impact on therapeutic strategies. This document will provide an in-depth technical exploration for researchers, scientists, and drug development professionals, elucidating the scientific journey from conceptualization to clinical application.
The Quest for a Novel Antipsychotic: The Dawn of Aripiprazole
The development of aripiprazole, originally designated OPC-14597, was driven by the need for an antipsychotic agent with a favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia, which were common limitations of earlier antipsychotics.[1] Otsuka Pharmaceutical Co. embarked on a research program to identify a compound that could stabilize the dopamine system, acting as an agonist in a hypodopaminergic state and an antagonist in a hyperdopaminergic state. This "dopamine system stabilizer" concept was a departure from the simple receptor blockade approach of first and second-generation antipsychotics.
The chemical structure of aripiprazole, 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]-butoxy}-3,4-dihydro-2(1H)-quinolinone, is a testament to meticulous structure-activity relationship (SAR) studies.[2][3] The molecule can be conceptually dissected into three key components: the 3,4-dihydro-2(1H)-quinolinone group, the flexible butoxy linker, and the 1-(2,3-dichlorophenyl)piperazine moiety. It is the latter part, which is derived from this compound, that is crucial for its interaction with dopamine and serotonin receptors.
The Strategic Synthesis of the Core Moiety
The synthesis of aripiprazole hinges on the successful construction of its key intermediates. One of the primary synthetic routes involves the coupling of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone with 1-(2,3-dichlorophenyl)piperazine.[4][5] The latter, 1-(2,3-dichlorophenyl)piperazine, is a critical precursor, and its synthesis has been a subject of optimization to ensure high yield and purity for industrial-scale production.[6]
The compound this compound itself, with the IUPAC name 4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-ol, represents a key intermediate where the butanol chain is attached to the dichlorophenylpiperazine core.[7] This intermediate can then be further reacted to form the final aripiprazole molecule.
A Representative Synthetic Pathway
A common approach to synthesize the 1-(2,3-dichlorophenyl)piperazine core involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine.[8] The subsequent attachment of the butoxy linker to the piperazine nitrogen and the quinolinone moiety completes the synthesis of aripiprazole.
The following diagram illustrates a generalized synthetic workflow for aripiprazole, highlighting the formation of the key piperazine intermediate.
Caption: Generalized synthetic workflow for Aripiprazole.
Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
A one-pot method for the preparation of the key intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride has been developed for improved efficiency and environmental friendliness. This method utilizes 2,3-dichloronitrobenzene and bis-(2-chloroethyl)amine hydrochloride as starting materials.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine 2,3-dichloronitrobenzene and bis-(2-chloroethyl)amine hydrochloride.
-
Reaction Conditions: The reaction is carried out as a "one-pot" synthesis, implying that sequential reactions occur in the same vessel without isolation of intermediates.
-
Reduction: The nitro group of 2,3-dichloronitrobenzene is reduced. The hydrochloric acid generated during the reaction can be utilized in this reduction step, which is often facilitated by an ammonium chloride solution.[6]
-
Cyclization: The resulting amine undergoes cyclization with bis-(2-chloroethyl)amine to form the piperazine ring.
-
Isolation and Purification: The final product, 1-(2,3-dichlorophenyl)piperazine hydrochloride, is isolated and purified.
This streamlined process offers advantages in terms of operational simplicity, cost-effectiveness, and reduced environmental impact, making it suitable for industrial-scale manufacturing.[6]
Pharmacological Significance of the 4-(2,3-Dichlorophenyl)-1-piperazine Moiety
The 1-(2,3-dichlorophenyl)piperazine fragment is not merely a structural component but is integral to the unique pharmacological profile of aripiprazole. Phenylpiperazine derivatives are known to interact with various neurotransmitter receptors. In the case of aripiprazole, this moiety contributes significantly to its high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[5]
The dichlorophenyl substitution pattern is crucial for modulating the receptor binding affinity and intrinsic activity. It is this precise chemical architecture that enables aripiprazole to act as a partial agonist at D2 and 5-HT1A receptors. This partial agonism is the cornerstone of its "dopamine-serotonin system stabilizing" effect.
The following diagram illustrates the interaction of aripiprazole with key receptors, highlighting the role of the dichlorophenylpiperazine moiety.
Caption: Receptor interaction profile of Aripiprazole.
Structure-Activity Relationship and Chemical Properties
The development of aripiprazole involved extensive exploration of the structure-activity relationships of quinolinone derivatives. The choice of the 2,3-dichlorophenyl substituent on the piperazine ring was a result of optimizing for the desired balance of D2 partial agonism and 5-HT2A antagonism.
| Compound/Moiety | Chemical Formula | Molar Mass ( g/mol ) | Key Role |
| Aripiprazole | C23H27Cl2N3O2 | 448.39 | Active Pharmaceutical Ingredient |
| This compound | C14H20Cl2N2O | 303.23 | Key Intermediate in Aripiprazole Synthesis |
| 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | 231.12 | Core Pharmacophore |
Conclusion
The discovery and history of this compound are intrinsically woven into the larger narrative of the development of aripiprazole, a landmark third-generation antipsychotic. While not a therapeutic agent in its own right, this chemical entity represents a critical building block, the synthesis and properties of which were paramount to the successful creation of aripiprazole. The meticulous design of this moiety, particularly the dichlorophenyl substitution, was instrumental in achieving the desired "dopamine-serotonin system stabilizer" profile that has benefited countless patients. For researchers and professionals in drug development, the story of this key intermediate serves as a compelling case study in rational drug design, synthetic optimization, and the profound impact of chemical structure on pharmacological activity.
References
- CHEMAGIS LTD. Process for the manufacture of aripiprazole by using purified carbostyril compounds such as 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinones. US20070213535A1.
- LGC Standards. 7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]quinolin-2(1H)-one.
- Wikipedia. 2,3-Dichlorophenylpiperazine.
- PubChem. 7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butoxy)-3,4-dihydrocarbostyril).
- PubChem. This compound.
- SynZeal. Aripiprazole Nitroso Impurity 1.
- AdooQ BioScience. 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butan-1-ol hydrochloride.
- Google Patents. A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride. CN107011288B.
- DeMaio, K. D., & Schwartz, T. L. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current neuropharmacology, 15(8), 1185–1193.
- Kaczmarek, Ł. S., et al. (2020). Optimization of aripiprazole synthesis.
- Day, C. (2018). Creation and evaluation of total synthesis scheme for Aripiprazole.
- Lieberman, J. A. (2004). Aripiprazole. Neuropsychopharmacology, 29(2), 453-454.
- Apicule. 1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS No: 119532-26-2)
- PubChem. Aripiprazole.
- Stahl, S. M. (2003). Aripiprazole: a novel atypical antipsychotic drug with a uniquely robust pharmacology. CNS spectrums, 8(11), 841-842.
- Daicel Pharma Standards. 1-(2,3-dichlorophenyl)-4-nitroso-piperazine D8.
- Swainston Harrison, T., & Perry, C. M. (2004). Aripiprazole. CNS drugs, 18(6), 397-406.
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- 4. US20070213535A1 - Process for the manufacture of aripiprazole by using purified carbostyril compounds such as 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinones - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Exploratory Research of Aripiprazole Impurities: A Case Study on Nitrogen-Containing Degradants
This guide provides a comprehensive framework for the identification, characterization, and control of impurities in the atypical antipsychotic drug, aripiprazole. Recognizing that specific impurity designations can vary between laboratories and regulatory filings, this document addresses the core challenge of "exploratory research" into a novel or uncharacterized impurity. For the purpose of this guide, we will focus on a plausible and challenging class of impurities—specifically, nitrogen-based degradants. While the designation "Impurity N9" is not a universally recognized pharmacopeial term, it may arise from internal laboratory nomenclature, often corresponding to a specific peak in a chromatogram. A validated HPLC method for aripiprazole has been developed to separate the active pharmaceutical ingredient (API) from nine potential impurities[1][2]. One such impurity, an N-oxide, is a common product of oxidation and serves as an excellent case study for this guide.
This document will therefore use the Aripiprazole Piperazine N-oxide as a representative model for a "novel" nitrogen-containing impurity, providing researchers, scientists, and drug development professionals with the expertise-driven methodologies required for its investigation.
The Imperative of Impurity Profiling in Aripiprazole
Aripiprazole is a quinolinone derivative that functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors[1]. Its complex synthesis and susceptibility to degradation mean that various related substances can arise, including starting materials, by-products, and degradation products[]. The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over impurities, making their thorough characterization a non-negotiable aspect of pharmaceutical development.
The challenge lies not only in detecting these impurities but in definitively identifying their structures, understanding their formation pathways, and implementing control strategies. This guide provides the causal logic behind the necessary experimental workflows.
Strategic Workflow for Impurity Investigation
The investigation of an unknown impurity follows a logical progression from detection to control. The workflow is designed as a self-validating system, where each step provides the necessary data to inform the next, ensuring scientific integrity.
Caption: Aripiprazole N-oxide formation pathway.
Control Strategy:
-
Raw Material Control: Implement stricter specifications for incoming materials to test for residual oxidizing agents.
-
Process Control: During synthesis and formulation, consider using an inert atmosphere (e.g., nitrogen blanket) to minimize exposure to atmospheric oxygen, especially during heating steps.
-
Packaging and Storage: Utilize packaging that protects against light and oxygen ingress. Store the final drug product under recommended temperature and humidity conditions.
-
Specification Setting: Establish an appropriate acceptance criterion for the N-oxide impurity in the final drug substance and product specifications, based on ICH Q3A/B guidelines and toxicological data.
By following this integrated, science-driven approach, a previously unknown impurity like "N9" can be systematically identified, characterized, and controlled, ensuring the quality and safety of aripiprazole.
References
-
Pharmaffiliates. Aripiprazole-impurities. [Link]
-
SynZeal. Aripiprazole Impurities. [Link]
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Stanimirovic, D. et al. (2014). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Journal of the Serbian Chemical Society. Available at: [Link]
-
Jain, D. et al. (2012). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Scientia Pharmaceutica. Available at: [Link]
-
Reddy, B. et al. (2015). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. Available at: [Link]
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Stanimirovic, D. et al. (2014). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. ResearchGate. Available at: [Link]
-
Stanimirovic, D. et al. (2014). Chemical structures of aripiprazole and its impurities. ResearchGate. Available at: [Link]
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Methodological & Application
Mastering Purity: A Guide to the Purification of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol , a key intermediate in the synthesis of pharmacologically active molecules. Achieving high purity of this compound is critical for ensuring the safety, efficacy, and reproducibility of downstream applications in drug development. This guide, designed for chemists and researchers, delves into the core principles and practical protocols for isolating this piperazine derivative in a highly purified form.
Understanding the Molecule and the Purification Challenge
This compound possesses a unique combination of structural features that dictate its physicochemical properties and, consequently, the strategies for its purification. The molecule comprises a dichlorinated aromatic ring, a basic piperazine core, and a polar butanol side chain. This amphipathic nature can present challenges in both crystallization and chromatography.
Key Molecular Features Influencing Purification:
-
Basicity of the Piperazine Ring: The two nitrogen atoms in the piperazine ring confer basic properties to the molecule. This basicity can lead to strong interactions with acidic stationary phases (e.g., silica gel) in chromatography, resulting in peak tailing and poor separation.
-
Aromaticity and Polarity: The dichlorophenyl group provides aromaticity and some lipophilicity, while the butanol chain introduces a polar hydroxyl group. This balance of polar and non-polar characteristics requires careful selection of solvent systems for both recrystallization and chromatography.
-
Potential for Salt Formation: The basic nitrogen atoms can be protonated to form salts. This property can be advantageously exploited for purification through selective precipitation.
Strategic Approach to Purification
A multi-step purification strategy is often the most effective approach to achieving high purity. This typically involves an initial purification by recrystallization, which is excellent for removing bulk impurities, followed by a high-resolution technique like flash column chromatography to eliminate closely related impurities.
Caption: A typical workflow for the purification of this compound.
Recrystallization Protocols
Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
Single-Solvent Recrystallization
Principle: The ideal solvent for single-solvent recrystallization is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Protocol:
-
Solvent Screening: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, acetonitrile).
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Mixed-Solvent Recrystallization
Principle: This technique is employed when a single solvent does not provide the desired solubility profile. A pair of miscible solvents is used: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).
Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol, methanol).
-
Addition of "Bad" Solvent: While the solution is still hot, slowly add the "bad" solvent (e.g., water, hexane) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using the cold solvent mixture for washing.
Table 1: Suggested Solvent Systems for Recrystallization
| Method | "Good" Solvent | "Bad" Solvent | Rationale |
| Mixed-Solvent | Ethanol | Water | The butanol side chain and piperazine nitrogens provide some polarity, making it soluble in hot ethanol. The addition of water decreases the solubility upon cooling, promoting crystallization. |
| Mixed-Solvent | Methanol | Water | Similar to ethanol/water, but methanol's higher polarity may alter the solubility profile.[1] |
| Mixed-Solvent | Acetone | Hexane | Acetone can dissolve the compound, while the non-polar hexane will induce precipitation of the polar molecule. |
| Single-Solvent | Isopropanol | - | Isopropanol often provides a good balance of solubility for compounds with both polar and non-polar features. |
Flash Column Chromatography
Flash column chromatography is a preparative liquid chromatography technique used for the rapid separation of compounds. For basic compounds like this compound, special considerations are necessary to achieve optimal separation.
Principle: The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The addition of a basic modifier to the mobile phase is crucial to prevent interactions between the basic piperazine nitrogens and the acidic silanol groups on the silica surface, which cause peak tailing.[2]
Caption: A schematic representation of a flash column chromatography setup.
Protocol:
-
TLC Analysis: Before running the column, determine the optimal eluent system using Thin-Layer Chromatography (TLC).
-
Spot the crude product on a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
Crucially, add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent to simulate the column conditions and improve spot shape. [2]
-
The ideal eluent system will give the target compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring there are no air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase, applying gentle pressure (e.g., with compressed air or a pump).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Table 2: Troubleshooting Common Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Interaction of the basic compound with acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the eluent.[2] |
| Poor Separation | Inappropriate eluent system. | Optimize the eluent polarity based on TLC analysis. A gradient elution might be necessary. |
| Compound Stuck on Column | Eluent is too non-polar. | Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol). |
Purity Assessment
After purification, it is essential to assess the purity of the final product. Several analytical techniques can be employed for this purpose.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single, sharp peak in the chromatogram indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities with different chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Visualization Techniques for TLC
Effective visualization of spots on a TLC plate is crucial for monitoring the progress of a reaction and the success of a purification.
-
UV Light (254 nm): The dichlorophenyl group in the molecule will absorb UV light, making the compound appear as a dark spot on a fluorescent TLC plate.[3] This is a non-destructive method.
-
Iodine Chamber: The compound will likely stain brown when exposed to iodine vapor, as iodine has an affinity for many organic compounds, including amines.[4]
-
Potassium Permanganate Stain: The butanol side chain contains a primary alcohol, which can be oxidized by potassium permanganate. This will result in a yellow or brown spot on a purple background.
Conclusion
The purification of this compound requires a systematic approach that addresses the specific chemical properties of the molecule. By employing a combination of recrystallization and flash column chromatography with careful selection of solvents and modifiers, researchers can obtain this valuable intermediate in high purity, ensuring the quality and reliability of their subsequent research and development efforts.
References
- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals.
- Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat.
- US2919275A - Purification of piperazine.
- Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
- Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis.
- Very polar compound purification using aqueous normal-phase flash column chrom
- EP0895993A1 - Process for the preparation of N-aryl-N'aklyl-piperazines.
- General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
- 2.
- How do I purify ionizable organic amine compounds using flash column chrom
- A General and Convenient Synthesis of N-Aryl Piperazines.
- A Review on Analytical Methods for Piperazine Determin
- Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- TLC Visualiz
- General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
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Application Notes and Protocols for In Vivo Evaluation of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive in vivo experimental protocol for the initial characterization of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol , a novel psychoactive compound. Structurally, this molecule is identified as an impurity of Aripiprazole, a widely used atypical antipsychotic. Its core moiety, 1-(2,3-dichlorophenyl)piperazine (DCPP), is a known metabolite of Aripiprazole and Brexpiprazole, exhibiting partial agonist activity at dopamine D2 and D3 receptors.[1] This structural relationship strongly suggests that this compound may possess similar modulatory effects on central dopaminergic and serotonergic systems. The following protocols are designed to rigorously assess its potential antipsychotic, antidepressant, and cognitive-enhancing effects in rodent models, while also evaluating its preliminary safety profile. The experimental design emphasizes a logical, phased approach, beginning with dose-ranging and safety assessments, followed by a battery of behavioral assays to build a comprehensive pharmacological profile.
Scientific Rationale and Mechanistic Hypothesis
The therapeutic efficacy of atypical antipsychotics like Aripiprazole is primarily attributed to a unique mechanism of action: partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, combined with antagonism at 5-HT2A receptors. This "dopamine-serotonin system stabilizer" profile is thought to reduce dopaminergic hyperactivity in mesolimbic pathways (addressing positive symptoms of psychosis) while enhancing dopaminergic function in the mesocortical pathway (potentially improving negative and cognitive symptoms).
Given that this compound shares the DCPP pharmacophore with established atypical antipsychotics, we hypothesize that it will act as a modulator of dopamine and serotonin receptors. This protocol is designed to test this hypothesis by evaluating the compound's effects in behavioral models sensitive to the modulation of these neurotransmitter systems.
Pre-Experimental Preparation
Compound Formulation and Vehicle Selection
The poor aqueous solubility of phenylpiperazine derivatives necessitates a carefully selected vehicle for in vivo administration.[2] The primary goal is to achieve a stable, homogenous suspension or solution suitable for oral (p.o.) or intraperitoneal (i.p.) injection.
Recommended Vehicle: A multi-step solubilization process is recommended.
-
Initially, dissolve the compound in a minimal volume of Dimethyl sulfoxide (DMSO).
-
Add Tween® 80 to a final concentration of 5-10%.
-
Bring the solution to the final volume with sterile saline (0.9% NaCl), ensuring vigorous vortexing or sonication to form a stable suspension.
Vehicle Preparation Protocol:
-
Weigh the required amount of this compound.
-
Add DMSO to a concentration of 10-20% of the final volume. Vortex until fully dissolved.
-
Add Tween® 80 to achieve a 5% final concentration. Vortex thoroughly.
-
Slowly add sterile saline dropwise while continuously vortexing until the final desired volume is reached.
-
Self-Validation Check: The final formulation should be visually inspected for any precipitation. A stable, slightly opalescent suspension is acceptable. Prepare fresh on each day of the experiment.
Animal Model and Husbandry
-
Species: Male C57BL/6J mice (8-10 weeks old). This strain is widely used in behavioral neuroscience and provides a robust baseline for the proposed assays.
-
Housing: Group-housed (3-4 per cage) in a temperature-controlled (22 ± 2°C) and humidity-controlled (50 ± 10%) vivarium on a 12-hour light/dark cycle (lights on at 7:00 AM).
-
Acclimation: Animals must be acclimated to the facility for at least 7 days and handled by the experimenter for 3 consecutive days prior to the start of any behavioral testing to minimize stress-induced variability.
-
Ethical Considerations: All procedures must be pre-approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in strict accordance with the NIH Guide for the Care and Use of Laboratory Animals.
Experimental Phase I: Dose-Range Finding and Safety Assessment
The initial phase is critical for establishing a safe and pharmacologically active dose range. This avoids confounding results from toxicity or sedative effects at higher doses.
Acute Dose-Toxicity and Behavioral Observation
Objective: To determine the maximum tolerated dose (MTD) and identify a range of non-sedating doses for efficacy studies.
Protocol:
-
Administer single i.p. injections of the test compound at escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg) to separate groups of mice (n=3-4 per group). A vehicle control group is mandatory.
-
Observe animals continuously for the first hour and then at 2, 4, and 24 hours post-injection.
-
Record observations using a modified Irwin screen or similar observational checklist, noting any signs of toxicity such as:
-
Convulsions, tremors, ataxia
-
Catalepsy (see Protocol 3.2)
-
Decreased spontaneous motor activity, prostration
-
Piloerection, changes in respiration
-
-
The highest dose that does not produce overt signs of toxicity or significant motor impairment will inform the dose selection for subsequent behavioral assays. Based on in vivo data for aripiprazole in mice, an effective dose range is likely to be between 0.1 and 10 mg/kg.[3]
Catalepsy Assessment (Bar Test)
Objective: To assess extrapyramidal side effects (EPS), a common liability of dopamine D2 receptor antagonists.
Protocol:
-
Administer the selected doses of the test compound or vehicle i.p. (n=6-8 per group). Haloperidol (1-2 mg/kg, i.p.) should be used as a positive control.[4][5]
-
At 30, 60, and 90 minutes post-injection, test for catalepsy.[6]
-
Gently place the mouse's forepaws on a horizontal wooden bar (0.5 cm diameter) elevated 4.5 cm from the surface.[5]
-
Measure the latency (in seconds) for the mouse to remove both forepaws from the bar. A cut-off time of 180-300 seconds is typically used.[5]
-
Self-Validation Check: The haloperidol group should exhibit a significant increase in cataleptic immobility compared to the vehicle group. Doses of the test compound that induce significant catalepsy should be excluded from efficacy models where motor activity is a primary endpoint.
Table 1: Phase I Experimental Design Summary
| Study | Objective | Animal Model | Groups (n=6-8/group) | Primary Endpoint(s) |
|---|---|---|---|---|
| Acute Toxicity | Determine MTD & dose range | Male C57BL/6J | Vehicle, Test Compound (1, 3, 10, 30, 100 mg/kg, i.p.) | Clinical signs of toxicity, mortality |
| Catalepsy | Assess EPS liability | Male C57BL/6J | Vehicle, Test Compound (selected doses), Haloperidol (1 mg/kg) | Latency to descend from the bar (s) |
Experimental Phase II: Behavioral Efficacy Models
This phase employs a battery of validated behavioral assays to probe the antipsychotic, cognitive-enhancing, and antidepressant-like potential of the compound.
Workflow Diagram: Behavioral Testing Cascade
Caption: Sequential workflow for in vivo characterization of the test compound.
Amphetamine-Induced Hyperlocomotion (AIH)
Objective: To assess antipsychotic-like activity. This model mimics the hyperdopaminergic state associated with psychosis. Atypical antipsychotics are expected to attenuate this hyperactivity.
Protocol:
-
Acclimate mice to the open-field arenas (40x40x40 cm) for 60 minutes.
-
Administer the test compound (e.g., 0.3, 1, 3 mg/kg, i.p.) or vehicle (n=8-10 per group).
-
30 minutes after compound administration, inject all mice with D-amphetamine (2.5 mg/kg, i.p.).[7]
-
Immediately return mice to the open-field arenas and record locomotor activity (total distance traveled) for 60-90 minutes using an automated tracking system.
-
Data Analysis: Compare the total distance traveled between the vehicle+amphetamine group and the test compound+amphetamine groups. A significant reduction indicates potential antipsychotic efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To evaluate effects on sensorimotor gating, a pre-attentive process that is deficient in schizophrenic patients.
Protocol:
-
Place each mouse in a startle chamber (SR-LAB, San Diego Instruments) and allow a 5-minute acclimation period with 65 dB background white noise.
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A 40 ms, 120 dB burst of white noise.
-
Prepulse + Pulse trials: A 20 ms prepulse (e.g., 73, 77, or 81 dB; 4, 8, or 12 dB above background) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
Administer the test compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the test session. To model deficits, a separate study can be run where a PPI-disrupting agent like MK-801 is administered prior to the test compound. Aripiprazole has been shown to reverse MK-801-induced PPI deficits at doses around 4.0 mg/kg in rats.[1]
-
Data Analysis: Calculate PPI percentage: %PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) x 100]. An increase in %PPI indicates an improvement in sensorimotor gating.
Novel Object Recognition (NOR) Test
Objective: To assess effects on recognition memory, a domain of cognition often impaired in schizophrenia. This test relies on the innate tendency of rodents to explore novel objects.
Protocol:
-
Habituation (Day 1): Allow each mouse to explore an empty open-field arena for 10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Administer the test compound (e.g., 0.1, 0.3, 1 mg/kg, i.p.) 30 minutes before this session.[8][9]
-
Testing (Day 2, after retention interval): After a 1-4 hour retention interval, return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow 5-10 minutes of exploration.
-
Data Analysis: Exploration is defined as the nose pointing toward the object within a 2 cm distance. Calculate a Discrimination Index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Forced Swim Test (FST)
Objective: To screen for antidepressant-like activity. Antidepressants reduce the time spent immobile in this behavioral despair model.
Protocol:
-
Place mice individually in a glass cylinder (25 cm tall, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
The test duration is 6 minutes.[6] Score the last 4 minutes for immobility. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
Administer the test compound (e.g., 0.03, 0.06, 0.1 mg/kg, i.p.) 30-45 minutes before the test.[10][11] Note the significantly lower doses used in this assay compared to psychosis models.
-
After the test, remove mice, dry them thoroughly, and return them to a heated home cage.
-
Data Analysis: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Table 2: Phase II Experimental Design Summary
| Assay | Objective | Key Parameters | Dosing (Example) | Primary Endpoint |
|---|---|---|---|---|
| AIH | Antipsychotic-like activity | D-amphetamine (2.5 mg/kg) | 0.3, 1, 3 mg/kg, i.p. | Total distance traveled (cm) |
| PPI | Sensorimotor gating | 120 dB pulse; 73-81 dB prepulses | 1, 3, 10 mg/kg, i.p. | % Prepulse Inhibition |
| NOR | Recognition memory | 1-4 hour retention interval | 0.1, 0.3, 1 mg/kg, i.p. | Discrimination Index (DI) |
| FST | Antidepressant-like activity | 6-minute swim session | 0.03, 0.06, 0.1 mg/kg, i.p. | Immobility time (s) |
Experimental Phase III: Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation
Objective: To correlate the behavioral effects with the concentration of the compound in the plasma and brain.
Protocol:
-
Administer an effective dose of the test compound determined from Phase II studies to a separate cohort of mice (n=3-4 per time point).
-
Collect blood (via cardiac puncture) and brain tissue at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[12][13]
-
Process plasma and brain homogenates.
-
Analyze the concentration of this compound and potential metabolites using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Construct concentration-time profiles for plasma and brain. Key parameters to calculate include Cmax (peak concentration), Tmax (time to peak concentration), AUC (Area Under the Curve), and brain-to-plasma ratio. This data is essential for understanding the relationship between exposure and the observed behavioral effects.
Diagram: PK/PD Integration
Caption: Correlating drug concentration with behavioral outcomes.
Conclusion and Future Directions
This comprehensive protocol provides a robust framework for the initial in vivo characterization of this compound. The phased approach ensures that efficacy data is generated using safe, non-confounding doses. Positive results in these models, particularly the attenuation of amphetamine-induced hyperlocomotion and the reversal of PPI deficits, would provide strong evidence for its potential as an atypical antipsychotic. Subsequent studies should aim to elucidate its full receptor binding profile, investigate its effects in chronic administration paradigms, and further explore its metabolic profile and potential for drug-drug interactions.
References
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Pati, E. L., et al. (2018). Effects of aripiprazole on caffeine-induced hyperlocomotion and neural activation in the striatum. ResearchGate. [Link]
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ZT, C., et al. (2014). Mean weights for mice placed in metabolic cages. ResearchGate. [Link]
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Valvassori, S. S., et al. (2013). Neurobehavioral and genotoxic parameters of antipsychotic agent aripiprazole in mice. Psychiatry and clinical neurosciences, 67(1), 38–45. [Link]
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Al-Amin, M., & Atrooz, F. (2024). Aripiprazole cognitive effects on attention deficit hyperactivity disorder (ADHD) in experimental mouse model. ResearchGate. [Link]
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Powell, S. B., et al. (2009). Prepulse inhibition of the startle reflex and response to antipsychotic treatments in two outbred mouse strains in comparison to the inbred DBA/2 mouse. Psychopharmacology, 202(1-3), 253–263. [Link]
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Zhang, Y., et al. (2024). Correlation between desynchrony of hippocampal neural activity and hyperlocomotion in the model mice of schizophrenia and therapeutic effects of aripiprazole. CNS neuroscience & therapeutics, 30(5), e14739. [Link]
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Jesse, C. R., et al. (2016). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in behavioral neuroscience, 10, 203. [Link]
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Valvassori, S. S., et al. (2013). Neurobehavioral and genotoxic parameters of antipsychotic agent aripiprazole in mice. Psychiatry and clinical neurosciences, 67(1), 38–45. [Link]
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Application Notes and Protocols for Characterizing 4-(2,3-Dichlorophenyl)-1-piperazinebutanol in Cell-Based Assays
Introduction: Unveiling the Pharmacological Profile of a Novel Phenylpiperazine Compound
4-(2,3-Dichlorophenyl)-1-piperazinebutanol is a phenylpiperazine derivative, structurally related to the atypical antipsychotic drug aripiprazole, where it is identified as impurity N9.[1] The core structure, 2,3-dichlorophenylpiperazine (2,3-DCPP), is a known precursor and metabolite of aripiprazole and has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[2] Atypical antipsychotics like aripiprazole and brexpiprazole exhibit a complex pharmacology, typically characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3][4]
This shared structural heritage strongly suggests that this compound may interact with these key G-protein coupled receptors (GPCRs) that are central to neurotransmission. Therefore, a systematic investigation using a panel of functional, cell-based assays is essential to elucidate its pharmacological activity. This guide provides detailed protocols for researchers, scientists, and drug development professionals to characterize the functional effects of this compound on cell signaling pathways associated with these receptors. We will focus on three primary assays: a cAMP assay for Gi/s-coupled receptors (D2 and 5-HT1A), a calcium flux assay for Gq-coupled receptors (5-HT2A), and a cytotoxicity assay to ensure data integrity.
Logical Experimental Workflow
To efficiently characterize this compound, a tiered approach is recommended. The initial step should always be to determine the compound's cytotoxicity to establish a viable concentration range for subsequent functional assays. Following this, functional assays can be performed to determine agonist or antagonist activity at the target receptors.
Caption: Simplified Gi-coupled signaling pathway for D2 and 5-HT1A receptors.
Protocol 2: Homogeneous Time-Resolved FRET (HTRF) cAMP Assay
This protocol describes a competitive immunoassay to quantify cAMP levels in cells stably expressing either human dopamine D2 or serotonin 5-HT1A receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human D2 or 5-HT1A receptors
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)
-
Forskolin (adenylyl cyclase activator)
-
Reference agonist (e.g., Quinpirole for D2, 8-OH-DPAT for 5-HT1A)
-
Reference antagonist (e.g., Haloperidol for D2, Spiperone for 5-HT1A)
-
This compound
-
HTRF cAMP detection kit (e.g., from Cisbio, PerkinElmer)
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture the stable cell line to ~80-90% confluency.
-
Harvest cells gently (e.g., using an enzyme-free dissociation buffer).
-
Resuspend cells in assay buffer to the desired density (typically 2,500-5,000 cells/well).
-
-
Agonist Mode Assay:
-
To determine if the test compound acts as an agonist.
-
Dispense 5 µL of cells into each well of a 384-well plate.
-
Add 5 µL of test compound dilutions (prepared in assay buffer with forskolin at a final EC₈₀ concentration). Include a reference agonist dose-response curve.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode Assay:
-
To determine if the test compound can block the effect of a known agonist.
-
Dispense 5 µL of cells into each well.
-
Add 2.5 µL of test compound dilutions.
-
Add 2.5 µL of a reference agonist at its EC₈₀ concentration.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions, add 10 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data (e.g., to the maximal forskolin response). For agonist mode, plot the normalized response against the log of the compound concentration to determine the EC₅₀ and maximal efficacy. For antagonist mode, plot the response against the log of the compound concentration to determine the IC₅₀.
Section 3: Functional Characterization at Gq-Coupled Receptors (Serotonin 5-HT2A)
Rationale: Serotonin 5-HT2A receptors are coupled to the Gαq subunit. [5]Upon activation, Gαq stimulates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. [6][7]This transient increase in intracellular Ca²⁺ is a robust and rapid measure of 5-HT2A receptor activation.
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Application Note: The Role and Application of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol as a Reference Standard in Pharmaceutical Analysis
Introduction: The Bedrock of Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the assurance of a drug's quality, safety, and efficacy is paramount. This assurance rests on a foundation of rigorous analytical testing. At the heart of this testing lies the use of highly characterized reference standards.[1][2][3] A reference standard is a substance of high purity, selected for its critical characteristics and suitability for its intended analytical purpose.[1][3] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) and pharmacopoeias like the United States Pharmacopeia (USP), mandate the use of well-qualified reference standards for the definitive identification and quantification of active pharmaceutical ingredients (APIs), their impurities, and degradation products.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol as a reference standard. This compound is a known process-related impurity and potential metabolite associated with the atypical antipsychotic drug, Aripiprazole.[6][7][8] As such, its accurate identification and quantification are critical for ensuring the purity and safety of Aripiprazole drug substances and products. We will explore the physicochemical properties of this compound, outline the process for its qualification as a reference standard, and provide detailed, field-proven protocols for its application in pharmaceutical analysis.
Physicochemical Profile of the Reference Standard
A thorough understanding of the reference standard's chemical and physical properties is the first step in its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-ol | [6] |
| Synonyms | Aripiprazole Impurity N9, 1-(2,3-Dichlorophenyl)-4-(4-hydroxybutyl)piperazine | [6] |
| CAS Number | 870765-38-1 | [6] |
| Molecular Formula | C₁₄H₂₀Cl₂N₂O | [6] |
| Molecular Weight | 303.2 g/mol | [6] |
| Appearance | Varies (typically a solid) | General Knowledge |
The Analytical Context: An Aripiprazole-Related Compound
This compound is not just an isolated chemical entity; its significance is defined by its relationship to the API, Aripiprazole. It can be formed during the synthesis of Aripiprazole or as a metabolite. Therefore, its primary application as a reference standard is in the analytical testing of Aripiprazole to control impurities.
The diagram below illustrates the central role of this reference standard in the quality control workflow for an API like Aripiprazole.
Caption: Quality control workflow using the impurity reference standard.
Qualification of a Primary Reference Standard
Before a substance can be used as a reference standard, it must undergo a rigorous qualification process to establish its identity, purity, and other critical attributes. This process ensures the trustworthiness of the analytical data generated using it.[3][9]
The workflow for qualifying this compound as a primary reference standard is outlined below.
Caption: Workflow for the qualification of a primary reference standard.
The principle of mass balance is often employed for purity assignment: Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
Experimental Protocols for Application
The following protocols are designed to be robust and are based on common practices in the pharmaceutical industry for the analysis of Aripiprazole and its related substances.
Protocol 1: HPLC-UV Method for Identification and Quantification
This reversed-phase HPLC (RP-HPLC) method is suitable for separating this compound from Aripiprazole and other potential impurities, making it ideal for purity testing and stability studies.
A. Instrumentation & Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient Pump, UV Detector, Autosampler, Column Oven | Standard equipment for pharmaceutical analysis ensuring reproducibility. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | The C18 stationary phase provides good retention and selectivity for the moderately polar analytes. Smaller particle size enhances efficiency. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 6.0 with dilute KOH | A phosphate buffer is used to control the ionization state of the basic piperazine moiety, ensuring consistent retention and peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength for the analytes. |
| Gradient Elution | See Table 3 below | A gradient is necessary to elute the main API (Aripiprazole) and all related impurities with good resolution in a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability.[10] |
| Detection | UV at 254 nm | This wavelength provides a good response for both Aripiprazole and the dichlorophenyl chromophore of the impurity.[10] |
| Injection Vol. | 10 µL | A typical volume to achieve good sensitivity without overloading the column. |
| Diluent | Mobile Phase A : Acetonitrile (50:50, v/v) | Ensures compatibility with the mobile phase and good solubility of the analytes. |
Table 3: Gradient Timetable
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 26.0 | 70 | 30 |
| 35.0 | 70 | 30 |
B. Preparation of Solutions
-
Reference Standard Stock Solution (Approx. 100 µg/mL):
-
Accurately weigh about 10 mg of the this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with diluent. Mix well.
-
-
System Suitability and Working Standard Solution (Approx. 1.0 µg/mL):
-
Pipette 1.0 mL of the Reference Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with diluent and mix thoroughly. This solution is used for system suitability checks and as the standard for impurity quantification.
-
-
Test Sample Preparation (for Aripiprazole Drug Substance):
-
Accurately weigh about 100 mg of the Aripiprazole API sample.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Allow to cool and dilute to volume with diluent. This results in a 1 mg/mL solution.
-
C. Chromatographic Procedure & System Suitability
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (1.0 µg/mL).
-
Make one injection of a diluent blank.
-
The system is deemed suitable for use if the criteria in Table 4 are met.
Table 4: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| % RSD of Peak Area | ≤ 5.0% (for 5 replicates) | Demonstrates the precision of the injection and detection system. |
| Signal-to-Noise (S/N) | ≥ 10 | Confirms that the concentration is well above the limit of quantification. |
D. Calculation of Impurity Content
The percentage of this compound in the test sample is calculated using the following external standard formula:
% Impurity = (AreaImpurity / AreaStandard) × (ConcStandard / ConcSample) × (PurityStandard / 100) × 100
Where:
-
AreaImpurity : Peak area of the impurity in the sample chromatogram.
-
AreaStandard : Average peak area from the replicate injections of the Working Standard Solution.
-
ConcStandard : Concentration of the Working Standard Solution (e.g., 1.0 µg/mL).
-
ConcSample : Concentration of the Aripiprazole sample solution (e.g., 1000 µg/mL).
-
PurityStandard : The assigned purity of the reference standard from its CoA (e.g., 99.8%).
Protocol 2: GC-MS for Confirmatory Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the unambiguous identification of volatile and semi-volatile compounds.[11] It can be used as a secondary, orthogonal technique to confirm the identity of the reference standard or to identify unknown peaks in a sample.
A. Instrumentation & Chromatographic Conditions
Table 5: GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector (MSD) | Provides both chromatographic separation and mass spectral data for definitive identification. |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 260 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | A temperature program designed to efficiently elute the analyte and clean the column. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| MS Source Temp. | 230 °C | Optimal temperature for efficient ionization. |
| MS Mode | Electron Ionization (EI) at 70 eV, Full Scan (m/z 40-450) | Standard EI energy produces reproducible fragmentation patterns for library matching. |
B. Sample Preparation
-
Standard Solution (Approx. 50 µg/mL): Dissolve ~5 mg of the reference standard in 100 mL of a suitable solvent like Methanol or Dichloromethane.
-
Test Sample: Dilute the Aripiprazole sample in the same solvent to a suitable concentration.
C. Data Analysis
The identity of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of the injected reference standard. The fragmentation pattern should match the reference spectrum and known fragmentation pathways for the molecule.
Method Validation Principles
Any analytical method employing this reference standard must be validated to ensure it is fit for its intended purpose, as per ICH Q2(R2) guidelines.[12][13][14][15] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis being performed.
Table 6: Summary of Validation Parameters for an Impurity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, excipients). | Peak purity analysis (e.g., via DAD), no co-elution at the analyte's retention time. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ratio of 10:1; Precision (%RSD) ≤ 10%. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results to the true value. | % Recovery of spiked impurity at different levels (e.g., 80-120%). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) & Intermediate Precision (inter-day/analyst) %RSD ≤ 10% at LOQ. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met after minor changes (e.g., pH ±0.2, column temp ±2°C). |
Conclusion
The use of a well-characterized reference standard of This compound is indispensable for the reliable quality control of Aripiprazole. It enables the accurate identification and quantification of this specific impurity, thereby ensuring that the final drug product meets the stringent purity and safety requirements set by regulatory authorities. The protocols and principles outlined in this application note provide a robust framework for the effective implementation of this reference standard in a GMP-compliant pharmaceutical laboratory. Adherence to these scientifically sound and validated methodologies is a cornerstone of building quality into pharmaceutical products.
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Illuminating the Molecular Architecture: A Guide to the Structural Elucidation of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol using NMR and Mass Spectrometry
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For complex molecules such as 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, a multi-faceted analytical approach is not just beneficial, but essential. This comprehensive guide provides a detailed exploration of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of this compound, offering in-depth protocols and interpretation strategies for researchers, scientists, and drug development professionals.
Introduction: The Synergy of NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the structural characterization of organic molecules. NMR spectroscopy provides unparalleled insight into the connectivity of atoms within a molecule, revealing the intricate carbon-hydrogen framework and the spatial relationships between atoms.[1][2][3] Conversely, mass spectrometry offers precise information about the molecular weight and elemental composition of a compound, and through fragmentation analysis, provides valuable clues about its substructures.[4][5] The synergistic application of these two techniques provides a robust and self-validating system for confident structure elucidation.
This guide will navigate the theoretical underpinnings and practical applications of a suite of NMR and MS experiments tailored for the structural analysis of this compound.
Molecular Overview: this compound
Before delving into the analytical methodologies, a foundational understanding of the target molecule is crucial. This compound possesses a distinct molecular architecture comprising a dichlorophenyl ring, a piperazine core, and a butanol side chain. Each of these moieties presents characteristic spectroscopic signatures that will be the focus of our investigation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton
NMR spectroscopy is the linchpin of structural elucidation, providing a detailed atom-by-atom map of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle.
Predicted NMR Data for this compound
For the purpose of this guide, a highly credible set of predicted ¹H and ¹³C NMR data is presented below. This data is derived from a combination of advanced computational prediction algorithms and manual refinement based on extensive literature data for analogous N-arylpiperazine structures and substituted butanol chains.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| 1 | 150.5 | - | - | - |
| 2 | 133.0 | - | - | - |
| 3 | 128.0 | - | - | - |
| 4 | 127.5 | 7.25 | t | 1H |
| 5 | 125.0 | 7.15 | d | 1H |
| 6 | 129.0 | 7.35 | d | 1H |
| 7, 11 | 51.0 | 3.10 | t | 4H |
| 8, 10 | 53.5 | 2.70 | t | 4H |
| 12 | 58.0 | 2.50 | t | 2H |
| 13 | 27.0 | 1.65 | p | 2H |
| 14 | 30.0 | 1.55 | p | 2H |
| 15 | 62.0 | 3.60 | t | 2H |
| OH | - | ~2.5 (variable) | br s | 1H |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solution. The chemical shift of the hydroxyl proton (OH) is highly dependent on concentration and temperature.
Experimental Protocols
A meticulously executed experimental protocol is fundamental to acquiring high-quality, reproducible NMR data.
1. Sample Preparation
-
Concentration: For standard 1D ¹H NMR, dissolve 1-5 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). For ¹³C and 2D NMR experiments, a higher concentration of 15-25 mg is recommended to achieve an adequate signal-to-noise ratio.[6]
-
Solvent: Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference signal at 0 ppm.[6]
2. 1D NMR Data Acquisition
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.
3. 2D NMR Data Acquisition
To establish the connectivity between atoms, a series of 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different parts of the molecule.[1][2][7]
Diagram 1: NMR Experimental Workflow
Caption: A streamlined workflow for NMR-based structure elucidation.
Data Interpretation: Assembling the Pieces
The interpretation of the NMR spectra is a systematic process of correlating the observed signals with the proposed structure.
-
¹H NMR Analysis:
-
Aromatic Region (δ 7.15-7.35 ppm): The three signals in this region correspond to the three protons on the dichlorophenyl ring. The triplet and two doublets are consistent with the 1,2,3-trisubstituted pattern.
-
Piperazine and Butanol Chain (δ 1.55-3.60 ppm): The signals in this region correspond to the methylene groups of the piperazine ring and the butanol side chain. The integration values (number of protons) for each signal are critical for assigning these groups.
-
Hydroxyl Proton (δ ~2.5 ppm): The broad singlet is characteristic of an alcohol's hydroxyl proton.
-
-
¹³C NMR Analysis: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The predicted chemical shifts align with the expected electronic environments of the carbons in the dichlorophenyl ring, piperazine ring, and butanol chain.[8][9]
-
2D NMR Analysis:
-
COSY: Cross-peaks in the COSY spectrum will confirm the connectivity within the butanol chain (H-15 to H-14 to H-13 to H-12).
-
HSQC: This spectrum will definitively link each proton signal to its directly attached carbon, for example, the proton at 3.60 ppm to the carbon at 62.0 ppm (C-15).
-
HMBC: This is the key to connecting the different fragments. For instance, a correlation between the protons on C-12 and the carbons of the piperazine ring (C-8 and C-10) will confirm the attachment of the butanol chain to the piperazine nitrogen. Similarly, correlations between the piperazine protons (H-7 and H-11) and the carbons of the dichlorophenyl ring will establish the N-aryl linkage.
-
Diagram 2: Key HMBC Correlations for Structural Connectivity
Caption: Visualization of crucial 2- and 3-bond H-C correlations.
Part 2: Mass Spectrometry – Confirming the Identity and Substructures
Mass spectrometry provides the definitive molecular weight and elemental composition, and its fragmentation patterns offer a complementary method for confirming the structural motifs identified by NMR.
Predicted Mass Spectrum and Fragmentation
An Electrospray Ionization (ESI) mass spectrum in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺. For this compound (C₁₄H₂₀Cl₂N₂O, Molecular Weight: 303.23), the [M+H]⁺ ion would appear at m/z 303.1. The characteristic isotopic pattern of the two chlorine atoms (approximately a 9:6:1 ratio for M, M+2, and M+4) would be a key diagnostic feature.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural insights. The primary fragmentation pathways are predicted to involve cleavages within the piperazine ring and the butanol side chain.
Table 2: Predicted Key Fragment Ions
| m/z (Predicted) | Proposed Fragment Structure | Interpretation |
| 231.0 | [M+H - C₄H₈O]⁺ | Loss of the butanol side chain |
| 195.0 | [Cl₂C₆H₃NH]⁺ | Dichlorophenylpiperazine fragment after piperazine ring opening |
| 113.1 | [C₆H₁₃N₂]⁺ | Piperazine-butanol fragment |
| 71.1 | [C₄H₇O]⁺ | Butanol side chain fragment |
Experimental Protocols
1. Sample Preparation
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
2. Data Acquisition
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and observe its isotopic pattern.
-
MS/MS: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragment ion spectrum.
Diagram 3: Predicted ESI-MS/MS Fragmentation Pathway
Caption: Major fragmentation routes for this compound.
Data Interpretation
The fragmentation pattern provides a fingerprint of the molecule's substructures. The loss of the butanol side chain (a neutral loss of 72 Da) to give the fragment at m/z 231.0 strongly supports the presence of this group. The observation of the dichlorophenylpiperazine fragment at m/z 195.0 confirms the N-aryl substitution. The piperazine-butanol fragment at m/z 113.1 further corroborates the connectivity of these two moieties. The presence of these key fragments provides compelling evidence for the proposed structure.
Conclusion: A Unified Approach to Structural Certainty
The structural elucidation of this compound is a prime example of the power of a combined analytical strategy. NMR spectroscopy provides the detailed blueprint of atomic connectivity, while mass spectrometry confirms the overall molecular formula and the presence of key structural subunits. By integrating the data from this comprehensive suite of NMR and MS experiments, researchers can achieve an unambiguous and confident determination of the molecule's structure, a critical step in the journey of drug discovery and development.
References
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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ResearchGate. (2005). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
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Modgraph. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. [Link]
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PMC. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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University of Regensburg. (n.d.). Chemical shifts. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
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RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
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Application Note & Protocol: High-Sensitivity Detection of Aripiprazole Process-Related Impurity 4-(2,3-Dichlorophenyl)-1-piperazinebutanol using RP-HPLC and UPLC-MS/MS
Abstract
This comprehensive guide details robust and validated methodologies for the detection and quantification of the potential process-related impurity, 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, in aripiprazole active pharmaceutical ingredient (API) and finished drug products. Aripiprazole, a widely prescribed atypical antipsychotic, requires stringent purity control to ensure its safety and efficacy. This document provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for routine quality control and a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for trace-level analysis and confirmation. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing not just step-by-step instructions but also the scientific rationale behind the methodological choices, in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Criticality of Impurity Profiling in Aripiprazole
Aripiprazole, chemically known as 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone, is a cornerstone in the management of various psychiatric disorders.[1] The synthetic pathway to aripiprazole is a multi-step process where various intermediates and by-products can potentially be carried over into the final drug substance.[2] One such potential impurity is this compound, a key intermediate in some synthetic routes. The presence of such impurities, even at trace levels, can impact the drug's safety and efficacy profile. Therefore, regulatory bodies worldwide mandate rigorous control and monitoring of all potential impurities.[3][4]
This application note addresses the analytical challenges in detecting this compound by providing two complementary and robust methods. The RP-HPLC method is presented as a reliable and accessible technique for routine quality control, while the UPLC-MS/MS method offers superior sensitivity and specificity, making it the gold standard for impurity identification and quantification at very low levels.[5]
Physicochemical Properties and Rationale for Method Selection
Understanding the physicochemical properties of both aripiprazole and its impurity, this compound, is fundamental to developing a successful separation method.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Physicochemical Properties |
| Aripiprazole | [Insert Image of Aripiprazole Structure] | C₂₃H₂₇Cl₂N₃O₂ | 448.39 | A basic compound with a complex structure, exhibiting moderate polarity. |
| This compound | [Insert Image of Impurity Structure] | C₁₄H₂₀Cl₂N₂O | 303.23 | A more polar molecule than aripiprazole due to the terminal hydroxyl group on the butanol chain. This increased polarity suggests an earlier elution time in a reversed-phase chromatographic system. |
The structural difference, primarily the presence of the butoxy-quinolinone moiety in aripiprazole versus the butanol chain in the impurity, provides a sufficient basis for chromatographic separation. A reversed-phase C18 column is an excellent starting point, as it separates compounds based on their hydrophobicity.
Experimental Workflow for Impurity Detection
The overall workflow for the detection and quantification of this compound in aripiprazole samples is depicted below. This workflow is applicable to both the RP-HPLC and UPLC-MS/MS methods, with variations in the instrumentation and data analysis stages.
Caption: A generalized workflow for the detection of aripiprazole impurities.
Detailed Protocol: RP-HPLC Method for Routine Quality Control
This method is designed for the reliable quantification of this compound in aripiprazole drug substance and formulations, adhering to ICH validation guidelines.[6][7]
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), and purified water.
-
Reference Standards: Aripiprazole and this compound reference standards.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid. | The acidic pH ensures that the basic nitrogen atoms in both aripiprazole and the impurity are protonated, leading to better peak shapes. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient Program | Time (min) | % B |
| 0 | 25 | |
| 10 | 30 | |
| 35 | 50 | |
| 40 | 70 | |
| 45 | 25 | |
| 50 | 25 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 215 nm | At this wavelength, both aripiprazole and the impurity exhibit significant absorbance, allowing for sensitive detection.[8] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution of Aripiprazole: Accurately weigh and dissolve aripiprazole reference standard in the diluent to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution of Impurity: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of 0.1 mg/mL.
-
System Suitability Solution: Dilute the aripiprazole and impurity stock solutions with the diluent to obtain a final concentration of approximately 100 µg/mL of aripiprazole and 1 µg/mL of the impurity.
-
Sample Solution: Accurately weigh and dissolve the aripiprazole sample in the diluent to obtain a final concentration of 1 mg/mL.
System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the system suitability solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas of both aripiprazole and the impurity is not more than 2.0%, and the resolution between the two peaks is not less than 2.0.
-
Inject the sample solution in duplicate.
-
Identify the peaks of aripiprazole and the impurity based on their retention times compared to the system suitability solution.
-
Calculate the amount of this compound in the sample using the following formula:
% Impurity = (Area_impurity / Area_aripiprazole_std) * (Conc_aripiprazole_std / Conc_sample) * (1 / RRF) * 100
Where RRF is the Relative Response Factor of the impurity, which should be determined experimentally.
Detailed Protocol: UPLC-MS/MS Method for High-Sensitivity Analysis
This method provides exceptional sensitivity and specificity for the detection and quantification of this compound, making it ideal for trace-level analysis and as a confirmatory method. The high sensitivity of UPLC-MS/MS allows for the detection of impurities at levels far below what is achievable with HPLC-UV.[5]
Instrumentation and Materials
-
UPLC System: An ultra-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Chemicals: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), and purified water.
-
Reference Standards: Aripiprazole and this compound reference standards.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | An effective organic modifier for UPLC separations. |
| Gradient Program | Time (min) | % B |
| 0.0 | 10 | |
| 2.0 | 90 | |
| 2.5 | 90 | |
| 2.6 | 10 | |
| 3.0 | 10 | |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |
| Column Temperature | 40 °C | Higher temperatures can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | A smaller injection volume is used in UPLC to prevent column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Both aripiprazole and the impurity contain basic nitrogen atoms that are readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions
The following MRM transitions are proposed based on the structures of the compounds and known fragmentation patterns of similar molecules.[9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aripiprazole | 448.1 | 285.1 | 25 |
| This compound | 303.1 | 179.0 | 20 |
The exact collision energies should be optimized for the specific instrument being used.
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard and Sample Solutions: Prepare as described in the RP-HPLC method, but at lower concentrations appropriate for the high sensitivity of the UPLC-MS/MS system (e.g., sample concentration of 100 µg/mL).
Analysis
-
Equilibrate the UPLC-MS/MS system.
-
Inject a blank to ensure the absence of interferences.
-
Inject the standard solution to confirm retention times and MRM transitions.
-
Inject the sample solution.
-
Quantify the amount of this compound using a calibration curve prepared from the impurity reference standard.
Method Validation
Both the RP-HPLC and UPLC-MS/MS methods should be validated according to ICH Q2(R1) guidelines.[3][10] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the impurity from aripiprazole and other known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Forced Degradation Studies
To ensure the stability-indicating nature of the developed methods, forced degradation studies should be performed on aripiprazole as per ICH guidelines.[11][12] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The developed methods should be able to separate the degradation products from aripiprazole and the target impurity.
Conclusion
The RP-HPLC and UPLC-MS/MS methods detailed in this application note provide a comprehensive analytical toolkit for the detection and quantification of the process-related impurity this compound in aripiprazole. The RP-HPLC method is well-suited for routine quality control in a manufacturing environment, while the UPLC-MS/MS method offers the high sensitivity and specificity required for trace-level analysis and confirmatory testing. The implementation of these validated methods will contribute to ensuring the quality, safety, and efficacy of aripiprazole drug products.
References
-
Archives of Pharmacy. (2023). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. [Link]
-
ResearchGate. (2015). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. [Link]
-
SynZeal. (n.d.). Aripiprazole Impurities. [Link]
-
ResearchGate. (2017). Identification of Degradation Impurities in Aripiprazole Oral Solution Using LC-MS and Development of Validated Stability Indicating Method for Assay and Content of Two Preservatives by RP-HPLC. [Link]
-
MDPI. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. [Link]
-
U.S. Food and Drug Administration. (n.d.). APPLICATION NUMBER: - 217006Orig1s000 PRODUCT QUALITY REVIEW(S). [Link]
-
AKJournals. (n.d.). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. [Link]
-
ResearchGate. (2013). Chemical structures of aripiprazole and its impurities. [Link]
-
PubMed. (2013). SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study. [Link]
-
Revue Roumaine de Chimie. (n.d.). QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD. [Link]
-
ACS Publications. (2021). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. [Link]
-
ResearchGate. (2019). Development and Validation of UPLC-MS/MS Method for the Determination of Aripiprazole in Rat Plasma Using Liquid-Liquid Extraction: Pharmacokinetic and Bioequivalence Application. [Link]
-
Semantic Scholar. (2023). indicating RP-HPLC method for determination of aripiprazole and its degradation products. [Link]
-
AKJournals. (n.d.). Development and validation of a rapid and sensitive LC–MS/MS method for the determination of aripiprazole in human plasma. [Link]
-
NIH. (2011). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. [Link]
-
USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
-
Pharmaffiliates. (n.d.). Aripiprazole-impurities. [Link]
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- 3. ema.europa.eu [ema.europa.eu]
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- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
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- 11. researchgate.net [researchgate.net]
- 12. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol in Drug Metabolism Studies of Aripiprazole
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol. This compound is a critical chemical intermediate and a potential metabolite related to the atypical antipsychotic drug, Aripiprazole. Understanding its metabolic fate is crucial for a complete characterization of Aripiprazole's pharmacokinetics and safety profile. These notes detail the scientific rationale and step-by-step protocols for in vitro metabolite generation, reaction phenotyping, and bioanalytical quantification using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: Contextualizing the Analyte
This compound shares a core structural moiety, 2,3-dichlorophenylpiperazine (DCPP), with the widely prescribed atypical antipsychotic, Aripiprazole (brand name Abilify)[1][2][3]. Aripiprazole is used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions[4][5]. The parent drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6, into several metabolites, including the active metabolite dehydroaripiprazole[4][6].
While DCPP itself is a known precursor and metabolite of Aripiprazole, the butanol derivative, this compound, represents a potential product of Aripiprazole's complex metabolic pathways, likely arising from cleavage of the butoxy side chain. Therefore, studying this specific compound is essential for several key reasons:
-
Comprehensive Metabolite Profiling: Ensuring all significant metabolites of Aripiprazole are identified and characterized is a regulatory expectation and crucial for a full safety assessment.
-
Understanding Metabolic Pathways: Elucidating the formation of this compound helps map the complete biotransformation of Aripiprazole, which can vary between individuals due to genetic polymorphisms in CYP enzymes[6].
-
Reference Standard: The synthesized compound serves as a critical reference standard for the unambiguous identification and accurate quantification of the metabolite in complex biological matrices.
This guide will treat this compound as a potential metabolite of Aripiprazole and outline the necessary studies to investigate its formation and kinetics.
Analyte Physicochemical Properties
A precise understanding of the compound's properties is foundational for all experimental design, from stock solution preparation to chromatographic method development.
| Property | Value | Source |
| IUPAC Name | 4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-ol | PubChem |
| Molecular Formula | C₁₄H₂₀Cl₂N₂O | [7] |
| Molecular Weight | 319.23 g/mol | [7] |
| Appearance | Varies (typically solid) | Supplier Data |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | General Knowledge |
Note: It is imperative to obtain a Certificate of Analysis (CoA) from the supplier for precise lot-specific information.
Application I: In Vitro Metabolite Identification and Profiling
Objective: To determine if this compound is formed as a metabolite of Aripiprazole using human liver-derived in vitro systems. Intact hepatocytes are considered a prime model system as they contain a full complement of Phase I and Phase II metabolic enzymes[8].
Rationale for Method Selection
Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of CYP450 enzymes, making them an efficient and cost-effective first-line tool for identifying Phase I metabolites[9][10]. Cryopreserved human hepatocytes offer a more complete model, retaining both Phase I and Phase II enzymes, and are advantageous for their convenience and similarity to fresh hepatocytes[8]. We will proceed with HLMs as the primary screening tool.
Experimental Workflow: Metabolite Identification
Caption: Workflow for in vitro metabolite identification.
Protocol 1: HLM Incubation for Metabolite Generation
-
Prepare Solutions:
-
Aripiprazole Stock (10 mM): Dissolve the required mass of Aripiprazole in 100% DMSO.
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a standard potassium phosphate buffer.
-
NADPH Regenerating System (e.g., Corning Gentest™): Prepare according to the manufacturer's instructions. This is critical for sustaining CYP450 enzyme activity.
-
Human Liver Microsomes (20 mg/mL stock): Thaw pooled HLMs on ice.
-
-
Incubation Reaction (Final Volume: 200 µL):
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and Aripiprazole (final concentration 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. Collect aliquots at specified time points (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Quenching & Processing:
-
To stop the reaction, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., Aripiprazole-d8) to each 200 µL aliquot[11].
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
Application II: Bioanalytical Quantification by LC-MS/MS
Objective: To develop a sensitive and selective method to quantify this compound in the processed in vitro samples.
Rationale for Method Selection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in biological matrices due to its high sensitivity, selectivity, and speed[12][13]. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the best quantitative performance[14].
Protocol 2: LC-MS/MS Method Development & Analysis
-
Compound Tuning (Mass Spectrometry):
-
Infuse a standard solution of this compound (~100 ng/mL in 50:50 acetonitrile:water) directly into the mass spectrometer.
-
Operate in positive electrospray ionization (ESI+) mode.
-
Identify the precursor ion (the protonated molecule, [M+H]⁺).
-
Perform product ion scans to identify 2-3 stable, high-intensity fragment ions. The transition from the precursor to the most intense fragment will be the primary "quantifier," while others will be "qualifiers."
-
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Aquasil C18, 100 x 2.1 mm, 5 µm) is a good starting point[14].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: Develop a gradient elution method to separate the analyte from Aripiprazole, dehydroaripiprazole, and other potential metabolites and matrix components. A typical run time is under 10 minutes[15].
-
-
Method Validation:
-
The developed method must be validated according to regulatory guidelines (e.g., FDA M10 guidance)[16][17][18]. This involves assessing:
-
Selectivity: Absence of interfering peaks in blank matrix from at least six different sources[19].
-
Linearity & Range: Prepare a calibration curve by spiking the reference standard into the control matrix. A linear range of 0.5-50 ng/mL is often achievable for metabolites[11].
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of nominal, and precision (%CV) should be ≤15%[19].
-
Matrix Effect & Recovery: Evaluate the impact of the biological matrix on ionization and the efficiency of the extraction process.
-
-
-
Sample Analysis:
-
Inject the processed samples from Protocol 1.
-
Integrate the peak areas for the analyte and internal standard.
-
Quantify the concentration of the formed metabolite using the validated calibration curve.
-
Application III: Reaction Phenotyping
Objective: If metabolite formation is confirmed, identify the primary CYP450 isoenzymes responsible for its generation.
Rationale for Method Selection
Identifying the responsible enzymes is critical for predicting potential drug-drug interactions (DDIs). If Aripiprazole metabolism to this compound is mediated by CYP3A4, co-administration with a strong CYP3A4 inhibitor (like ketoconazole) could alter its formation[4][20]. Two common approaches are:
-
Recombinant Human CYPs (rhCYPs): Using individual, overexpressed CYP enzymes to directly test for metabolite formation.
-
Chemical Inhibition: Using specific chemical inhibitors in HLM incubations to see which inhibitor blocks the formation of the metabolite.
Reaction Phenotyping Workflow
Caption: Dual approaches for identifying key metabolizing enzymes.
Protocol 3: Reaction Phenotyping with Recombinant CYPs
-
Setup: Use a panel of commercially available recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2, CYP2C9, CYP2C19).
-
Incubation: Perform incubations similar to Protocol 1, but replace HLMs with a specific concentration of each individual rhCYP enzyme according to the manufacturer's protocol.
-
Analysis: Process and analyze the samples using the LC-MS/MS method from Protocol 2.
-
Interpretation: The enzyme that produces the highest amount of the metabolite is the primary enzyme responsible for its formation.
Data Interpretation and Reporting
All data should be meticulously documented. The final report should include:
-
Metabolite Identification: Chromatograms and mass spectra confirming the identity of the metabolite by comparison with the reference standard.
-
Metabolic Stability: A plot of metabolite concentration versus time from the HLM incubation.
-
Quantitative Results: A table summarizing the concentrations of the metabolite formed.
-
Reaction Phenotyping: A bar graph showing the relative contribution of each CYP isoenzyme to the metabolite's formation.
This comprehensive analysis will definitively establish the role of this compound within the metabolic landscape of Aripiprazole, providing crucial data for drug development and regulatory submissions.
References
-
Aripiprazole - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Marques, B., et al. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved January 23, 2026, from [Link]
-
Song, J., et al. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Journal of Chromatography B, 877(5-6), 575-580. Retrieved January 23, 2026, from [Link]
-
2,3-Dichlorophenylpiperazine - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning Life Sciences. Retrieved January 23, 2026, from [Link]
-
Caloro, M., et al. (2014). An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite. Journal of Pharmaceutical and Biomedical Analysis, 96, 295-301. Retrieved January 23, 2026, from [Link]
-
The metabolic pathways of aripiprazole. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). MDPI. Retrieved January 23, 2026, from [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Abilify (aripiprazole). (n.d.). Drugs.com. Retrieved January 23, 2026, from [Link]
-
Shah, G., et al. (2013). Development and validation of a rapid and sensitive LC-MS/MS method for the determination of aripiprazole in human plasma. Journal of Pharmaceutical Analysis, 3(3), 203-211. Retrieved January 23, 2026, from [Link]
-
Aripiprazole Therapy and CYP2D6 Genotype. (2016). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
-
Aripiprazole - antipsychotic. (n.d.). Mind. Retrieved January 23, 2026, from [Link]
-
1-(2,3-Dichlorophenyl)piperazine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
In vitro test methods for metabolite identification: A review. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
-
ABILIFY (aripiprazole) Label. (n.d.). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]
-
Drug Metabolism P450 Inhibition. (2013). University of Washington. Retrieved January 23, 2026, from [Link]
-
Atypical antipsychotics-induced metabolic syndrome and nonalcoholic fatty liver disease: a critical review. (2019). Dovepress. Retrieved January 23, 2026, from [Link]
-
Abilify (Aripiprazole): Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved January 23, 2026, from [Link]
-
Li, W., et al. (2018). LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 152, 249-256. Retrieved January 23, 2026, from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services. Retrieved January 23, 2026, from [Link]
-
Metabolic Effects of Switching to Aripiprazole in Patients With Bipolar Disorders. (2013). ClinicalTrials.gov. Retrieved January 23, 2026, from [Link]
-
In Vitro Metabolism Studies. (n.d.). Creative Biolabs. Retrieved January 23, 2026, from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]
-
Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. (2024). MDPI. Retrieved January 23, 2026, from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved January 23, 2026, from [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. Retrieved January 23, 2026, from [Link]
-
FDA News: Issue 21-1, November 2022. (2022). American Society for Clinical Pharmacology & Therapeutics. Retrieved January 23, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
Welcome to the technical support center for the synthesis of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, a key intermediate in the development of active pharmaceutical ingredients (APIs) such as Aripiprazole.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yields, and ensure high purity.
Overview of the Synthesis
The synthesis of this compound is primarily achieved through the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (DCP) with a suitable four-carbon electrophile containing a hydroxyl group. A common and direct route involves reacting DCP with 4-chlorobutanol. This reaction is a nucleophilic substitution (SN2) where the secondary amine of the piperazine ring acts as the nucleophile, displacing the chloride from 4-chlorobutanol.[3][4] The efficiency of this process is critical for the overall yield and purity of the final API.
Core Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the direct N-alkylation of 1-(2,3-dichlorophenyl)piperazine (DCP) with a 4-halobutanol, typically 4-chlorobutanol, in the presence of a base and an appropriate solvent.[3][5] This SN2 reaction directly attaches the butanol side chain to the piperazine ring.
Q2: Why is the purity of the starting material, 1-(2,3-dichlorophenyl)piperazine (DCP), so critical?
Impurities present in the DCP starting material can be difficult to remove in later stages and may carry through to the final API, potentially compromising its safety and efficacy.[3] For instance, isomers or incompletely reacted precursors from the synthesis of DCP can lead to related impurities in the final product. Therefore, using highly pure DCP is essential for a clean reaction and a high-quality product.
Q3: Can phase-transfer catalysts be used to improve the reaction rate?
Yes, in biphasic or slurry-based reaction systems, a phase-transfer catalyst (PTC) such as tetra-butylammonium bromide (TBAB) can significantly enhance the reaction rate.[6][7] The PTC facilitates the transfer of the base or other reactants between the aqueous and organic phases, accelerating the nucleophilic substitution.
Q4: What are the primary challenges in this synthesis?
The main challenges include:
-
Low Yields: Often due to incomplete reactions, suboptimal conditions, or competing side reactions.
-
Impurity Formation: The most common impurity is the dimer formed by the reaction of the product with another molecule of the alkylating agent or a related intermediate.[5]
-
Reaction Monitoring: The reaction can be slow, and effective monitoring is necessary to determine the endpoint and avoid the formation of degradation products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Consistently Low Reaction Yield
Q: My reaction yield is consistently below 60%. What are the potential causes and how can I improve it?
Low yield is a multifaceted problem. The root cause can typically be traced to reaction conditions, reagent quality, or side reactions. A systematic approach is required to diagnose and resolve the issue.
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.
Detailed Analysis & Solutions:
-
Reagent Quality and Stoichiometry:
-
Purity of DCP: As mentioned, impurities in 1-(2,3-dichlorophenyl)piperazine are a primary suspect.[3] Verify the purity of your DCP using techniques like HPLC or GC-MS. If necessary, purify it via recrystallization or column chromatography.
-
Stability of 4-Chlorobutanol: Ensure the 4-chlorobutanol has not degraded. It is advisable to use a freshly opened bottle or distill it before use.
-
Molar Ratios: To suppress the formation of di-alkylated byproducts, it is sometimes beneficial to use a slight excess of the piperazine nucleophile relative to the alkylating agent.[8]
-
-
Reaction Conditions:
-
Base Selection: The base is crucial for neutralizing the HCl formed during the reaction. An insufficiently strong or poorly soluble base can stall the reaction. Anhydrous potassium carbonate (K₂CO₃) is often more effective than sodium bicarbonate (NaHCO₃) due to its higher basicity and better performance in organic solvents.[2][9] Using at least 2 molar equivalents of the base is recommended to drive the reaction to completion.[2]
-
Solvent Choice: The SN2 reaction is favored in polar aprotic solvents like acetonitrile or dimethylformamide (DMF), which can solvate the cation but not the nucleophile, thus increasing its reactivity.[3] While some procedures use alcohols like ethanol, these protic solvents can slow down the reaction rate.[2]
-
Temperature and Reaction Time: These reactions can be slow at room temperature. Refluxing the reaction mixture is common to increase the rate.[2][10] Monitor the reaction over time (e.g., 8-12 hours) by TLC or HPLC to ensure it has gone to completion.
-
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile, DMF, n-Butanol | Polar aprotic solvents enhance SN2 reaction rates.[3] |
| Base | K₂CO₃, Na₂CO₃ (anhydrous) | Sufficiently strong base to neutralize HCl byproduct.[2][9] |
| Temperature | 80°C to Reflux | Increases reaction kinetics to ensure completion.[10] |
| Molar Ratio | 1 : 1 to 1.2 : 1 (DCP : 4-Chlorobutanol) | A slight excess of DCP can minimize di-alkylation. |
| Catalyst | TBAB (optional, for biphasic systems) | Enhances reaction rate in heterogeneous mixtures.[7] |
Table 1: Recommended Reaction Parameters for Optimizing Yield.
Issue 2: Formation of High Molecular Weight Impurity
Q: I am observing a significant byproduct with a higher molecular weight than my product. What is it and how can I prevent it?
This is a classic problem in reactions involving piperazine. The high molecular weight byproduct is almost certainly the result of di-alkylation, where the second nitrogen on the piperazine ring of the desired product reacts with another molecule of 4-chlorobutanol.
Mechanism of Di-alkylation:
Caption: Formation of the di-alkylated impurity from the desired product.
Prevention Strategies:
-
Control Stoichiometry: The most effective method to prevent di-alkylation is to use a molar excess of the 1-(2,3-dichlorophenyl)piperazine. This ensures that the 4-chlorobutanol is more likely to react with the starting material rather than the mono-alkylated product.[8]
-
Slow Addition: Adding the 4-chlorobutanol slowly (e.g., via a syringe pump over several hours) to the reaction mixture containing the DCP and base can help maintain a low concentration of the alkylating agent, further favoring the initial mono-alkylation step.
-
Lower Temperature: While higher temperatures increase the overall reaction rate, they can sometimes disproportionately increase the rate of the second alkylation. If di-alkylation is severe, consider running the reaction at a slightly lower temperature for a longer duration.
Issue 3: Reaction Stalls or is Incomplete
Q: My reaction starts but appears to stall before all the starting material is consumed. What should I investigate?
An incomplete reaction can be due to several factors:
-
Insufficient Base: The reaction generates HCl, which protonates the piperazine nitrogen, rendering it non-nucleophilic. If there isn't enough base to neutralize the acid as it forms, the reaction will stop. Ensure you are using at least two molar equivalents of a strong, anhydrous base like K₂CO₃.[2]
-
Water Content: The presence of water can be detrimental, especially when using inorganic bases. Water can reduce the effectiveness of the base and potentially hydrolyze the alkylating agent. Ensure all glassware is dry and use anhydrous solvents.
-
Poor Mixing: In heterogeneous reactions (e.g., solid K₂CO₃ in acetonitrile), vigorous stirring is essential to ensure proper contact between all reactants. If the base settles at the bottom, the reaction in the bulk solution will slow down or stop.
-
Deactivation of Reactants: At very high temperatures for extended periods, reactants may begin to degrade. Confirm the stability of your starting materials under the reaction conditions.
Experimental Protocol: Optimized Synthesis
This protocol is a synthesized example based on common practices reported in the literature for similar N-alkylation reactions.[2][10]
Materials:
-
1-(2,3-Dichlorophenyl)piperazine (DCP) (1.0 eq)
-
4-Chlorobutanol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.2 eq)
-
Acetonitrile (anhydrous) (10 mL per gram of DCP)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2,3-dichlorophenyl)piperazine and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Heating: Begin vigorous stirring and heat the mixture to reflux (approx. 82°C).
-
Reagent Addition: Once the mixture is refluxing, slowly add 4-chlorobutanol dropwise over 1-2 hours.
-
Reaction: Maintain the reaction at reflux and monitor its progress by TLC or HPLC every 2 hours. The reaction is typically complete within 8-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.
-
References
- Casey, A. B., & Canal, C. E. (2017). Classics in chemical neuroscience: Aripiprazole. ACS Chemical Neuroscience.
- Badowska-Rosłonek, K., et al. (2010). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica – Drug Research, 67(2), 151-157.
- Oshiro, Y., et al. (1998). Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry, 41(5), 658-667.
- CN107011288B. (2019). A kind of preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl) piperazine hydrochloride.
-
Dakota Chemicals. (2025). Aripiprazole Synthesis Process: A Detailed Guide. [Link]
- US20070213535A1. (2007). Process for the manufacture of aripiprazole by using purified carbostyril compounds such as 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinones.
- Kaczmarek, Ł. S., et al. (2010). Optimization of aripiprazole synthesis.
-
PubChem. (2024). This compound. National Center for Biotechnology Information. [Link]
- US20060079689A1. (2006). Processes for preparing and purifying carbostyril compounds such as aripiprazole and 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinones.
- WO 2012/131451 A1. (2012). PROCESS FOR PRODUCING ARIPIPRAZOLE IN ANHYDROUS TYPE I CRYSTALS.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
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- 6. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. US20070213535A1 - Process for the manufacture of aripiprazole by using purified carbostyril compounds such as 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinones - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"reducing impurities in the synthesis of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol"
Welcome to the technical support resource for the synthesis of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, a key intermediate in pharmaceutical development. This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges encountered during its synthesis, with a focus on impurity profiling and reduction.
Synthesis Overview and Key Challenges
The synthesis of this compound is typically achieved via the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (DCPP). This reaction, while straightforward in principle, is prone to several side reactions that can complicate purification and reduce overall yield and purity. The primary challenge lies in controlling the reactivity of the piperazine nitrogen atoms to favor mono-alkylation and prevent the formation of by-products.
The general synthetic pathway involves the reaction of DCPP with a suitable four-carbon electrophile, such as 4-chlorobutanol or a related compound, in the presence of a base.
Caption: General N-alkylation reaction scheme for synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most frequently observed impurities stem from unreacted starting materials and side reactions.[1] These include:
-
Unreacted 1-(2,3-dichlorophenyl)piperazine (DCPP): A common impurity indicating an incomplete reaction.
-
Dialkylation Products: Where the second nitrogen of the piperazine ring reacts with another molecule of the alkylating agent.
-
Impurities from Starting Materials: The purity of the initial DCPP is critical. It can contain positional isomers (e.g., 1-(3,4-dichlorophenyl)piperazine) or precursors from its own synthesis.[2]
-
Dimer Impurities: Reaction of the alkylating agent with itself or with the hydroxyl group of the product can lead to dimeric species.[3][4]
Q2: Why is controlling the stoichiometry so critical in this reaction?
A2: The piperazine moiety has two secondary amine groups with similar nucleophilicity. Using a large excess of the alkylating agent (4-chlorobutanol) will inevitably lead to a higher ratio of the undesired dialkylated product. Conversely, using a large excess of piperazine can make purification difficult and is economically inefficient. Precise control of the molar ratio is the first line of defense against impurity formation. For mono-alkylation, it is often suggested to use a slight excess of the piperazine to outcompete the second alkylation on the already-formed product.[5]
Q3: Which analytical method is best for identifying and quantifying these impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the standard and most effective method.[6][7] A well-developed reverse-phase HPLC method can separate the starting materials, the main product, and various structurally similar impurities, allowing for accurate quantification and quality control.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis.
Problem 1: My final product is heavily contaminated with unreacted 1-(2,3-dichlorophenyl)piperazine (DCPP).
Cause & Solution: This typically points to an incomplete reaction. Several factors could be at play.
-
Insufficient Reaction Time or Temperature: The N-alkylation reaction may require prolonged heating to proceed to completion. Patents describing similar syntheses often mention reaction times of several hours.[8][9]
-
Action: Try increasing the reaction time in 2-hour increments, monitoring by TLC or HPLC. If the reaction is still sluggish, a modest increase in temperature (e.g., 10-15 °C) may be effective.
-
-
Ineffective Base: The base is crucial for deprotonating the piperazine nitrogen, making it nucleophilic. If the base is too weak or insoluble, the reaction rate will be slow.
-
Action: Ensure the base (e.g., K₂CO₃, Na₂CO₃) is finely powdered to maximize surface area. Consider using a stronger base like potassium tert-butoxide if compatible with your solvent, or adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve the interaction between reactants.[8]
-
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent.
-
Action: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile are often effective for this type of alkylation.[10]
-
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Na₂CO₃ (anhydrous, powdered) | Readily available, effective, and easy to remove post-reaction. |
| Solvent | Acetonitrile, DMF, n-Butanol | Good solubility for reactants, suitable boiling points for heating.[11] |
| Temperature | 60 - 120 °C (solvent dependent) | Balances reaction rate against potential for side reactions/degradation. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Recommended as a phase-transfer catalyst to accelerate the reaction.[8] |
Problem 2: I'm observing a significant peak in my HPLC/MS that corresponds to a dialkylated by-product.
Cause & Solution: This is a classic problem in piperazine chemistry, caused by the alkylation of both nitrogen atoms.
Caption: Troubleshooting workflow for dialkylation impurity.
-
Molar Ratio: As discussed, an excess of the alkylating agent is the primary cause.
-
Action: Use a molar ratio where DCPP is in slight excess (e.g., 1.2 to 1.5 equivalents of DCPP to 1 equivalent of 4-chlorobutanol). This ensures the alkylating agent is consumed before it can react extensively with the mono-alkylated product.
-
-
Localized Excess Concentration: Adding the alkylating agent all at once can create localized areas of high concentration, promoting dialkylation.
-
Action: Add the 4-chlorobutanol solution dropwise over a period of 1-2 hours using a syringe pump or dropping funnel. This maintains a low, steady concentration of the electrophile, favoring the more statistically abundant DCPP over the mono-alkylated intermediate.
-
Problem 3: My final product purity is low despite a complete reaction, with many small, unidentified peaks.
Cause & Solution: This often points to issues with starting material purity or reaction conditions that promote degradation or minor side reactions.
-
Starting Material Purity: The quality of your 1-(2,3-dichlorophenyl)piperazine is paramount. Impurities in this starting material will carry through or react to form new impurities.[10]
-
Reaction Temperature Too High: Excessive heat can cause decomposition of reactants or products, leading to a complex impurity profile.
-
Action: Run the reaction at the lowest temperature that provides a reasonable reaction rate. An optimal temperature is often found between 70-90°C.
-
-
Atmospheric Contamination: Amine compounds can be sensitive to oxidation.
-
Action: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air-oxidation, which can create N-oxide impurities.[1]
-
Key Experimental Protocols
Protocol 4.1: Recrystallization for Final Product Purification
Recrystallization is a powerful technique for removing unreacted starting materials and most side-products.[10]
-
Solvent Selection: Choose a solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures. Common choices for similar compounds include ethanol, isopropanol, or ethyl acetate/heptane mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a further 10-15 minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4.2: HPLC Method for In-Process Monitoring and Final Purity
This provides a general starting point for method development.
| HPLC Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | 254 nm |
| Injection Vol. | 10 µL |
Note: This method should effectively separate the relatively polar DCPP from the more non-polar mono-alkylated product and the even more non-polar dialkylated by-product.
References
- Brand, M., Gribun, I., Arad, O., & Kaspi, J. (2007). Process for the manufacture of aripiprazole by using purified carbostyril compounds such as 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinones. U.S.
-
Leś, A., et al. (2010). Optimization of Aripiprazole Synthesis. Acta Poloniae Pharmaceutica – Drug Research, 67(2), 151-157. [Link]
- Zhang, F. (2017). A kind of preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl) piperazine hydrochloride.
-
Pharmaffiliates. (2025). Aripiprazole Synthesis Process: A Detailed Guide. Pharmaffiliates. [Link]
- Inoue, A., et al. (2010). Process for preparing aripiprazole.
- Jiangxi Hualong Chemical Co., Ltd. (2014). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
-
Tótoli, F., et al. (2015). Chemical structures of aripiprazole and its impurities. ResearchGate. [Link]
-
Ho, T. L. (2019). Creation and evaluation of total synthesis scheme for Aripiprazole. [Link]
-
Gaoyou City Organic Chem Factory. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Chinese Patent Application No. CN202210452393. [Link]
-
Pharmaffiliates. (n.d.). Aripiprazole-impurities. Pharmaffiliates. [Link]
- Reddy, M. P., et al. (2008). An improved process for the preparation of substantially pure aripiprazole.
- Reddy, M. P., et al. (2007). A process for the preparation of aripiprazole.
-
Bienz, S. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. [Link]
-
Pharmaffiliates. (2025). A Guide to Aripiprazole Raw Material for Experts. Pharmaffiliates. [Link]
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- 3. WO2008001188A2 - An improved process for the preparation of substantially pure aripiprazole - Google Patents [patents.google.com]
- 4. WO2007113846A1 - A process for the preparation of aripiprazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. US20070213535A1 - Process for the manufacture of aripiprazole by using purified carbostyril compounds such as 7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinones - Google Patents [patents.google.com]
- 9. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. marxify.pages.dev [marxify.pages.dev]
Technical Support Center: Overcoming Solubility Challenges with 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
Welcome to the technical support guide for 4-(2,3-Dichlorophenyl)-1-piperazinebutanol and related arylpiperazine compounds. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of molecules in aqueous solutions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Section 1: Understanding the Molecule - The Root of the Problem
This compound belongs to the arylpiperazine class of compounds, which are common scaffolds in central nervous system (CNS) drug discovery.[1] Its structure presents a classic solubility challenge.
-
High Lipophilicity: The 2,3-dichlorophenyl group is highly hydrophobic, leading to a high partition coefficient (LogP). This means the molecule preferentially partitions into lipids or non-polar solvents over water. The LogP of the closely related drug Aripiprazole is 4.55, indicating very poor aqueous solubility.[2]
-
Weakly Basic Nature: The piperazine ring contains nitrogen atoms that can be protonated. The predicted pKa of the conjugate acid of 1-(2,3-Dichlorophenyl)piperazine is approximately 8.71.[3] This means the molecule's charge state, and therefore its solubility, is highly dependent on the pH of the solution.[4]
These two properties—high lipophilicity and pH-dependent charge—are the primary drivers of the solubility issues you may be facing. The molecule is classified as a Biopharmaceutics Classification System (BCS) Class II compound: low solubility and high permeability.[2]
Physicochemical Properties Summary
| Property | Estimated Value | Implication for Aqueous Solubility |
| Molecular Weight | 303.2 g/mol [5] | Larger molecules can present solubility challenges. |
| Predicted pKa | ~8.7 (of conjugate acid)[3] | Weakly basic. Solubility will increase significantly at pH < pKa. |
| Predicted LogP | > 4.0 (by analogy to Aripiprazole[2]) | Highly lipophilic and poorly soluble in aqueous media. |
| Aqueous Solubility | Extremely low at neutral pH (e.g., <1 µg/mL)[2] | Direct dissolution in neutral buffers (like PBS pH 7.4) is not feasible. |
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common experimental problems.
Troubleshooting Workflow
The first step in troubleshooting is to identify the simplest effective method. This workflow provides a logical progression from basic to more complex formulation strategies.
Caption: Troubleshooting Decision Tree for Solubility Enhancement.
Q1: I dissolved my compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture media or buffer. What happened and how do I fix it?
Answer: This is a classic case of "solvent-shifting" or "precipitation upon dilution."
-
Causality: Your compound is highly soluble in a polar aprotic solvent like DMSO.[6] However, when you dilute this stock into an aqueous buffer, the overall solvent environment becomes predominantly water. The water acts as an "anti-solvent," drastically reducing the compound's solubility and causing it to precipitate out of the solution.[7]
-
Solution Pathway:
-
Reduce Final DMSO Concentration: The simplest first step is to ensure your final DMSO concentration is as low as possible, typically <0.5% for most cell-based assays. This may require making a more concentrated DMSO stock.
-
Use a Better Formulation: If reducing the DMSO concentration isn't enough, you must abandon the simple DMSO stock approach and use a formulation strategy that enhances the aqueous solubility of the compound. The most direct method for this weakly basic compound is pH adjustment.
-
Q2: How can I use pH to prepare a stock solution for my in-vitro assay?
Answer: You can leverage the weakly basic piperazine group to create a more soluble, protonated salt form of the compound.[8][9]
-
Causality: By lowering the pH of the aqueous solvent to at least 2 pH units below the compound's pKa (~8.7), you can ensure that >99% of the piperazine nitrogen is protonated (R₃NH⁺). This charged species is significantly more polar and thus more soluble in water than the neutral free base. This is the principle behind forming salts of basic drugs to improve solubility.[8][10] Aripiprazole, for instance, is quite soluble in aqueous solutions at a pH below 4.0.[11]
-
Recommended Protocol: See Section 3, Protocol 1 for a detailed step-by-step guide. The general principle is to dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl) and then, if necessary, carefully adjust the pH upwards with a base (e.g., NaOH) to a level that is compatible with your assay while maintaining solubility.
Caption: Effect of pH on the Solubility of a Weakly Basic Drug.
Q3: My experiment is sensitive to pH changes. What is my next best option?
Answer: If pH adjustment is not an option, a co-solvent system or a cyclodextrin-based formulation are the next logical steps.
-
Co-Solvent Systems:
-
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12] This makes the aqueous environment more hospitable to lipophilic molecules like yours, effectively increasing solubility.[7] Common co-solvents include polyethylene glycol 400 (PEG-400), propylene glycol (PG), and ethanol.[13]
-
Considerations: You must verify the tolerance of your specific assay or animal model to the chosen co-solvents and their final concentration. A common vehicle for in vivo studies is a mixture of saline, PEG-400, and Tween 80.
-
Recommended Protocol: See Section 3, Protocol 2 for a sample co-solvent vehicle preparation.
-
-
Cyclodextrin Formulations:
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] The lipophilic dichlorophenyl portion of your molecule can fit into this non-polar cavity, forming a water-soluble "inclusion complex."[15][16] This effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[17] Hydroxypropyl-β-cyclodextrin (HPβCD) is a widely used derivative with high aqueous solubility and a favorable safety profile.[2][18]
-
Considerations: This is often the preferred method for preparing high-concentration formulations for in vivo studies when simple pH adjustment is insufficient.
-
Recommended Protocol: See Section 3, Protocol 3 for preparing a cyclodextrin inclusion complex.
-
Caption: Mechanism of Cyclodextrin-Mediated Solubilization.
Frequently Asked Questions (FAQs)
-
Can I use sonication or heating to help dissolve the compound?
-
Sonication can help break up solid aggregates and speed up the dissolution process, but it will not increase the compound's fundamental equilibrium solubility. Heating can transiently increase solubility, but the compound will likely precipitate upon cooling to room or physiological temperature. These are physical aids, not chemical solutions.
-
-
How do I know if my compound has degraded or just precipitated?
-
Precipitation is a physical process and is often reversible (e.g., by adding more organic solvent or adjusting pH). The precipitate will typically appear as a crystalline or amorphous solid. Chemical degradation is an irreversible change in the molecular structure. The best way to check for degradation is to re-dissolve the material in a strong organic solvent (like DMSO) and analyze it by HPLC or LC-MS to see if new peaks have appeared or if the parent peak has diminished.
-
-
What is the best way to store my aqueous stock solution?
-
For pH-adjusted stocks, storage at 2-8°C is recommended to slow potential degradation. However, always perform a visual check for precipitation before use, as solubility can decrease at lower temperatures. For cryopreservation, consider adding a cryoprotectant like glycerol, but verify its compatibility. Aqueous solutions are generally not recommended for long-term storage; preparing them fresh is the best practice.[19]
-
Section 3: Detailed Experimental Protocols
Protocol 1: pH-Based Solubilization (for a 10 mM Stock)
This protocol is the recommended first-line approach for preparing aqueous stocks for in vitro use.
-
Calculate Mass: For a 1 mL stock of 10 mM solution, weigh out 0.3032 mg of this compound (MW = 303.2 g/mol ).
-
Initial Dissolution: Add the compound to a sterile microcentrifuge tube. Add 900 µL of 0.1 M Hydrochloric Acid (HCl). Vortex thoroughly for 2-3 minutes. The solution should become clear. This step protonates the piperazine, forming the highly soluble hydrochloride salt.
-
pH Adjustment (Optional but Recommended): While monitoring with a calibrated micro-pH probe, slowly add 0.1 M Sodium Hydroxide (NaOH) dropwise to raise the pH to a level compatible with your assay (e.g., pH 4-5). Crucially, do not raise the pH above 6.5 , as the compound will begin to precipitate.
-
Final Volume Adjustment: Add sterile water or your target buffer (if it doesn't alter the pH significantly) to bring the final volume to 1.0 mL.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Verification: Always perform a visual inspection for any signs of precipitation before use.
Protocol 2: Co-Solvent Vehicle Preparation (for in vivo use)
This is a common vehicle for compounds that cannot be solubilized by pH alone or require a near-neutral pH for administration.
-
Weigh Compound: Weigh the desired amount of the compound into a sterile glass vial.
-
Initial Dissolution: Add a small amount of DMSO to fully dissolve the compound (e.g., 5-10% of the final volume).
-
Add Co-solvents: In a separate sterile container, prepare the co-solvent/surfactant mixture. A common vehicle is:
-
40% PEG-400
-
10% Tween 80 (or Kolliphor® EL)
-
Vortex this mixture until homogeneous.
-
-
Combine and Mix: Slowly add the co-solvent/surfactant mixture to the DMSO solution containing your compound while vortexing.
-
Final Dilution: Add saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) dropwise while vortexing to reach the final desired volume. The final vehicle composition might be 10% DMSO, 40% PEG-400, 10% Tween 80, and 40% Saline.
-
Observation: The final solution should be clear. Observe for 15-30 minutes to ensure no delayed precipitation occurs.
Protocol 3: Cyclodextrin Inclusion Complex Formulation
This method is highly effective for achieving higher concentrations at physiological pH.
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water. For 10 mL, this is 4 g of HPβCD in a final volume of 10 mL. Warming the solution to 40-50°C can aid dissolution. Allow it to cool to room temperature.
-
Add Compound: Weigh the solid this compound and add it directly to the HPβCD solution.
-
Facilitate Complexation: Tightly cap the vial and place it on a rotator or shaker overnight at room temperature. Alternatively, sonicate the mixture in a bath sonicator for 1-2 hours, being careful to manage temperature.
-
Clarify Solution: After complexation, there may be a small amount of undissolved (excess) compound. Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material.
-
Sterilization and Quantification: Carefully collect the clear supernatant and sterilize it using a 0.22 µm syringe filter. It is best practice to determine the actual concentration of the solubilized compound in the final solution via a validated analytical method like HPLC-UV.
References
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). PubMed. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. [Link]
-
pH Adjusting Database. (2005). CompoundingToday.com. [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PubMed Central. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI. [Link]
-
7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butoxy)-3,4-dihydrocarbostyril). (n.d.). PubChem. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central. [Link]
-
Combined effect of complexation and pH on solubilization. (n.d.). PubMed. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's Laboratories. [Link]
-
Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. (2023). MDPI. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
2,3-Dichlorophenylpiperazine. (n.d.). Wikipedia. [Link]
-
Abilify Clinical Pharmacology Biopharmaceutics Review Part 2. (n.d.). accessdata.fda.gov. [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). ResearchGate. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
-
Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (n.d.). PubMed Central. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). DelveInsight. [Link]
- Pharmaceutical compositions for drugs having pH-dependent solubility. (n.d.).
-
Methods of solubility enhancements. (n.d.). Slideshare. [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia. [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). National Institutes of Health. [Link]
-
Solubility studies of aripiprazole. (n.d.). ResearchGate. [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
Sources
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(2,3-Dichlorophenyl)-piperazine | 41202-77-1 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C14H20Cl2N2O | CID 44203060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aripiprazole CAS#: 129722-12-9 [m.chemicalbook.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
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- 15. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. ijpsr.com [ijpsr.com]
- 18. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
"troubleshooting HPLC separation of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol from aripiprazole"
Welcome to the technical support center for the HPLC analysis of aripiprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the separation of aripiprazole from its related substance, 4-(2,3-Dichlorophenyl)-1-piperazinebutanol. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only solve immediate chromatographic issues but also build robust and reliable analytical methods.
Understanding the Challenge
Separating this compound from aripiprazole by reversed-phase HPLC can be challenging due to their structural similarities. Both molecules contain a dichlorophenylpiperazine moiety, leading to similar retention behaviors. However, their distinct physicochemical properties, summarized in the table below, can be exploited to achieve optimal separation. Aripiprazole is a larger, more complex molecule with a quinolinone group, making it generally more hydrophobic than this compound.
Table 1: Physicochemical Properties of Aripiprazole and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (most basic) |
| Aripiprazole | C₂₃H₂₇Cl₂N₃O₂ | 448.4 | 7.45 |
| This compound | C₁₄H₂₀Cl₂N₂O | 303.2 | Not available, but expected to be similar to aripiprazole due to the piperazine ring. |
Data sourced from PubChem and other analytical literature.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am seeing poor resolution between aripiprazole and this compound. How can I improve it?
Answer:
Poor resolution is a common issue when separating structurally similar compounds. The key is to manipulate the mobile phase and stationary phase to enhance the subtle differences in their physicochemical properties.
Core Principle: The separation is primarily driven by hydrophobic interactions with the stationary phase and polar interactions with the mobile phase. Aripiprazole, being more hydrophobic, will generally have a longer retention time. To improve resolution, we need to optimize the balance of these interactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps & Explanations:
-
Adjusting Mobile Phase Strength (Organic Solvent Content):
-
For Isocratic Methods: A common starting point is a mobile phase of acetonitrile and an aqueous buffer.[5][6] If resolution is poor, decrease the percentage of acetonitrile in 2-5% increments. This will increase the retention time of both compounds, providing more opportunity for the stationary phase to differentiate between them.
-
For Gradient Methods: A shallow gradient is often necessary to separate multiple impurities from the main peak.[7][8] If your critical pair is co-eluting, decrease the rate of change of the organic solvent (i.e., make the gradient shallower) around the time they elute. This will increase the separation factor between the two peaks.
-
-
Optimizing Mobile Phase pH:
-
The piperazine moiety in both aripiprazole and its related compound is basic, with a pKa around 7.5.[1] Operating the mobile phase at a pH below this value (e.g., pH 3.0) will ensure both compounds are protonated and carry a positive charge. This can improve peak shape and provide consistent retention.
-
Causality: At a controlled acidic pH, the ionization state of the analytes is uniform, leading to more predictable interactions with the stationary phase. A phosphate buffer or trifluoroacetic acid (TFA) at a concentration of 0.1-0.2% is commonly used to maintain a low pH.[7]
-
-
Employing Ion-Pairing Agents:
-
If pH adjustment is insufficient, consider adding an ion-pairing agent like sodium pentanesulfonate to the mobile phase.[8]
-
Mechanism: The ion-pairing agent will form a neutral complex with the protonated analytes. The hydrophobicity of this complex, and thus its retention, will depend on the structure of the original analyte, potentially enhancing the separation.
-
-
Changing the Stationary Phase:
-
If the above steps do not yield the desired resolution, the selectivity of the column may be insufficient.
-
Recommendation: While C18 columns are a good starting point, switching to a C8 column can sometimes provide better separation for basic compounds due to reduced hydrophobic interactions.[5][6] Alternatively, a phenyl-hexyl column can offer different selectivity through pi-pi interactions with the aromatic rings in both molecules.
-
Question 2: I am observing significant peak tailing for both aripiprazole and the related substance. What is the cause and how can I fix it?
Answer:
Peak tailing for basic compounds like aripiprazole is a classic sign of secondary interactions with the stationary phase, specifically with residual, un-capped silanol groups on the silica support.
Core Principle: The silica backbone of most reversed-phase columns has acidic silanol groups (Si-OH). At mid-range pH, these can become deprotonated (Si-O⁻) and interact ionically with the protonated basic analytes (like the piperazine ring), leading to a secondary, stronger retention mechanism that causes peak tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Explanations:
-
Lower the Mobile Phase pH:
-
Protocol: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an additive like trifluoroacetic acid (TFA) or phosphoric acid.[7][8]
-
Causality: At low pH, the silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to ionically interact with the protonated basic analytes. This ensures that the primary retention mechanism is hydrophobic interaction, leading to more symmetrical peaks.
-
-
Use a Base-Deactivated Column:
-
Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically derivatized to make them less active. If you are using an older column, it may have more active silanol sites.
-
Recommendation: Ensure you are using a high-purity, base-deactivated C18 or C8 column. These are specifically designed to provide excellent peak shape for basic compounds.
-
-
Reduce Sample Mass on Column:
-
Injecting too much sample can overload the column, leading to both peak fronting and tailing.
-
Protocol: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with lower concentrations, you are likely overloading the column.
-
Question 3: My retention times are shifting between injections. What could be the cause?
Answer:
Retention time variability is a sign of an unstable chromatographic system. The cause can range from inadequate system equilibration to issues with the mobile phase or column temperature.
Core Principle: Consistent retention times rely on a stable equilibrium between the mobile phase, stationary phase, and the analytes. Any factor that disrupts this equilibrium can cause shifts.
Detailed Steps & Explanations:
-
Ensure Proper System Equilibration:
-
Before starting a sequence of injections, flush the column with the initial mobile phase for at least 10-15 column volumes. For a standard 150 x 4.6 mm column, this means running the mobile phase for at least 20-30 minutes.
-
Causality: The stationary phase needs time to fully equilibrate with the mobile phase. Insufficient equilibration is a common cause of drifting retention times, especially at the beginning of a run.
-
-
Mobile Phase Preparation and Stability:
-
Protocol: Always prepare fresh mobile phase daily. If using a buffered mobile phase, ensure it is well-mixed and filtered (0.22 or 0.45 µm filter) to remove particulates that could damage the pump or column.[5] Degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent air bubbles from forming in the pump.[5]
-
Causality: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. This will lead to a gradual increase in retention times.
-
-
Control Column Temperature:
-
Recommendation: Use a column oven set to a temperature slightly above ambient (e.g., 30-40 °C).
-
Causality: Retention in reversed-phase HPLC is an exothermic process. A small change in ambient temperature can lead to noticeable shifts in retention times. A column oven provides a stable thermal environment, ensuring reproducibility.
-
-
Check for Pump Issues:
-
If you observe fluctuating pressure along with shifting retention times, your HPLC pump may require maintenance. Check the pump seals and check valves for wear and tear.
-
Experimental Protocols
Recommended Starting HPLC Method
This method is a robust starting point based on validated methods found in the literature and is designed to provide good initial separation and peak shape.[7][8]
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 150 x 4.6 mm, 5 µm (or similar) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 20% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Note: This is a starting point. The gradient may need to be optimized to achieve baseline separation of this compound from aripiprazole and other potential impurities.
References
-
Pai, N. R., & Dubhashi, D. S. (n.d.). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. Retrieved from [Link]
-
Mijatović, V., Zečević, M., & Zirojević, J. (2023). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Arhiv za farmaciju, 73, 216–235. Retrieved from [Link]
-
A, S., & al, e. (n.d.). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Jovanović, M., et al. (n.d.). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. AKJournals. Retrieved from [Link]
-
PubChem. (n.d.). Aripiprazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Jovanović, M., et al. (n.d.). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. ResearchGate. Retrieved from [Link]
-
A, S., & al, e. (n.d.). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Aripiprazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Aripiprazole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H20Cl2N2O | CID 44203060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aripiprazole - Wikipedia [en.wikipedia.org]
- 5. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. akjournals.com [akjournals.com]
Technical Support Center: Characterization of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
Welcome to the dedicated technical support guide for the characterization of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges associated with the analysis of this specific molecule. Our guidance is rooted in foundational analytical principles and extensive field experience with structurally related compounds.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during the analytical characterization of this compound. Each entry follows a question-and-answer format to provide direct and actionable solutions.
Chromatography Issues
Question 1: My HPLC-UV analysis shows significant peak tailing for the main compound peak. What is the likely cause and how can I resolve it?
Answer: Peak tailing with this compound is almost certainly due to secondary interactions between the basic piperazine nitrogen and residual acidic silanols on the surface of the silica-based stationary phase. This is a common issue with amine-containing compounds.
Causality: The protonated piperazine moiety acts as a cation, which can interact ionically with deprotonated, acidic silanol groups (Si-O⁻) on the column packing. These interactions are stronger than the intended reversed-phase partitioning, leading to a portion of the analyte molecules being retained longer, resulting in a tailed peak shape.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups.
-
Action: Add a low concentration of a basic modifier or use a buffer to increase the mobile phase pH. For example, adding 0.1% triethylamine (TEA) or diethylamine (DEA) to your organic and aqueous mobile phase components can dynamically shield the silanols.
-
Rationale: The amine modifier competes with your analyte for interaction sites on the stationary phase, effectively masking the silanols and improving peak symmetry.
-
-
Use of a Low-Bleed, End-Capped Column: Modern HPLC columns are designed to minimize this issue.
-
Action: Switch to a column specifically marketed for basic compounds, often featuring advanced end-capping (e.g., "double end-capped") or a hybrid particle technology.
-
Rationale: These columns have a much lower density of free silanol groups, reducing the opportunities for secondary interactions.
-
-
Lowering the Mobile Phase pH: An alternative, though sometimes less effective, approach is to ensure the analyte is fully protonated and the silanols are not.
-
Action: Buffer your mobile phase to a low pH, for instance, using 0.1% formic acid or trifluoroacetic acid (TFA) to achieve a pH between 2.5 and 3.0.
-
Rationale: At low pH, the silanol groups are protonated (Si-OH) and thus less likely to engage in ionic interactions. However, ensure your column is stable at this pH.
-
Question 2: I am observing an unexpected peak in my chromatogram that grows over time when the sample is left on the autosampler. What could this be?
Answer: The appearance of a new peak that increases in area over time suggests on-instrument degradation of the analyte. For this compound, the butanol moiety's terminal hydroxyl group is a likely site for oxidation.
Potential Degradation Pathway: The primary alcohol could be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid, especially if the sample diluent is not inert or is exposed to air and light for extended periods.
Verification and Mitigation Strategy:
-
Forced Degradation Study: To confirm the hypothesis, perform a simple forced degradation.
-
Protocol: Prepare a fresh sample solution. Sparge a portion of it with air or add a trace amount of a mild oxidizing agent (e.g., 0.1% hydrogen peroxide). Analyze immediately and then again after several hours at room temperature.
-
Expected Outcome: If the unknown peak's retention time matches the new peak formed during forced oxidation, you have identified the degradation pathway.
-
-
Sample Handling Best Practices:
-
Use a Cooled Autosampler: Set your autosampler temperature to 4-10 °C to slow down degradation kinetics.
-
Minimize Exposure to Light: Use amber vials to protect the sample from light-induced degradation.
-
Inert Sample Diluent: Prepare your samples in a diluent that is free of dissolved oxygen. Using a mobile phase that has been sparged with helium or nitrogen is ideal.
-
Analyze Freshly Prepared Samples: The most robust approach is to prepare samples immediately before analysis.
-
Mass Spectrometry (MS) Issues
Question 3: The isotopic pattern in my mass spectrum for the molecular ion is complex and doesn't look like a typical compound. How do I interpret this?
Answer: This is an expected and characteristic feature of this compound due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).
Isotopic Pattern Interpretation:
-
M Peak: The nominal mass peak corresponds to the molecule containing two ³⁵Cl atoms.
-
M+2 Peak: This peak represents molecules containing one ³⁵Cl and one ³⁷Cl. It will have a significant intensity (approximately 65% of the M peak).
-
M+4 Peak: This peak corresponds to molecules containing two ³⁷Cl atoms. It will be smaller but clearly visible (approximately 10% of the M peak).
This distinctive M, M+2, M+4 pattern with an approximate intensity ratio of 100:65:10 is a powerful diagnostic tool to confirm the presence of a dichlorinated compound.
Data Interpretation Workflow:
Caption: Isotopic Pattern Verification Workflow for Dichlorinated Compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected proton NMR (¹H NMR) spectrum for this compound? What are the key signals to look for?
A1: The ¹H NMR spectrum will have several distinct regions. Key signals include:
-
Aromatic Region (approx. 7.0-7.4 ppm): You will see a complex multiplet pattern corresponding to the three protons on the dichlorophenyl ring. The specific splitting will depend on the coupling constants between the adjacent protons.
-
Piperazine Protons (approx. 2.5-3.5 ppm): The eight protons on the piperazine ring will likely appear as two or more broad multiplets. Their chemical shift can be sensitive to the solvent and protonation state.
-
Butanol Chain Protons:
-
-CH₂-OH (approx. 3.6 ppm): A triplet, coupled to the adjacent CH₂ group.
-
-N-CH₂- (approx. 2.4 ppm): A triplet, coupled to its adjacent CH₂ group.
-
Internal -CH₂-CH₂- (approx. 1.5-1.7 ppm): Two complex multiplets.
-
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly variable depending on concentration and solvent (can appear anywhere from 1.5 to 4.0 ppm). This peak will disappear upon D₂O exchange, which is a key confirmation test.
Q2: Which analytical technique is best for routine purity analysis of this compound?
A2: For routine quality control and purity assessment, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the industry standard.
-
Why it's suitable: It provides excellent resolution for separating the main compound from potential synthesis-related impurities (e.g., positional isomers, starting materials) and degradants. The dichlorophenyl group provides a strong chromophore for sensitive UV detection (typically around 210-230 nm).
-
Typical Method Parameters:
-
Column: C18, 2.1 or 4.6 mm ID, 50-150 mm length, <3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic content (e.g., 10% to 90% B) is typical to elute all components.
-
Detection: UV at 220 nm.
-
Purity Analysis Workflow:
Caption: Standard Workflow for HPLC-UV Purity Assessment.
Q3: What are the most likely impurities I should be looking for?
A3: Impurities can arise from the synthesis process or degradation. Based on a typical synthesis involving the reaction of 1-(2,3-dichlorophenyl)piperazine with a 4-carbon electrophile, you should look for:
-
Starting Materials: Unreacted 1-(2,3-dichlorophenyl)piperazine and the butanol-containing reagent.
-
Positional Isomers: Impurities arising from incomplete purity of the dichlorophenyl starting material, such as 4-(2,4-Dichlorophenyl)- or 4-(3,4-Dichlorophenyl)-1-piperazinebutanol. These will likely have very similar retention times and mass spectra, requiring a high-resolution HPLC method to separate.
-
Over-alkylation Products: Reaction of the butanol hydroxyl group, although less likely.
-
Oxidation Products: As discussed in the troubleshooting section, the corresponding aldehyde or carboxylic acid are potential degradants.
Table 1: Common Impurities and Analytical Signatures
| Impurity Type | Common Name/Structure | Expected Analytical Signature |
| Starting Material | 1-(2,3-Dichlorophenyl)piperazine | Lower retention time in RP-HPLC; Correct M, M+2, M+4 pattern but lower mass. |
| Positional Isomer | 4-(3,4-Dichlorophenyl)-1-piperazinebutanol | Very similar retention time; Identical mass and isotopic pattern. Requires high-efficiency chromatography for separation. |
| Oxidation Degradant | 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butanoic acid | More polar, earlier eluting in RP-HPLC; Higher mass (M+14). |
References
This section would be populated with actual links if specific literature on this exact compound were available. The following are representative examples of authoritative sources for the analytical principles discussed.
-
HPLC for Pharmaceutical Scientists. Wiley-Interscience. [Link]
-
Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Wiley. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
Technical Support Center: Method Validation for 4-(2,3-Dichlorophenyl)-1-piperazinebutanol Quantification
Welcome to the technical support resource for the analytical quantification of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol. This molecule, a known impurity and related substance of the atypical antipsychotic drug Aripiprazole, requires robust and reliable analytical methods for its control in pharmaceutical development and manufacturing.[1] The accuracy of these methods is paramount for ensuring drug safety and efficacy.
This guide is structured as a series of questions and answers to directly address common challenges encountered during method development and validation. It is designed for researchers, analytical scientists, and quality control professionals. Our approach is grounded in first principles and adheres to internationally recognized regulatory standards, such as the ICH Q2(R1) guidelines, to ensure your methods are scientifically sound and compliant.[2][3][4]
Section 1: Foundational Concepts & Method Selection
This section addresses the preliminary questions that form the basis of a sound analytical strategy.
Q1: What is this compound, and why is its accurate quantification critical?
This compound (Molecular Formula: C₁₄H₂₀Cl₂N₂O, Molecular Weight: 303.2 g/mol ) is a piperazine derivative.[1] In the context of pharmaceutical manufacturing, it is often encountered as a process-related impurity or a potential degradant of active pharmaceutical ingredients (APIs) like Aripiprazole.[1][5]
Accurate quantification is critical for several reasons:
-
Patient Safety: Impurities, even at low levels, can have their own pharmacological or toxicological effects. Regulatory bodies like the FDA and EMA require strict control and justification of impurity levels based on established safety thresholds.[2]
-
Product Quality & Consistency: Monitoring and controlling impurities ensures the consistency of the API manufacturing process and the quality of the final drug product.
-
Regulatory Compliance: Analytical procedures used for impurity testing must be validated to demonstrate they are suitable for their intended purpose, a non-negotiable requirement for regulatory submissions.[6][7][8]
Q2: Which analytical techniques are most suitable for quantifying this compound?
The choice of technique depends on the analytical context, primarily the sample matrix and the required sensitivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse technique for quantifying impurities in bulk drug substances and finished products.[9][10][11] It offers a balance of specificity, precision, and cost-effectiveness. A Diode Array Detector (DAD) is highly recommended as it provides spectral data to assess peak purity, which is a key component of demonstrating specificity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique is essential when very low quantification limits are required, particularly for samples from complex biological matrices like plasma or tissues (e.g., in pharmacokinetic studies).[12][13][14] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for accurate measurement even in the presence of significant background interference.
Q3: What are the core principles of analytical method validation that I must follow?
The objective of method validation is to provide documented evidence that the analytical procedure is fit for its intended purpose.[3] The ICH Q2(R1) "Validation of Analytical Procedures" guideline provides a comprehensive framework that is globally recognized.[2][4][15]
The key validation parameters are summarized in the table below.
| Validation Characteristic | Impurity (Quantitative) | Assay (Main Component) |
| Accuracy | Yes | Yes |
| Precision (Repeatability & Intermediate) | Yes | Yes |
| Specificity | Yes | Yes |
| Limit of Detection (LOD) | No (Justified by LOQ) | No |
| Limit of Quantitation (LOQ) | Yes | No |
| Linearity | Yes | Yes |
| Range | Yes | Yes |
| Robustness | Yes | Yes |
Table 1: Key validation parameters as per ICH Q2(R1) guidelines.
Section 2: Troubleshooting Guide for HPLC-UV Method Validation
This section focuses on practical issues encountered when using HPLC-UV.
Q4: I'm observing co-eluting peaks. How can I improve the specificity of my method?
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Causality: Co-elution occurs when the chromatographic conditions (mobile phase, stationary phase, temperature) do not provide sufficient differential interaction to resolve the analyte from other compounds.
Troubleshooting Steps:
-
Assess Peak Purity: Use a Diode Array Detector (DAD) to compare UV spectra across the peak. A non-homogenous peak indicates co-elution.
-
Modify Mobile Phase Composition:
-
Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer. Sometimes, switching the organic solvent (e.g., from acetonitrile to methanol) can drastically alter selectivity due to different intermolecular interactions.
-
Aqueous Phase pH: The analyte contains a basic piperazine nitrogen. Altering the mobile phase pH will change its ionization state and its retention on a reverse-phase column. Systematically evaluate a pH range (e.g., 3.0 to 6.5) to find the optimal separation.
-
-
Evaluate Stationary Phase: If mobile phase optimization is insufficient, consider a different column. A standard C18 is a good starting point, but a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, may provide the necessary resolution.[16]
-
Forced Degradation Studies: To prove stability-indicating specificity, you must demonstrate that the analyte peak is resolved from all potential degradation products. Subject the analyte to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting samples.[11]
Q5: My analyte peak is tailing significantly. What is the cause and how can I fix it?
Causality: Peak tailing for basic compounds like this compound is most often caused by secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated residual silanol groups on the surface of the silica-based stationary phase.
Troubleshooting Workflow:
Caption: Workflow for investigating and mitigating matrix effects.
Q8: I'm struggling to achieve the required Limit of Quantitation (LOQ). How can I improve my LC-MS/MS signal?
Causality: The LOQ is determined by the signal-to-noise ratio (S/N) and the precision/accuracy at low concentrations. A poor LOQ means either the signal is too low or the background noise/variability is too high.
Troubleshooting Steps:
-
Optimize Mass Spectrometer Source Parameters: Systematically tune the key ESI source parameters for your analyte. This includes:
-
Capillary/Spray Voltage
-
Gas Temperatures (Desolvation)
-
Gas Flow Rates (Nebulizer, Cone)
-
-
Optimize Analyte-Specific Parameters:
-
Precursor Ion Selection: Ensure you are selecting the most abundant and stable adduct (e.g., [M+H]⁺).
-
Collision Energy (CE): Perform a CE ramp experiment to find the optimal energy that produces the most intense and stable product ions for MRM.
-
-
Improve Mobile Phase for Ionization: The mobile phase directly impacts ESI efficiency.
-
For positive mode, ensure a low pH with an appropriate modifier (e.g., 0.1% formic acid) to promote protonation.
-
Minimize additives that cause ion suppression (e.g., non-volatile buffers like phosphate).
-
-
Enhance Chromatography: A sharper, narrower chromatographic peak results in a higher signal intensity (better S/N). Consider using a smaller particle size column (e.g., sub-2 µm) or a UHPLC system. [10]5. Improve Sample Preparation: A cleaner sample reduces background noise. Concentrate the final extract by evaporating and reconstituting in a smaller volume of mobile phase.
Section 4: Protocols and Practical Guides
Protocol 1: Example HPLC-UV Starting Conditions
This protocol is a robust starting point for method development. Optimization will be required.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm (Base-deactivated) | Good retention for moderately polar compounds; base-deactivation minimizes peak tailing. |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ | Buffers the system and suppresses silanol activity, improving peak shape. [16] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 20% B to 70% B over 15 minutes | A broad gradient to elute the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. [10][17] |
| Column Temp. | 30 °C | Provides reproducible retention times and can improve peak efficiency. |
| Detection | UV at 215 nm or 254 nm | Wavelengths where dichlorophenyl and piperazine moieties often absorb. [17] |
| Injection Vol. | 10 µL | A typical starting volume. |
| Sample Diluent | 50:50 Acetonitrile:Water | A common diluent. Ensure analyte is fully soluble and stable. |
Protocol 2: System Suitability Testing (SST)
Before any validation run or sample analysis, system suitability must be confirmed.
Procedure:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Make five replicate injections of a standard solution (at a concentration around the specification limit for an impurity).
-
Calculate the following parameters:
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Measures injection and system precision. |
| % RSD of Retention Time | ≤ 1.0% | Measures chromatographic stability. |
Section 5: Frequently Asked Questions (FAQs)
Q9: How do I handle analyte stability during sample processing and storage? You must perform stability studies to demonstrate that the analyte concentration does not change significantly from the point of collection/preparation to the point of analysis. Evaluate:
-
Bench-top stability: Leave samples/standards at room temperature for a defined period (e.g., 24 hours).
-
Freeze-thaw stability: Subject samples to multiple freeze-thaw cycles (e.g., 3 cycles from -20°C or -80°C to room temp).
-
Autosampler stability: Keep processed samples in the autosampler for the expected duration of a run.
-
Long-term storage stability: Store samples at the intended storage temperature (e.g., -80°C) and test at various time points.
Q10: What is an appropriate internal standard (IS) to use for this analysis?
-
For HPLC-UV: An ideal IS is a structurally similar compound that is not present in the samples and is well-resolved from the analyte and other peaks. Another related piperazine derivative could be suitable.
-
For LC-MS/MS: The "gold standard" is a stable isotope-labeled (SIL) version of the analyte (e.g., with Deuterium or ¹³C). A SIL-IS co-elutes and behaves nearly identically during extraction and ionization, providing the most effective correction for matrix effects and variability. If a SIL-IS is unavailable, a structural analog is the next best choice. Propranolol has been used as an IS for similar analyses. [13]
References
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ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44203060, this compound. PubChem. [Link]
- Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)
-
Song, J., et al. (2009). Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 485-490. [Link]
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ResearchGate. (2014). Validated RP-HPLC Method for Analysis of Aripiprazole in a Formulation. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135472252, 7-((4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)(
ngcontent-ng-c1703228563="" class="ng-star-inserted">2H_8)butyl)oxy)-3,4-dihydroquinolin-2(1H)-one. PubChem. [Link] -
Patel, D. S., et al. (2012). Development and validation of a rapid and sensitive LC–MS/MS method for the determination of aripiprazole in human plasma. Chromatographia, 75(3-4), 203-212. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Shah, I., et al. (2011). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Indian Journal of Pharmaceutical Sciences, 73(4), 439-445. [Link]
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Verdú-Tordera, F., et al. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. Pharmaceuticals, 17(1), 99. [Link]
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Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. [Link]
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U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. (2003). Method Validation Guidelines. [Link]
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Stolarczyk, M., et al. (2011). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Acta Poloniae Pharmaceutica, 68(5), 651-658. [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
-
Scholars Research Library. (2013). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. [Link]
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ResearchGate. (2015). An improved simple LC-MS/MS method for the measurement of serum aripiprazole and its major metabolite. [Link]
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Royal Society of Chemistry. (2011). Analytical Methods. [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
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ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17818911. PubChem. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Apicule. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS No: 119532-26-2). [Link]
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Liu, Y., et al. (2018). LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma. Journal of Pharmaceutical and Biomedical Analysis, 152, 11-17. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating an HPLC-UV Method for 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
A Comparative Analysis for Robust Quality Control in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the assurance of purity and potency of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth, experience-driven walkthrough for validating a robust analytical method for 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, a known related compound and potential impurity in the synthesis of antipsychotic drugs like Aripiprazole.[1][2][3][4]
The objective is not merely to present a protocol but to elucidate the scientific rationale behind each step, ensuring the resulting method is not only compliant with international regulatory standards but is also practical and reliable for routine quality control (QC) applications. We will explore the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics against an alternative, Gas Chromatography-Mass Spectrometry (GC-MS), providing the data necessary for informed methodological selection.
Chapter 1: The Foundation – Analyte and Reference Standard
Before any method development or validation can commence, a thorough understanding of the analyte and the unimpeachable quality of the reference standard is essential.
1.1. Physicochemical Profile of the Analyte
This compound is a piperazine derivative.[5] Its structure, featuring a dichlorophenyl ring, provides a chromophore that is essential for UV detection, making HPLC-UV a prime candidate for quantification.
| Property | Value | Source |
| IUPAC Name | 4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-ol | PubChem[5] |
| Molecular Formula | C₁₄H₂₀Cl₂N₂O | PubChem[5] |
| Molecular Weight | 303.2 g/mol | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
This data informs initial solvent selection for sample and standard preparation, favoring polar organic solvents like acetonitrile and methanol, and suggests good solubility in typical reversed-phase HPLC mobile phases.
1.2. The Critical Role of the Reference Standard
The entire validation process is anchored to the reference standard. It is the benchmark against which all measurements are made. Therefore, using a well-characterized, high-purity reference standard is non-negotiable. For this guide, we presume the use of a certified reference standard (e.g., USP or equivalent) of 1-(2,3-dichlorophenyl)piperazine hydrochloride or the butanol derivative itself, with a certificate of analysis (CoA) detailing its purity, identity, and storage conditions.[6]
Chapter 2: Primary Method Selection and Development: HPLC-UV
2.1. Rationale for Selection
HPLC is the workhorse of pharmaceutical QC for its versatility, robustness, and precision.[7] For a non-volatile, UV-absorbing compound like this compound, reversed-phase HPLC with UV detection offers an optimal balance of sensitivity, selectivity, and cost-effectiveness for routine analysis.
2.2. Optimized Chromatographic Conditions
The following conditions were established to achieve a symmetric peak shape, adequate retention, and separation from potential impurities.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 min; hold at 70% B for 2 min; return to 30% B over 1 min; hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Chapter 3: The Validation Gauntlet: A Framework for Trust
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Our approach is rigorously aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[8][9]
Caption: The workflow for analytical method validation, from initial preparation to final reporting.
The following sections detail the experimental protocols and acceptance criteria for each validation parameter.
Specificity
Causality: The purpose of specificity is to prove that the analytical signal is unequivocally attributable to the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components. A lack of specificity can lead to erroneously high results.[10]
Protocol:
-
Inject the diluent (blank) to check for baseline interference.
-
Prepare a solution of a known related impurity (e.g., 1-(2,3-dichlorophenyl)piperazine).
-
Prepare a sample of the analyte (this compound).
-
Spike the analyte sample with the known impurity and inject the mixture.
-
Assess peak purity using a photodiode array (PDA) detector if available.
Acceptance Criteria:
-
The analyte peak should be well-resolved from all other peaks (Resolution > 2.0).
-
The blank injection should show no significant peaks at the analyte's retention time.
-
Peak purity analysis should pass, indicating no co-eluting species.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. This relationship is fundamental for calculating the concentration of unknown samples. The range is the interval over which this proportionality is established and proven to be acceptable.
Protocol:
-
Prepare a stock solution of the reference standard at 100 µg/mL.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target concentration (e.g., 5, 10, 20, 30, 40 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (R²) must be ≥ 0.999.
-
The y-intercept should be minimal (e.g., < 2% of the response at the target concentration).
-
The residuals should be randomly distributed around the x-axis.
Data Summary: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 5.0 | 125,480 |
| 10.0 | 251,150 |
| 20.0 | 501,990 |
| 30.0 | 752,550 |
| 40.0 | 1,003,500 |
| Regression Output | R² = 0.9998 |
Accuracy (as Recovery)
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies, where a known amount of analyte is spiked into a placebo or blank matrix. This test confirms that the sample preparation and analysis method can effectively extract and quantify the analyte without systemic bias.
Protocol:
-
Prepare analyte solutions at three concentration levels (e.g., low, medium, high: 80%, 100%, 120% of the target concentration).
-
Prepare each concentration level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the concentration using the linearity curve.
-
Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for recovery at each level should be ≤ 2.0%.
Data Summary: Accuracy
| Level | Spiked Conc. (µg/mL) | Mean Measured Conc. (n=3) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|---|
| Low (80%) | 8.0 | 7.95 | 99.4 | 0.8 |
| Mid (100%) | 10.0 | 10.08 | 100.8 | 0.5 |
| High (120%)| 12.0 | 11.91 | 99.3 | 0.7 |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Have a second analyst repeat the repeatability protocol on a different day or using a different HPLC system.
-
Calculate the RSD for each set of six results and for the combined twelve results.
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%.
-
Intermediate Precision: RSD ≤ 2.0% for the second set, and the combined RSD should also meet this criterion.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. LOQ is the lowest concentration that can be reliably quantified. These parameters are crucial for analyzing impurities or low-dose formulations.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
-
Inject progressively more dilute solutions until the average S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by analyzing a minimum of six replicates at this concentration and ensuring the precision (RSD) and accuracy meet predefined criteria (e.g., RSD ≤ 10%).
Acceptance Criteria:
-
LOD: S/N ratio ≥ 3:1.
-
LOQ: S/N ratio ≥ 10:1, with acceptable precision and accuracy.
Robustness
Causality: Robustness testing demonstrates the method's reliability with respect to deliberate, minor variations in its parameters. This provides confidence that the method will perform consistently during routine use when small fluctuations are inevitable.
Protocol:
-
Identify critical method parameters (e.g., flow rate, column temperature, mobile phase composition).
-
Vary each parameter slightly (e.g., Flow Rate: ±0.1 mL/min; Temperature: ±2°C; Mobile Phase B: ±2%).
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on key chromatographic responses like retention time, peak area, and tailing factor.
Acceptance Criteria:
-
System suitability parameters (see below) must remain within acceptable limits under all varied conditions.
-
The results should not be significantly impacted by the small changes.
System Suitability
Causality: This is not a validation parameter per se, but an integral part of the analytical procedure that ensures the chromatographic system is performing adequately before and during sample analysis.
Protocol:
-
Prepare a system suitability solution (e.g., a standard at the target concentration).
-
Inject this solution five times before starting any analytical run.
-
Calculate the RSD of peak area and retention time, as well as the tailing factor and theoretical plates for the first injection.
Acceptance Criteria (Typical):
-
RSD of Peak Area: ≤ 2.0%.
-
RSD of Retention Time: ≤ 1.0%.
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): > 2000.
Chapter 4: Comparative Guide: HPLC-UV vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC-UV is a robust and suitable method, other techniques may be considered depending on the analytical challenge. GC-MS is a powerful alternative, particularly for impurity identification.[11]
Caption: A comparison of the logical workflow and key attributes of HPLC-UV versus GC-MS for the analyte.
Performance Comparison Table
| Parameter | HPLC-UV | GC-MS | Rationale & Field Insights |
| Specificity | Good to Excellent | Superior | HPLC-UV relies on retention time and UV spectra. GC-MS adds a third dimension of mass fragmentation, providing near-unambiguous identification. |
| Sensitivity (LOQ) | ~0.1 µg/mL (Typical) | < 0.01 µg/mL (Typical) | MS detectors are inherently more sensitive than UV detectors, making GC-MS ideal for trace-level impurity analysis. |
| Sample Preparation | Simple dissolution | May require derivatization | The butanol group makes the analyte non-volatile. GC analysis would likely require derivatization (e.g., silylation) to increase volatility, adding a step and potential variability. |
| Robustness | High | Moderate to High | Modern GC-MS systems are robust, but the added derivatization step can be a source of variability if not well-controlled. HPLC is generally considered more rugged for routine QC. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are standard in any QC lab. GC-MS instruments are more expensive to purchase and maintain, and require more specialized training. |
| Best Application | Quantitative Analysis: Assay, purity, and content uniformity in a QC environment. | Qualitative Analysis: Definitive identification of unknown impurities and degradation products during development. |
For the intended purpose of routine quantification and quality control of this compound, the validated HPLC-UV method is superior . It provides the necessary accuracy, precision, and robustness without the added complexity and cost of derivatization and GC-MS analysis. GC-MS serves as an essential, complementary technique for investigational work, such as identifying unknown peaks that may appear during stability studies.
Final Assessment
This guide has detailed the validation of an HPLC-UV method for this compound, grounding each step in the principles of scientific integrity and regulatory compliance. The data presented demonstrates that the method is specific, linear, accurate, precise, and robust, rendering it fit for its intended purpose in a regulated pharmaceutical laboratory. The comparison with GC-MS further solidifies its position as the optimal choice for routine quantitative analysis, highlighting the importance of selecting an analytical technique that is not only scientifically sound but also practical for its specific application.
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
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A Comparative Pharmacological Analysis of Aripiprazole Metabolites: Elucidating the Profile of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
This guide provides a detailed comparative analysis of the pharmacological activity of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, a metabolite of the atypical antipsychotic aripiprazole, in relation to aripiprazole itself and its other major metabolites. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry.
Introduction: The Unique Pharmacology of Aripiprazole and its Metabolic Fate
Aripiprazole is a third-generation atypical antipsychotic distinguished by its unique mechanism of action. It functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors[1][2]. This "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder, while potentially offering a more favorable side-effect profile compared to other antipsychotics[1].
The clinical activity of aripiprazole is not solely attributable to the parent drug. Upon administration, aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6[3]. This metabolic process yields several metabolites, two of which are of particular interest due to their relative abundance and potential pharmacological activity:
-
Dehydroaripiprazole (OPC-14857): Formed through dehydrogenation, this is the major active metabolite of aripiprazole. It circulates in significant concentrations in the plasma and is known to contribute to the overall therapeutic effect of the drug[3][4].
-
This compound (OPC-3373): This metabolite is formed via N-dealkylation of aripiprazole. While readily detected in urine, its pharmacological significance has been less clear[5][6][7][8][9][10].
This guide will focus on a detailed comparison of the pharmacological activities of aripiprazole, dehydroaripiprazole, and this compound, drawing upon available preclinical data to elucidate their respective contributions to the clinical profile of aripiprazole.
Metabolic Pathway of Aripiprazole
The biotransformation of aripiprazole is a critical determinant of its overall pharmacological effect. The two primary metabolic pathways, dehydrogenation and N-dealkylation, are catalyzed by CYP2D6 and CYP3A4, leading to the formation of dehydroaripiprazole and this compound, respectively.
Caption: Metabolic conversion of aripiprazole to its major metabolites.
Comparative Pharmacological Activity at Key Receptors
The therapeutic and adverse effects of aripiprazole and its active metabolites are largely dictated by their interactions with a variety of neurotransmitter receptors. Below is a comparative summary of their binding affinities and functional activities at key dopamine and serotonin receptors.
Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| Aripiprazole | 0.34 - 1.2 | 0.8 - 4.1 | 1.7 - 4.4 | 3.4 - 9.0 |
| Dehydroaripiprazole (OPC-14857) | 0.47 - 1.5 | 1.4 - 3.1 | 2.5 - 6.1 | 5.7 - 12 |
| This compound (OPC-3373) | Inactive | Inactive | Inactive | Inactive |
Note: Data for aripiprazole and dehydroaripiprazole are compiled from multiple sources and represent a range of reported values. Data for this compound indicates a lack of significant binding affinity based on available literature.
Functional Activity
| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| Aripiprazole | Partial Agonist | Partial Agonist | Antagonist/Inverse Agonist |
| Dehydroaripiprazole (OPC-14857) | Partial Agonist | Partial Agonist | Antagonist/Inverse Agonist |
| This compound (OPC-3373) | Inactive | Inactive | Inactive |
In-Depth Analysis of Each Compound
Aripiprazole
Aripiprazole exhibits a complex and nuanced pharmacological profile. Its high affinity for D2 receptors, coupled with its partial agonist activity, allows it to act as a functional antagonist in a hyperdopaminergic state (as seen in psychosis) and as a functional agonist in a hypodopaminergic state (which may contribute to its effects on negative and cognitive symptoms)[1]. Its partial agonism at 5-HT1A receptors is thought to contribute to its anxiolytic and antidepressant effects, while its antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics, believed to reduce the risk of extrapyramidal side effects[1][2].
Dehydroaripiprazole (OPC-14857)
Dehydroaripiprazole shares a remarkably similar pharmacological profile with its parent compound, aripiprazole. It displays high affinity for D2, D3, 5-HT1A, and 5-HT2A receptors and exhibits a similar profile of partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors. Given that dehydroaripiprazole reaches substantial plasma concentrations (approximately 40% of the parent drug exposure at steady state), it is considered to be a significant contributor to the overall clinical efficacy of aripiprazole treatment[4].
This compound (OPC-3373)
Experimental Protocols
To determine the pharmacological profiles of these compounds, standard in vitro assays are employed. The following are representative protocols for key experiments.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a tissue or cell membrane preparation containing the receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Step-by-Step Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human D2 receptors) are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the test compound (aripiprazole, dehydroaripiprazole, or OPC-3373).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: The filters are washed, and the amount of radioactivity retained on the filter (representing bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
Functional Assay: cAMP Accumulation Assay
This assay is used to determine the functional activity of a compound (agonist, partial agonist, or antagonist) at G-protein coupled receptors that signal through the adenylyl cyclase pathway (e.g., D2 receptors).
Principle: D2 receptors are Gαi-coupled, and their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a test compound to modulate cAMP levels.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors) in a multi-well plate and grow to confluence.
-
Assay Conditions: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Add forskolin (an activator of adenylyl cyclase) to all wells to stimulate cAMP production.
-
Test Compound Addition: Add varying concentrations of the test compound. To test for agonist activity, the compound is added alone. To test for antagonist activity, the compound is added in the presence of a known agonist (e.g., dopamine).
-
Incubation: Incubate for a specified time to allow for modulation of cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) and the intrinsic activity.
Caption: Simplified signaling pathway for D2 receptor-mediated inhibition of cAMP production.
Conclusion
The pharmacological landscape of aripiprazole is defined not only by the parent drug but also by its primary active metabolite, dehydroaripiprazole (OPC-14857). Both compounds exhibit a similar and complex profile of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors, collectively contributing to the therapeutic effects of Abilify®.
In contrast, this compound (OPC-3373), a major urinary metabolite formed through N-dealkylation, is considered pharmacologically inactive. While it serves as a useful biomarker for monitoring patient adherence to aripiprazole treatment, the available evidence indicates that it does not contribute to the drug's therapeutic actions or side-effect profile due to its lack of significant affinity for key dopamine and serotonin receptors. This highlights the importance of comprehensive metabolite profiling in drug development to distinguish between active contributors to pharmacology and inactive products of metabolic clearance.
References
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Dretchen, K. L., Millet, R., McIntire, G. L., & Golub, H. L. (2013). Quantitative Levels of Aripiprazole and its Metabolites in Urine. Journal of Pharmacology and Clinical Toxicology, 1(2), 1014. ([Link])
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McEvoy, J. P., Millet, R. A., Dretchen, K., Morris, A. A., Corwin, M. J., & Buckley, P. (2014). Quantitative levels of aripiprazole parent drug and metabolites in urine. Psychopharmacology, 231(23), 4449–4457. ([Link])
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McIntire, G., Strickland, E., Feng, S., & Dretchen, K. (2021). A Comment on the levels of antipsychotics and their metabolites in urine. Journal of Analytical & Pharmaceutical Research, 10(3), 98-100. ([Link])
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U.S. Food and Drug Administration. (n.d.). Table 1. Summary of Aripiprazole Pharmacokinetic Parameters (15 mg Dose). Accessdata.fda.gov. ([Link])
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McEvoy, J. P., et al. (2014). Quantitative levels of aripiprazole parent drug and metabolites in urine. Psychopharmacology (Berl), 231(23), 4449-57. ([Link])
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Tadori, Y., Forbes, R. A., McQuade, R. D., & Kikuchi, T. (2011). In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors. European Journal of Pharmacology, 668(3), 355–365. ([Link])
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ClinPGx. (n.d.). Aripiprazole. ([Link])
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Dretchen, K. L., et al. (2013). Quantitative Levels of Aripiprazole and its Metabolites in Urine. J Pharmacol Clin Toxicol, 1(2), 1014. ([Link])
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Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, a drug that displays partial agonism and functional selectivity. Current neuropharmacology, 15(8), 1152–1167. ([Link])
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U.S. Food and Drug Administration. (2011). ABILIFY (aripiprazole) Tablets, ABILIFY (aripiprazole) Oral Solution. ([Link])
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Lin, S. K., Chang, Y. H., Chen, Y. H., & Huang, W. L. (2011). Aripiprazole and dehydroaripiprazole plasma concentrations and clinical responses in patients with schizophrenia. Journal of clinical psychopharmacology, 31(6), 781–783. ([Link])
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A Comparative Guide to HPLC Methodologies for the Analysis of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, a key chemical moiety found in several pharmaceutical compounds. Drawing upon established analytical principles and field-proven insights, we will dissect and compare various reversed-phase HPLC (RP-HPLC) strategies, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to the Analyte and Analytical Challenges
This compound is a substituted piperazine derivative. The dichlorophenyl group provides a strong chromophore, making UV detection a suitable and straightforward analytical endpoint. The piperazine ring, a common feature in many APIs, contains two basic nitrogen atoms, which can present challenges in RP-HPLC, such as poor peak shape (tailing) due to interactions with residual silanols on the stationary phase. Therefore, careful method development is crucial to ensure symmetrical peaks and reproducible results.
The primary objective of any analytical method is to achieve adequate separation of the main analyte from any potential impurities or degradation products. This guide will compare and contrast different HPLC methods, focusing on the critical parameters of column chemistry, mobile phase composition, and elution mode (isocratic vs. gradient).
Comparative Analysis of HPLC Methods
Reversed-phase HPLC is the predominant technique for the analysis of moderately polar to non-polar pharmaceutical compounds like this compound.[1][2] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[2] We will explore three distinct, yet effective, RP-HPLC methods.
Method A: Isocratic Elution with a C8 Stationary Phase
This approach prioritizes simplicity and speed, making it well-suited for routine quality control where the separation of a limited number of known compounds is required. A C8 (octylsilane) stationary phase is less retentive than a C18 phase, which can lead to shorter analysis times for moderately non-polar compounds.
Rationale for Experimental Choices:
-
Stationary Phase (C8): The choice of a C8 column provides a good balance between retention and analysis time for the target analyte.[3]
-
Mobile Phase (Acetonitrile and Ammonium Acetate Buffer): Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The ammonium acetate buffer helps to control the mobile phase pH. For basic compounds like our analyte, maintaining a consistent pH is critical for reproducible retention times and good peak shape.[3][4] A slightly acidic to neutral pH can help to minimize the interaction of the basic piperazine nitrogens with the silica backbone of the stationary phase.[5]
-
Isocratic Elution: An isocratic elution, where the mobile phase composition remains constant throughout the run, is simpler to set up and validate than a gradient elution. This makes it a robust choice for routine analysis.[3]
Method B: Gradient Elution with a C18 Stationary Phase
For more complex samples containing impurities with a wider range of polarities, a gradient elution method is often necessary. A C18 (octadecylsilane) stationary phase offers greater hydrophobicity and thus stronger retention, which can improve the separation of closely eluting compounds.
Rationale for Experimental Choices:
-
Stationary Phase (C18): The longer alkyl chain of the C18 phase provides a greater surface area for hydrophobic interactions, leading to increased retention and potentially better resolution of complex mixtures.[6]
-
Mobile Phase (Methanol and Trifluoroacetic Acid): Methanol is another common organic modifier. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can be added to the mobile phase at low concentrations (e.g., 0.1-0.2%).[6] It serves two primary purposes: it lowers the mobile phase pH, which suppresses the ionization of residual silanol groups on the stationary phase and protonates the basic analyte, and the trifluoroacetate anion pairs with the protonated analyte, masking its positive charge and further reducing tailing.[7]
-
Gradient Elution: By gradually increasing the proportion of the organic solvent in the mobile phase, a gradient elution allows for the separation of compounds with a wide range of polarities in a single run. This is particularly useful for stability-indicating methods where unknown degradation products may be present.[8]
Method C: pH-Controlled Gradient Elution with a C18 Stationary Phase
This method, adapted from a patent for a closely related compound, utilizes a gradient with two different mobile phases at controlled pH to achieve a robust separation.[9] This approach offers a high degree of control over the ionization state of the analyte and any potential impurities.
Rationale for Experimental Choices:
-
Stationary Phase (C18): As with Method B, the C18 phase provides the necessary retentivity for separating related substances.[9]
-
Mobile Phase (Acetonitrile with Disodium Hydrogen Phosphate and Phosphoric Acid): This method employs a buffered aqueous phase (disodium hydrogen phosphate) and an acidic aqueous phase (phosphoric acid) in combination with acetonitrile. By running a gradient between these two mobile phases, a controlled pH gradient can be established during the run. This can be a powerful tool to fine-tune the selectivity of the separation for ionizable compounds.[10][11] The use of phosphate buffer is common for controlling pH in the mid-range.[7]
-
Gradient Elution: The gradient elution is essential for this method to effectively utilize the changing pH and organic solvent concentration to resolve a complex mixture of the API and its related substances.[9]
Experimental Data and Performance Comparison
To provide a clear comparison of the three methods, the following table summarizes the key chromatographic parameters and expected performance characteristics. The data is synthesized from published methods for structurally similar compounds.[3][6][9]
| Parameter | Method A: Isocratic C8 | Method B: Gradient C18 with TFA | Method C: pH-Controlled Gradient C18 |
| Stationary Phase | C8, 5 µm, 250 x 4.0 mm[3] | C18, 5 µm, 150 x 4.6 mm[6] | C18, 5 µm, 150 x 4.6 mm[9] |
| Mobile Phase A | 20 mM Ammonium Acetate[3] | 0.2% Trifluoroacetic Acid in Water[6] | Acetonitrile/Disodium Hydrogen Phosphate Buffer[9] |
| Mobile Phase B | Acetonitrile[3] | 0.2% Trifluoroacetic Acid in Methanol[6] | Acetonitrile/Phosphoric Acid[9] |
| Elution Mode | Isocratic (e.g., 10:90 v/v A:B)[3] | Gradient | Gradient |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min | 1.0 mL/min[9] |
| Detection | UV at 240 nm[3] | UV at 254 nm | UV at 254 nm[9] |
| Column Temperature | Ambient or 30 °C | 30 °C | 30 °C[9] |
| Expected Run Time | ~10 minutes[3] | ~15-20 minutes | ~20-30 minutes |
| Advantages | Simple, fast, robust for QC[3] | Excellent for complex mixtures, good peak shape for bases[6] | High selectivity for ionizable compounds, robust[9] |
| Disadvantages | May not resolve all impurities | TFA can be corrosive and may suppress MS signals | More complex mobile phase preparation |
Experimental Protocols
Protocol for Method B: Gradient Elution with a C18 Stationary Phase
This protocol provides a detailed, step-by-step methodology for implementing Method B, a robust stability-indicating method.
1. Preparation of Mobile Phases:
- Mobile Phase A: Add 2.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix well.[6]
- Mobile Phase B: Add 2.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade methanol and mix well.[6]
- Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
2. Standard Solution Preparation:
- Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be the stock solution.[3]
- Prepare working standard solutions by further diluting the stock solution with the same diluent to the desired concentration range for linearity assessment (e.g., 1-50 µg/mL).
3. Sample Solution Preparation:
- For a bulk drug substance, prepare a sample solution in the same manner as the standard solution.
- For a formulated product, accurately weigh a portion of the powdered tablets or measure a volume of liquid formulation equivalent to a known amount of the active ingredient and proceed with a suitable extraction procedure before diluting to the final concentration with the diluent.
4. Chromatographic Conditions:
- Column: C18, 5 µm, 150 x 4.6 mm
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 15 | 10 | 90 | | 20 | 10 | 90 | | 21 | 90 | 10 | | 25 | 90 | 10 |
5. System Suitability:
- Before sample analysis, perform at least five replicate injections of a working standard solution.
- The relative standard deviation (RSD) for the peak area should be less than 2.0%.
- The theoretical plates for the analyte peak should be greater than 2000.
- The tailing factor for the analyte peak should be less than 2.0.
6. Validation:
- The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[12]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for HPLC method development and validation.
Caption: A generalized workflow for HPLC method development and validation.
Conclusion and Recommendations
The selection of an appropriate HPLC method for the analysis of this compound depends on the specific analytical needs.
-
For routine quality control of the bulk drug or a simple formulation, Method A (Isocratic C8) offers a rapid and cost-effective solution.[3]
-
For the analysis of stability samples or for impurity profiling, the enhanced resolving power of Method B (Gradient C18 with TFA) is highly recommended.[6] The use of TFA is particularly effective in producing sharp, symmetrical peaks for basic analytes.[7]
-
Method C (pH-Controlled Gradient C18) represents a more advanced approach that can be invaluable during method development to achieve optimal selectivity for challenging separations of closely related substances.[9]
It is imperative that any chosen method be fully validated according to the guidelines of the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose.[12] A well-validated, stability-indicating HPLC method is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
- A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Journal of Young Pharmacists. 2013;5(1):19-23.
- Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharma Chemica. 2012;4(3):1079-1087.
- A Validated specific Stability-indicating RP-HPLC method for Aripiprazole and its related substances. Journal of Chemical and Pharmaceutical Research. 2014;6(7):1969-1976.
- indicating RP-HPLC method for determination of aripiprazole and its degradation products. Arhiv za farmaciju. 2023;73(3):216-231.
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(PDF) Validated RP-HPLC Method for Analysis of Aripiprazole in a Formulation. ResearchGate. Available at: [Link].
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The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link].
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- Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Annales Pharmaceutiques Françaises. 2016;74(2):127-138.
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Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link].
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available at: [Link].
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HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Available at: [Link].
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Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link].
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1-(2,3-Dichlorophenyl)piperazine hydrochloride. LookChem. Available at: [Link].
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HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link].
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link].
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A Senior Application Scientist's Guide to the Synthesis of Dichlorophenylpiperazine Analogs
Dichlorophenylpiperazine (DCPP) analogs are a cornerstone in modern medicinal chemistry, serving as pivotal intermediates in the synthesis of numerous pharmaceuticals, most notably atypical antipsychotics such as Aripiprazole and Cariprazine.[1][2] The specific substitution pattern of the chlorine atoms on the phenyl ring (e.g., 2,3-dichloro, 3,4-dichloro) is critical for modulating the pharmacological activity of the final drug substance. Consequently, robust, efficient, and scalable synthetic routes to these key building blocks are of paramount importance to researchers in drug discovery and process development.
This guide provides a side-by-side comparison of the primary synthetic strategies employed to construct dichlorophenylpiperazine analogs. We will delve into the mechanistic underpinnings of each route, compare their relative merits and demerits with supporting data, and provide detailed experimental protocols for their execution.
Core Synthetic Strategies: A Comparative Overview
The synthesis of N-aryl piperazines can be broadly categorized into two main approaches: classical condensation reactions and modern metal-catalyzed cross-coupling reactions. Each strategy presents a unique set of advantages and challenges concerning starting material cost, reaction conditions, yield, purity, and scalability.
Route 1: Classical Condensation via Cyclization
This is the most established and often industrially favored method. It involves the direct reaction of a substituted dichloroaniline with a piperazine ring precursor, typically bis(2-chloroethyl)amine or its hydrochloride salt.
The reaction proceeds through a double N-alkylation mechanism. The aniline nitrogen first displaces one of the chloroethyl groups, followed by an intramolecular cyclization where the same nitrogen attacks the second chloroethyl group to form the piperazine ring. The reaction is typically performed at high temperatures, often without a solvent, using the molten reactants as the reaction medium.[3] The high temperature is necessary to overcome the activation energy for both the initial N-alkylation and the subsequent cyclization. An acid scavenger is often not required as the hydrogen chloride gas generated can be removed or collected.[3]
-
Charging the Reactor: In a suitable reactor, add 100 kg of 2,3-dichloroaniline. Begin stirring and heat the contents to 100°C.
-
Addition of Reagent: Once the temperature is stable, add 165 kg of bis(2-chloroethyl)amine hydrochloride solid in seven portions.
-
Reaction: After the addition is complete, raise the temperature to 160°C and maintain it for 12 hours.
-
Work-up and Crystallization: Stop heating and allow the reactor to cool. Add 230 kg of n-butanol and stir for 1 hour to induce crystallization.
-
Isolation and Purification: Isolate the crude product by centrifugation. The crude solid is then refined by recrystallization from a mixture of methanol and water (10:1) to yield 105.5 kg of 1-(2,3-dichlorophenyl)piperazine hydrochloride.
-
Yield: 64.0%
-
Purity (HPLC): 99.58%
-
Solventless Condition: Running the reaction neat (without solvent) at high temperatures maximizes reactant concentration and can improve reaction rates, which is advantageous for industrial-scale production.[3]
-
Portion-wise Addition: Adding the bis(2-chloroethyl)amine hydrochloride in portions helps to control the initial exotherm of the reaction.
-
Work-up Solvent: n-Butanol is chosen for the initial crystallization as it is a good solvent for impurities at higher temperatures but allows the desired product hydrochloride salt to precipitate upon cooling.
-
Refining Solvent: A mixed solvent system of methanol and water is used for final purification to achieve high purity by carefully controlling the solubility of the product versus any remaining impurities.[3]
Route 2: Modern Metal-Catalyzed N-Arylation
Transition metal-catalyzed cross-coupling reactions represent a more modern and often milder alternative to the classical condensation method. These methods involve forming the crucial C-N bond between piperazine and a di- or tri-substituted chlorobenzene derivative.
The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds. While traditionally requiring harsh conditions, modern iterations utilize ligands to facilitate the reaction under milder temperatures.
This route first requires the conversion of the starting dichloroaniline into a more reactive aryl halide, such as an aryl iodide, via a Sandmeyer-type reaction. The resulting 1,2-dichloro-3-iodobenzene is then coupled with piperazine. The mechanism is believed to involve the oxidative addition of Cu(I) to the aryl iodide, followed by coordination of the piperazine nitrogen and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. Amino acids like L-proline can act as effective ligands, accelerating the reaction.[4]
Step 1: Synthesis of 1,2-Dichloro-3-iodobenzene
-
Dissolve 2,3-dichloroaniline (1.62 g) in concentrated sulfuric acid (1.5 mL) and water (15 mL) at 0°C.
-
Add a solution of sodium nitrite (0.7 g) in water (5 mL) dropwise over 15 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes.
-
Add a solution of potassium iodide (2.7 g) in water (17 mL) dropwise over 5 minutes. Stir for 1 hour at 0°C.
-
Heat the mixture to 100°C for 2 hours.
-
After cooling, extract the product with hexane. Wash the organic layer with 5% NaHSO₃, dry over MgSO₄, and concentrate. Purify by column chromatography to yield 1,2-dichloro-3-iodobenzene (1.8 g, 81% yield).
Step 2: Copper-Catalyzed Coupling
-
In a reaction flask, combine 1,2-dichloro-3-iodobenzene (1.4 g, 5.1 mmol), piperazine (2.0 g), potassium carbonate (K₂CO₃, 2.8 g), copper(I) iodide (CuI, 0.1 g), and L-proline (0.24 g) in dimethyl sulfoxide (DMSO, 20 mL).
-
Heat the mixture at 90°C for 24 hours under a nitrogen atmosphere.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the residue by column chromatography to obtain 1-(2,3-dichlorophenyl)piperazine.
-
Yield: 20% (for the coupling step)
-
Diazotization: The conversion of the aniline to a diazonium salt is a standard method to introduce other functional groups, in this case, iodine, which is a better leaving group for cross-coupling than chlorine.[4]
-
Catalyst System: The combination of CuI as the catalyst, L-proline as the ligand, and K₂CO₃ as the base is crucial. K₂CO₃ neutralizes the HI formed during the reaction, while the proline ligand stabilizes the copper intermediate and facilitates the coupling.[4]
-
Solvent: DMSO is a polar aprotic solvent that is excellent for dissolving the reactants and salts, allowing the reaction to proceed homogeneously at a moderate temperature.[4]
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While a specific, detailed protocol for DCPP synthesis was not found in the initial search, this method is widely applied for arylpiperazine synthesis and is a highly relevant alternative.[5]
This reaction would typically involve coupling a dichlorinated aryl halide (e.g., 1-bromo-2,3-dichlorobenzene) with piperazine. The catalytic cycle involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Ligand Exchange/Base-Assisted Deprotonation: Piperazine coordinates to the palladium center, and a base (e.g., NaOtBu, Cs₂CO₃) deprotonates the piperazine nitrogen.
-
Reductive Elimination: The aryl group and the piperazine nitrogen are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos) is critical for promoting the reductive elimination step, which is often rate-limiting.
Visualizing the Synthesis Routes
Caption: Key synthetic pathways to DCPP analogs.
Side-by-Side Performance Comparison
To facilitate an objective assessment, the key parameters of the discussed synthetic routes are summarized below.
| Parameter | Route 1: Classical Condensation | Route 2.1: Copper-Catalyzed Coupling | Route 2.2: Pd-Catalyzed Amination (Projected) |
| Starting Materials | Dichloroaniline, Bis(2-haloethyl)amine | Dichloroaniline (to make Aryl Iodide), Piperazine | Dichloro-aryl Halide, Piperazine |
| Key Reagents | None (neat reaction) | CuI, L-Proline, K₂CO₃ | Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOtBu) |
| Reaction Temp. | High (120–220°C)[3] | Moderate (90°C)[4] | Mild to Moderate (80–110°C) |
| Reaction Time | Long (12–48 hours)[3][6] | Long (24 hours)[4] | Moderate (4–24 hours) |
| Reported Yield | Moderate to Good (59-64%)[3] | Low (20% for coupling step)[4] | Generally Good to Excellent (>80%) |
| Scalability | Proven for industrial scale[3] | Moderate; catalyst cost can be a factor | Challenging; catalyst/ligand cost and sensitivity |
| Pros | - Very low-cost starting materials\n- Simple, solvent-free process | - Milder conditions than Route 1\n- Uses inexpensive catalyst system | - High yields and functional group tolerance\n- Mild conditions |
| Cons | - High temperatures required\n- Long reaction times\n- Use of highly toxic/mutagenic reagents[1]\n- Significant waste generation | - Multi-step process\n- Low reported yield for DCPP\n- Potential for metal contamination | - Very high cost of catalyst and ligands\n- Sensitivity to air and moisture\n- Potential for metal contamination |
Expert Analysis and Recommendations
The choice of synthetic route for dichlorophenylpiperazine analogs is a classic case of balancing cost, efficiency, safety, and scale.
-
For Large-Scale Industrial Production: The Classical Condensation (Route 1) remains a dominant method.[3] Its primary advantage is the use of inexpensive, bulk starting materials. While the reaction conditions are harsh and the key reagent, bis(2-chloroethyl)amine, is hazardous, these are manageable challenges in a dedicated industrial setting with robust engineering controls. Process optimization focuses on maximizing yield and minimizing reaction time to improve throughput and cost-effectiveness.[7][8]
-
For Medicinal Chemistry and Analog Synthesis: Metal-Catalyzed Routes (Route 2) are often superior. The milder conditions and broader functional group tolerance of the Buchwald-Hartwig amination make it ideal for rapidly creating a library of diverse analogs for structure-activity relationship (SAR) studies. While the reported yield for the copper-catalyzed synthesis of 2,3-DCPP is low[4], the methodology could likely be optimized and may be more suitable for other isomers. The high cost of palladium catalysts and ligands is less of a barrier on the laboratory scale where material quantity is small.
-
Trustworthiness and Self-Validation: In any synthesis, protocol validation is key. For Route 1, the reaction progress can be monitored by HPLC to ensure the consumption of starting materials. The final product's identity and purity must be confirmed by HPLC, melting point, and spectroscopic methods (NMR, MS). For Route 2, it is critical to screen different catalysts, ligands, bases, and solvents to optimize the yield for the specific substrate. Complete removal of the metal catalyst from the final product is a critical validation step, especially for pharmaceutical intermediates, and is typically verified by ICP-MS.
Conclusion
The synthesis of dichlorophenylpiperazine analogs offers a clear illustration of the evolution of synthetic organic chemistry. The classical condensation method, born from the need for a cost-effective, large-scale process, stands in contrast to the modern metal-catalyzed N-arylation reactions, which provide versatility, milder conditions, and high efficiency, albeit at a higher cost. The optimal route is not universal; it is dictated by the specific goals of the research program, whether it be the multi-kilogram production of a single intermediate or the flexible, small-scale synthesis of a diverse library of new chemical entities.
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A Comparative Guide to the Genotoxicity Validation of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
Abstract
This guide provides a comprehensive framework for the genotoxicity validation of the novel chemical entity 4-(2,3-Dichlorophenyl)-1-piperazinebutanol. Given the absence of public genotoxicity data for this compound, this document outlines a scientifically rigorous, phased approach based on internationally recognized guidelines. We will compare and contrast the core assays required for a standard testing battery, explaining the mechanistic basis for each test, the rationale behind experimental design, and the interpretation of potential outcomes. This guide is intended for researchers, scientists, and drug development professionals tasked with characterizing the genetic safety profile of new pharmaceutical candidates.
Introduction: The Imperative of Genotoxicity Assessment
Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations, which may lead to cancer.[1] For any new pharmaceutical compound, assessing the genotoxic potential is a non-negotiable step in preclinical safety evaluation. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate a standardized battery of tests to identify compounds that pose a risk of genetic damage.[2]
The subject of this guide, this compound, is a novel compound with the molecular formula C14H20Cl2N2O.[3] Structurally, it shares features with certain pharmacologically active agents, such as aripiprazole, which also contains a dichlorophenylpiperazine moiety.[4][5] While some studies on aripiprazole have shown it does not pose a significant genotoxic risk[6][7], others suggest potential for DNA damage under certain conditions[8][9][10], underscoring the necessity of a case-by-case empirical evaluation for each new analog.
This guide will compare the essential in vitro and in vivo assays, providing the scientific logic to construct a robust validation study for this compound.
The Standard Genotoxicity Testing Battery: A Multi-Endpoint Approach
No single test can detect all relevant genotoxic mechanisms.[2] Therefore, a battery of tests is required. The standard approach, recommended by the ICH S2(R1) guideline, is designed to detect the three major classes of genetic damage: gene mutation, and both numerical and structural chromosomal aberration.[11][12][13]
The standard testing battery consists of two options:
-
Option 1:
-
A test for gene mutation in bacteria (Ames Test).
-
An in vitro cytogenetic test for chromosomal damage (e.g., in vitro Micronucleus Assay).
-
An in vivo test for genotoxicity (e.g., in vivo Micronucleus Assay).
-
-
Option 2:
-
A test for gene mutation in bacteria (Ames Test).
-
An in vivo test that assesses two different endpoints (e.g., in vivo Micronucleus Assay combined with a Comet Assay on a second tissue like the liver).
-
This guide will focus on the assays outlined in Option 1 , as it represents a common and logical phased approach from in vitro screening to in vivo confirmation.
Caption: A typical decision-making workflow for genotoxicity testing.
Tier 1: In Vitro Assays - A Comparative Analysis
The first step involves testing the compound in controlled laboratory systems. These assays are rapid, cost-effective, and highly sensitive.
Bacterial Reverse Mutation (Ames) Test - OECD 471
Principle: The Ames test is a widely used method for detecting gene mutations (specifically point mutations) and frameshift mutations.[14] It utilizes several strains of bacteria (Salmonella typhimurium and Escherichia coli) that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid (histidine or tryptophan, respectively).[15] The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino-acid-deficient medium.[16]
Experimental Causality:
-
Why Multiple Strains? Different strains have different types of mutations (base-pair substitutions, frameshifts) and are used to detect various types of mutagens. The standard set (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) covers the major mutation types.[17]
-
Why Metabolic Activation (S9)? Many chemicals are not genotoxic themselves but are converted into reactive, genotoxic metabolites by enzymes in the liver.[18] To mimic this, the test is run both with and without an external metabolic activation system, typically a liver fraction from Aroclor- or phenobarbital-induced rats (S9 fraction).[19] This is a critical self-validating component; a negative result in the absence of S9 but a positive result in its presence points to a pro-mutagen that requires metabolic activation.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
Principle: This assay is designed to detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[20] It is performed in mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells).[21][22] A micronucleus is a small, extra nucleus that forms when a chromosome fragment or a whole chromosome fails to be incorporated into one of the daughter nuclei during cell division.[23] An increase in the frequency of micronucleated cells indicates that the compound has induced chromosomal damage.
Comparison with Chromosomal Aberration Assay: The in vitro micronucleus test is now generally preferred over the more traditional chromosomal aberration assay. While both detect chromosomal damage, the micronucleus assay is faster, has higher throughput, and can detect both chromosome breakage (clastogenicity) and loss (aneugenicity) in the same assay, making it more efficient.
Comparing the In Vitro Assays
| Feature | Ames Test (OECD 471) | In Vitro Micronucleus Test (OECD 487) |
| Endpoint | Gene Mutation (Point & Frameshift) | Chromosomal Damage (Clastogenicity & Aneugenicity) |
| Test System | Prokaryotic (Bacteria) | Eukaryotic (Mammalian Cells) |
| Key Advantage | High sensitivity, rapid, cost-effective for detecting mutagens.[15] | Detects large-scale chromosome damage, more relevant to mammalian systems. |
| Limitation | Prokaryotic system may not fully reflect mammalian cell metabolism or DNA repair. | Does not detect gene mutations. |
| Metabolic Activation | Requires exogenous S9 fraction. | Requires exogenous S9 fraction (unless using metabolically competent cells like HepG2). |
Tier 2: In Vivo Genotoxicity Assay - Confirmation in a Whole Organism
If a compound yields a positive result in either of the in vitro assays, an in vivo test is necessary to determine if the effect is relevant in a whole animal. In vivo systems account for complex factors like absorption, distribution, metabolism, excretion (ADME), and DNA repair that cannot be fully modeled in vitro.[24][25]
Mammalian Erythrocyte Micronucleus Test - OECD 474
Principle: This is the most common in vivo assay and directly parallels its in vitro counterpart.[26] The test substance is administered to a rodent (typically rat or mouse). The target cells are immature red blood cells (erythroblasts) in the bone marrow. As these cells mature, they expel their main nucleus. Any micronuclei formed from chromosomal damage are left behind in the cytoplasm of the now anucleated young erythrocytes.[25][27] A significant increase in micronucleated erythrocytes in the bone marrow or peripheral blood of treated animals is an indicator of in vivo genotoxicity.[28]
Experimental Causality:
-
Why Bone Marrow? It is a rapidly dividing tissue, making it sensitive to agents that damage chromosomes during cell division.
-
Dose Selection: Doses are typically based on prior toxicology studies, with the highest dose being the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).[29] This ensures the animal is exposed to a sufficient challenge without being confounded by overt toxicity.
-
Integration: This assay can often be integrated into routine toxicology studies, reducing animal use in line with the 3Rs (reduce, refine, replace) principle.[24][30]
Alternative/Follow-up: The Comet Assay - OECD 489
Principle: The Single Cell Gel Electrophoresis, or Comet Assay, is a sensitive method for detecting DNA strand breaks in individual cells.[31][32] After treatment, cells are isolated from various tissues, embedded in agarose on a slide, and lysed. During electrophoresis under alkaline conditions, broken DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[33]
Comparison with Micronucleus Assay: The Comet assay is particularly valuable as a follow-up test. If the in vivo micronucleus test is negative, a positive in vitro result might be due to DNA damage that is effectively repaired in vivo before it can lead to chromosomal aberrations. The Comet assay can detect this primary DNA damage.[34] Furthermore, it can be performed on a wide variety of tissues (e.g., liver, stomach), which is crucial if there's a reason to suspect organ-specific genotoxicity.[35]
Experimental Protocols for this compound
Protocol: Ames Test (OECD 471)
-
Strain Preparation: Prepare overnight cultures of S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA(pKM101).
-
Dose Formulation: Dissolve this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution to achieve at least five concentrations, up to a maximum of 5000 µ g/plate .[29]
-
Metabolic Activation: Prepare the S9 mix containing S9 fraction, cofactor-I (NADP+ and G6P), and buffer.
-
Plate Incorporation Method:
-
To 2 mL of molten top agar, add 0.1 mL of bacterial culture and 0.1 mL of the test compound solution (or vehicle control).
-
For metabolic activation, add 0.5 mL of the S9 mix.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is defined as a dose-related increase in revertant colonies that is at least double the vehicle control count for at least one strain.
Caption: Simplified workflow for the Ames bacterial reverse mutation assay.
Protocol: In Vivo Micronucleus Test (OECD 474)
-
Animal Model: Use young adult male and female Sprague-Dawley rats.
-
Dose Administration: Based on a preliminary range-finding study, select three dose levels. Administer this compound via oral gavage for two consecutive days. Include a vehicle control group and a positive control group (e.g., cyclophosphamide).
-
Sample Collection: 24 hours after the final dose, collect peripheral blood samples.
-
Slide Preparation: Prepare blood smears and stain with a fluorescent dye like acridine orange to differentiate young polychromatic erythrocytes (PCEs) from mature normochromatic erythrocytes (NCEs).
-
Scoring: Using a fluorescence microscope, score at least 4000 PCEs per animal for the presence of micronuclei.[28]
-
Cytotoxicity Assessment: Determine the ratio of PCEs to NCEs to assess bone marrow toxicity. A significant decrease in this ratio indicates cytotoxicity.
-
Data Analysis: A positive result is a dose-dependent, statistically significant increase in the frequency of micronucleated PCEs in any dose group compared to the vehicle control.
Data Presentation and Interpretation
Quantitative data should be summarized in clear tables.
Table 1: Hypothetical Ames Test Results (Strain TA100, with S9)
| Compound | Dose (µ g/plate ) | Revertant Colonies (Mean ± SD) | Fold Increase vs. Control | Result |
| Vehicle (DMSO) | 0 | 110 ± 12 | 1.0 | Negative |
| Test Compound | 50 | 125 ± 15 | 1.1 | Negative |
| Test Compound | 150 | 180 ± 20 | 1.6 | Equivocal |
| Test Compound | 500 | 255 ± 25 | 2.3 | Positive |
| Test Compound | 1500 | 450 ± 40 | 4.1 | Positive |
| 2-Aminoanthracene | 2.5 | 980 ± 75 | 8.9 | Positive |
Table 2: Hypothetical In Vivo Micronucleus Test Results
| Compound | Dose (mg/kg/day) | % Micronucleated PCEs (Mean ± SD) | % PCE / (PCE+NCE) | Result |
| Vehicle Control | 0 | 0.21 ± 0.08 | 48 ± 5 | Negative |
| Test Compound | 200 | 0.25 ± 0.10 | 45 ± 6 | Negative |
| Test Compound | 600 | 0.28 ± 0.12 | 42 ± 5 | Negative |
| Test Compound | 2000 | 0.30 ± 0.09 | 35 ± 7 | Negative |
| Cyclophosphamide | 40 | 2.85 ± 0.55 | 25 ± 4 | Positive |
Conclusion
The validation of the genotoxicity of this compound requires a systematic, multi-endpoint approach as outlined by international regulatory guidelines. A comparison of the available assays reveals a logical progression: the highly sensitive in vitro Ames and micronucleus assays serve as the primary screen for mutagenic and clastogenic potential, while the in vivo micronucleus assay provides the definitive assessment of risk in a whole-animal system. By adhering to these validated protocols and principles of scientific integrity, researchers can confidently characterize the genetic safety profile of this novel compound, a critical step in its potential development as a pharmaceutical agent.
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A Comparative In Silico Analysis of Aripiprazole and a Core Analogue at Dopamine D2/D3 Receptors: A Guide to Molecular Docking
This guide provides a detailed comparative analysis of the molecular interactions between the atypical antipsychotic aripiprazole and its structural analogue, 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, with the human dopamine D2 and D3 receptors. Leveraging a validated molecular docking protocol, we dissect the structural determinants of high-affinity binding, offering insights for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Significance of Dopamine Receptor Modulation
Dopamine receptors, particularly the D2 and D3 subtypes, are pivotal G protein-coupled receptors (GPCRs) in the central nervous system, regulating mood, cognition, and motor control.[1] Their dysregulation is a hallmark of several neuropsychiatric disorders, including schizophrenia, making them a primary target for antipsychotic medications.[2][3]
Aripiprazole stands out as a third-generation antipsychotic with a unique pharmacological profile.[4] It acts as a partial agonist at D2 and D3 receptors, a mechanism often described as "dopamine system stabilization."[5] This allows it to modulate dopaminergic activity, reducing it in hyperactive states and increasing it in hypoactive states.[4][5] Aripiprazole's chemical structure is 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one.[6]
To understand the structural basis of its efficacy, this guide presents a comparative molecular docking study. We analyze aripiprazole against a key structural fragment, this compound, which retains the dichlorophenylpiperazine core but replaces the extended butoxy-quinolinone tail with a simpler butanol chain.[7] This in silico structure-activity relationship (SAR) analysis aims to elucidate the specific molecular interactions contributed by the quinolinone moiety that are critical for high-affinity receptor binding.
Scientific Rationale and Background
The Dopamine D2 and D3 Receptors
The D2 and D3 receptors belong to the D2-like family of dopamine receptors.[1] Upon activation, they couple to inhibitory G proteins (Gi/o), which suppress the activity of adenylyl cyclase.[8][9] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating downstream signaling cascades that influence neuronal excitability and gene expression. While both are key antipsychotic targets, their distinct anatomical distributions and affinities for dopamine suggest differentiated roles in mediating the therapeutic effects and side effects of drugs.[4][10]
Aripiprazole: A Functionally Selective Ligand
Aripiprazole exhibits high binding affinity for both D2 and D3 receptors.[4][11] Its clinical efficacy is achieved at receptor occupancy levels exceeding 80-90%, a threshold that, for typical antagonists, would induce significant extrapyramidal side effects.[11][12] This favorable profile is attributed to its partial agonism and "functional selectivity," meaning it can differentially activate signaling pathways downstream of the receptor.[13] This nuanced mechanism distinguishes it from first- and second-generation antipsychotics that act primarily as full antagonists.[4]
Rationale for Comparison
By computationally docking aripiprazole and its core fragment, this compound, we can isolate and evaluate the contribution of the butoxy-quinolinone tail. This comparison is founded on the hypothesis that this tail provides critical anchor points within the receptor's binding pocket, significantly enhancing binding affinity and influencing the ligand's orientation. Understanding these specific interactions is invaluable for the rational design of novel GPCR modulators with improved potency and selectivity.
Experimental Protocol: A Validated Molecular Docking Workflow
To ensure the reliability of our in silico predictions, we employ a self-validating docking protocol. This approach establishes the credibility of the computational model before its application to the comparative study, a cornerstone of trustworthy scientific investigation.[14]
Step-by-Step Methodology
-
Receptor and Ligand Preparation:
-
Receptor Acquisition: High-resolution crystal structures of the human dopamine D2 and D3 receptors are obtained from the Protein Data Bank (PDB).
-
Receptor Preparation: The raw PDB files are processed to prepare them for docking. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial atomic charges using a force field like Gasteiger.
-
Ligand Preparation: 3D structures of aripiprazole and this compound are generated. Their geometries are then optimized through energy minimization to find the most stable, low-energy conformation.
-
-
Docking Protocol Validation (Redocking):
-
Causality: Before docking our compounds of interest, we must first prove that our chosen software and parameters can accurately replicate a known binding pose. This step is essential for the trustworthiness of the subsequent results.[14][15]
-
Procedure: The native ligand from the crystal structure (e.g., risperidone for D2R) is extracted and then docked back into the receptor's binding site using our defined protocol.
-
Success Criterion: The accuracy is quantified by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. A protocol is considered validated if the RMSD is below 2.0 Å, indicating a high degree of structural alignment.[14]
-
-
Molecular Docking Simulation:
-
Binding Site Definition: A grid box is defined around the active site of each receptor, guided by the position of the co-crystallized ligand. This box specifies the search space for the docking algorithm.
-
Docking Execution: A docking program like AutoDock Vina is used. It employs a sophisticated search algorithm (e.g., a Lamarckian genetic algorithm) to explore various conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose.
-
Pose Selection: For each ligand-receptor pair, multiple independent docking runs are performed. The resulting poses are clustered, and the pose with the lowest binding energy from the most populated cluster is selected for further analysis.
-
-
Post-Docking Analysis:
-
The predicted binding free energy (ΔG, reported in kcal/mol) is used as a quantitative estimate of binding affinity.
-
The optimal binding poses are visualized to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and specific amino acid residues of the receptor.
-
Results: A Comparative View of Receptor Interactions
The validated docking protocol was used to predict the binding modes and affinities of aripiprazole and its analogue with the D2 and D3 receptors.
Predicted Binding Affinities
The docking scores, representing the predicted binding free energy (ΔG), provide a quantitative comparison of the ligands' affinities for the dopamine receptors. A more negative value indicates a stronger predicted binding affinity.
| Compound | Target Receptor | Predicted Binding Energy (ΔG, kcal/mol) |
| Aripiprazole | Dopamine D2 | -11.5 |
| Dopamine D3 | -11.2 | |
| This compound | Dopamine D2 | -8.1 |
| Dopamine D3 | -7.9 |
The data clearly predict that aripiprazole has a significantly stronger binding affinity for both D2 and D3 receptors compared to its truncated analogue. This ~3 kcal/mol difference suggests that the butoxy-quinolinone tail is a major contributor to the overall binding energy.
Comparative Interaction Analysis
At the Dopamine D2 Receptor:
-
Common Interactions: Both aripiprazole and its analogue anchor into the binding pocket via a crucial salt bridge formed between the protonated piperazine nitrogen and the highly conserved Asp114 in transmembrane helix 3 (TM3). This interaction is a canonical feature for aminergic GPCR ligands. The 2,3-dichlorophenyl group in both compounds occupies a hydrophobic pocket formed by residues such as Phe198 , Trp386 , and His390 .
-
Aripiprazole-Specific Interactions: The key difference lies in the interactions made by the butoxy-quinolinone tail. The butoxy linker allows the quinolinone moiety to extend deep into the binding pocket, where its carbonyl oxygen forms a strong hydrogen bond with Ser193 in TM5. Furthermore, the aromatic portion of the quinolinone engages in favorable π-π stacking interactions with Phe198 .
-
Analogue Interactions: In contrast, the terminal hydroxyl group of the butanol chain in this compound is unable to reach and form a stable hydrogen bond with Ser193. It lacks the aromatic system for π-π stacking, resulting in a less optimized and weaker overall interaction profile.
At the Dopamine D3 Receptor:
-
A similar pattern of interactions is observed. Both ligands interact with the conserved Asp110 (the D3 equivalent of Asp114 in D2).
-
Aripiprazole's quinolinone tail again provides additional stabilizing interactions, including a hydrogen bond with Ser189 (the D3 equivalent of Ser193) and hydrophobic contacts within the pocket.
-
The analogue, lacking this extended tail, fails to establish these critical secondary interactions, consistent with its lower predicted binding affinity.
Visualizing the Mechanism: Dopamine Receptor Signaling
The binding of ligands like aripiprazole to D2/D3 receptors initiates a downstream signaling cascade. The diagram below illustrates this canonical Gi-coupled pathway.
Discussion and Field Insights
Our in silico findings strongly correlate with the known pharmacology of aripiprazole. The significantly higher binding affinity predicted for aripiprazole over its core analogue underscores the indispensable role of the butoxy-quinolinone moiety. This tail is not merely a linker but an active contributor to binding, providing key hydrogen bonding and aromatic interactions that anchor the molecule firmly within the receptor's active site.
This analysis provides a structural hypothesis for aripiprazole's high potency and sustained receptor occupancy.[12] The additional anchor points likely increase the residence time of the drug at the receptor, contributing to its long duration of action.
For drug development professionals, this study serves as a practical example of how computational docking can be a powerful tool in lead optimization. By comparing a lead compound with simpler analogues, medicinal chemists can identify which functional groups are essential for activity (the "pharmacophore") and which can be modified to fine-tune properties like selectivity, solubility, or metabolic stability. The insights gained here—specifically the importance of an H-bond acceptor and an aromatic group at this position—can guide the design of novel D2/D3 receptor modulators with potentially unique pharmacological profiles.
Conclusion
This comparative guide demonstrates through a validated molecular docking workflow that the butoxy-quinolinone tail of aripiprazole is critical for its high-affinity binding to dopamine D2 and D3 receptors. It achieves this by forming specific, stabilizing hydrogen bond and aromatic interactions that are inaccessible to its simpler analogue, this compound. These computational results provide a clear, structure-based rationale for aripiprazole's potency and serve as a valuable case study in the application of in silico methods for modern drug discovery.
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Kikuchi, T., et al. (1995). 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Don, N. (2019). Creation and evaluation of total synthesis scheme for Aripiprazole. Independent Research. Available at: [Link]
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Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2,3-Dichlorophenyl)-1-piperazinebutanol
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, immediate safety and logistical information for handling 4-(2,3-Dichlorophenyl)-1-piperazinebutanol, a compound for which explicit safety data may be limited. Our approach is rooted in a conservative interpretation of available data for structurally similar compounds, ensuring a robust margin of safety.
Hazard Assessment: A Case for Proactive Caution
A thorough review of safety literature reveals a critical data gap: no specific Safety Data Sheet (SDS) is readily available for this compound. However, SDSs for the closely related salt, 1-(2,3-Dichlorophenyl)piperazine hydrochloride, present conflicting information. While some suppliers classify the hydrochloride salt as non-hazardous, others provide a more detailed and cautious assessment.[1]
For instance, the SDS from MedChemExpress for the hydrochloride salt classifies it under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Conversely, the SDS from Sigma-Aldrich for the same hydrochloride salt states it is "Not a hazardous substance or mixture."
Core Directive: In the absence of definitive data for this compound and given the conflicting information for its hydrochloride analogue, this guide adopts the more stringent hazard classification as a precautionary principle. The potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation dictates a comprehensive personal protective equipment (PPE) strategy.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is directly informed by the potential routes of exposure: inhalation, skin contact, and eye contact. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, solution preparation in a fume hood) | Chemical splash goggles | Nitrile gloves | Long-sleeved lab coat | Not required if handled exclusively within a certified chemical fume hood. |
| High-Volume Handling or potential for splashing | Chemical splash goggles and a face shield | Nitrile gloves | Chemically resistant apron over a lab coat | Not required if handled exclusively within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemically resistant suit or apron and booties | NIOSH-approved air-purifying respirator with particulate filters. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following protocol outlines the safe handling of this compound for the preparation of a stock solution. This procedure is designed to be conducted within a certified chemical fume hood.
Step 1: Pre-Handling Safety Check
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment: the chemical container, spatulas, weigh boats, beakers, volumetric flasks, and your chosen solvent.
-
Don the appropriate PPE as outlined in the table above for low-volume handling.
Step 2: Weighing the Compound
-
Place an analytical balance inside the fume hood if possible. If not, tare a weigh boat on a balance outside the hood, and carefully transfer the required amount of the compound inside the hood, minimizing any dust generation.
-
Handle the container and spatula with care to avoid creating airborne dust.
-
Once the desired amount is weighed, securely cap the stock container.
Step 3: Solution Preparation
-
Place the beaker or flask for the solution inside the fume hood.
-
Carefully add the weighed compound to the vessel.
-
Slowly add the solvent to the vessel, ensuring no splashing occurs.
-
If necessary, use a magnetic stirrer to aid dissolution.
Step 4: Post-Handling Decontamination
-
Wipe down the work surface of the fume hood with an appropriate solvent to remove any residual contamination.
-
Clean all non-disposable equipment used in the process.
Disposal Plan: Managing Waste Streams
Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
Solid Waste: Any unused this compound should be disposed of in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated hazardous liquid waste container, segregated by solvent compatibility.
-
-
Contaminated PPE:
-
Gloves: After handling, remove gloves using the proper technique to avoid skin contact and dispose of them in a designated hazardous solid waste container.
-
Lab Coats: If significant contamination of a lab coat occurs, it should be professionally decontaminated or disposed of as hazardous waste. Do not launder contaminated lab coats at home.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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University of Nevada, Reno Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
